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Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 2,5-Dideoxy-2,5-imino-D-mannitol HCl

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Assay Protocols

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Finalizing DMDP HCl Details

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Elaborating Chaperone Mechanisms

I'm now delving into the chaperone mechanism, specifically how DMDP HCl stabilizes misfolded enzymes in LSDs. Its protonated nitrogen mimics the oxocarbenium transition state, and the hydroxyl groups facilitate hydrogen bonding within the active site, preventing ER degradation. This enhances enzyme trafficking to the lysosome.

Detailing Inhibition Kinetics

I'm now detailing enzyme inhibition kinetics and optimizing protocols. I'm focusing on the reaction using a fluorogenic substrate, and I'm describing the reaction in detail. I'm detailing the key steps and parameters. The aim is to create a clear and precise procedure for experts, covering protocols, analysis, and data interpretation. I'm now writing about the multigram-scale synthesis of DMDP.

Refining Protocol Accuracy

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Detailing Inhibitor Structure

I'm now detailing the inhibitor's structural features in the context of its transition state mimicry, comparing the hydroxyl group spatial arrangement of DMDP HCl to natural substrates for optimal interaction with the enzyme. The protocol includes the synthesis of DMDP HCl from D-fructose via reductive amination. I'm focusing on the synthesis of DMDP HCl.

Title: Unveiling 2,5-Dideoxy-2,5-imino-D-mannitol HCl: Structural Dynamics, Glycosidase Inhibition, and Pharmacological Chaperone Potential

Executive Summary

The development of iminosugars has fundamentally transformed the therapeutic landscape for lysosomal storage disorders (LSDs) and viral infections. Among these, 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) stands out as a highly potent, pyrrolidine-based polyhydroxylated alkaloid. By structurally mimicking the oxocarbenium ion transition state of natural pyranosides, DMDP acts as a competitive, reversible inhibitor of various glycosidases [1.1]. This technical whitepaper explores the physicochemical properties, mechanistic enzymology, and laboratory workflows associated with DMDP HCl, with a specific focus on its emerging role in Pharmacological Chaperone Therapy (PCT) for Fabry disease[1].

Chemical Architecture and Physicochemical Properties

DMDP is characterized by a five-membered pyrrolidine ring substituted with hydroxymethyl groups at the C2 and C5 positions, and hydroxyl groups at the C3 and C4 positions. The spatial arrangement of these hydroxyl groups closely resembles that of D-mannose and D-glucose, conferring its high affinity for the active sites of target glycosidases[2].

The hydrochloride salt form (CAS: 210115-92-7) is predominantly utilized in in vitro and in vivo assays due to its superior aqueous solubility and hygroscopic stability compared to the free base[3].

Table 1: Molecular and Physicochemical Properties of DMDP HCl

PropertySpecification
Chemical Name 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride
CAS Number 210115-92-7 (HCl Salt) / 59920-31-9 (Free Base)[3][4]
Molecular Formula C₆H₁₃NO₄ · HCl[3]
Molecular Weight 199.63 g/mol [3]
Structural Class Pyrrolidine-based iminosugar / Polyhydroxylated alkaloid
Primary Targets α-Galactosidase A, β-Glucosidase, Invertase[1][5]

Mechanistic Paradigm: Transition State Mimicry

The exceptional inhibitory potency of DMDP HCl is rooted in its ability to act as a transition state analog. During the enzymatic hydrolysis of a glycosidic bond, the natural substrate passes through a high-energy oxocarbenium ion-like transition state, characterized by a partial positive charge on the ring oxygen.

When DMDP enters the physiological environment, the secondary amine of its pyrrolidine ring becomes protonated. This protonated nitrogen functions as an electrostatic mimic of the oxocarbenium ion[4]. The resulting electrostatic interactions with the negatively charged catalytic residues (typically aspartate or glutamate) in the enzyme's active site result in binding affinities (K_i) in the low nanomolar to micromolar range.

MOA Substrate Natural Substrate (e.g., Glycosphingolipid) Enzyme Lysosomal Glycosidase (Active Site) Substrate->Enzyme Binds TransitionState Oxocarbenium Ion Transition State Enzyme->TransitionState Catalysis Inhibited Enzyme-Inhibitor Complex (Thermodynamically Stabilized) Enzyme->Inhibited Electrostatic Interaction (Protonated Nitrogen) Product Hydrolyzed Products TransitionState->Product Hydrolysis DMDP DMDP HCl (Iminosugar Mimic) TransitionState->DMDP Structural Mimicry DMDP->Enzyme Competitive Binding

Fig 1. Mechanism of glycosidase inhibition and chaperone stabilization by DMDP HCl.

Therapeutic Applications: Pharmacological Chaperoning

Beyond simple inhibition, DMDP and its derivatives (such as 1-aminodeoxy-DMDP or ADMDP) are pioneering candidates for Pharmacological Chaperone Therapy (PCT) in Lysosomal Storage Disorders, particularly Fabry disease[6].

Fabry disease is caused by missense mutations in the GLA gene, resulting in misfolded α-galactosidase A (α-Gal A). This misfolded protein is recognized by the endoplasmic reticulum quality control (ERQC) system and subjected to ER-associated degradation (ERAD), leading to a systemic accumulation of globotriaosylceramide (GL-3)[1].

The Chaperone Mechanism:

  • ER Binding: DMDP HCl permeates the cell and binds reversibly to the active site of the mutant α-Gal A in the ER at neutral pH.

  • Conformational Stabilization: The binding provides a thermodynamic scaffold that forces the mutant enzyme into its proper, stable conformation, evading ERAD.

  • Lysosomal Trafficking: The stabilized enzyme-chaperone complex is successfully trafficked through the Golgi apparatus to the lysosome.

  • Dissociation: In the acidic environment of the lysosome (pH ~4.6), the massive excess of the accumulated natural substrate (GL-3) outcompetes the reversible inhibitor, allowing the rescued enzyme to perform its hydrolytic function.

Laboratory Protocols: Synthesis and Kinetic Assays

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of DMDP and the evaluation of its inhibitory kinetics.

Protocol A: Multigram-Scale Synthesis of DMDP via Reductive Amination

This protocol utilizes a regioselective Appel reaction derivative, starting from D-fructose to yield the iminosugar via an intramolecular reductive amination[7].

  • Substrate Preparation: Evacuate a round-bottom flask containing 5-azido-5-deoxy-α,β-D-fructopyranose (e.g., 6.65 g, 32.4 mmol) in vacuo, then place under an argon atmosphere.

  • Solvent & Catalyst: Dissolve the substrate in a 1:1 mixture of H₂O and Methanol (MeOH). Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst[7].

  • Hydrogenation: Transfer the solution to a Parr apparatus. React under a continuous H₂ atmosphere at 4 bar for 24 hours at room temperature.

    • Causality Note: The Pd/C catalyst selectively reduces the azide to a primary amine. The proximity of the amine to the carbonyl group triggers a spontaneous intramolecular cyclization, followed by immediate reduction of the imine intermediate, locking the pyrrolidine ring into the correct stereoconfiguration.

  • Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the catalyst repeatedly with MeOH to ensure complete recovery of the product[7].

  • Salt Formation: Treat the concentrated free base filtrate with a stoichiometric amount of dilute HCl, followed by lyophilization to yield DMDP HCl as a stable white powder.

Protocol B: Fluorogenic Enzyme Inhibition Assay (α-Galactosidase A)

This assay determines the IC₅₀ and K_i of DMDP HCl using a highly sensitive fluorogenic substrate, 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal)[8].

  • Buffer Preparation: Prepare a 50 mM sodium citrate/sodium phosphate buffer adjusted to pH 4.6.

    • Causality Note: pH 4.6 is strictly maintained to mimic the lysosomal environment where α-Gal A is naturally active.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of DMDP HCl ranging from 1 nM to 100 μM in the assay buffer.

  • Enzyme Pre-incubation: Add 10 μL of recombinant human α-Gal A (diluted to optimal specific activity) to 20 μL of each inhibitor concentration in a black 96-well microplate. Incubate at 37°C for 30 minutes.

    • Causality Note: Pre-incubation is critical. It allows the enzyme and the competitive inhibitor to reach thermodynamic equilibrium, preventing skewed kinetics upon substrate addition.

  • Reaction Initiation: Add 20 μL of 2 mM 4-MU-α-Gal substrate to all wells. Incubate at 37°C for exactly 30 minutes[8].

  • Reaction Termination: Stop the reaction by adding 200 μL of 0.1 M glycine-NaOH buffer (pH 10.7).

    • Causality Note: The highly alkaline stop buffer immediately denatures the enzyme. More importantly, it deprotonates the released 4-methylumbelliferone (4-MU), shifting it to its anionic form, which maximizes its fluorescence quantum yield.

  • Data Acquisition: Read the microplate using a fluorometer set to Excitation 365 nm and Emission 450 nm.

Workflow Step1 1. Reagent Preparation Prepare DMDP HCl & 4-MU-α-Gal Step2 2. Enzyme Incubation Incubate α-Gal A with DMDP (30 min) Step1->Step2 Step3 3. Substrate Addition Add 4-MU-α-Gal to initiate reaction Step2->Step3 Step4 4. Reaction Termination Add Glycine-NaOH Buffer (pH 10.7) Step3->Step4 Step5 5. Fluorescence Readout Ex: 365 nm / Em: 450 nm Step4->Step5 Step6 6. Kinetic Analysis Calculate IC50 & Ki via Cheng-Prusoff Step5->Step6

Fig 2. Step-by-step fluorogenic assay workflow for determining DMDP HCl inhibitory kinetics.

Conclusion

DMDP HCl represents a masterclass in rational drug design, leveraging transition state mimicry to achieve potent glycosidase inhibition. As our understanding of protein folding and lysosomal trafficking deepens, the utility of DMDP and its structural analogs continues to expand from basic biochemical tools into frontline candidates for Pharmacological Chaperone Therapy. By meticulously controlling assay conditions and understanding the causality behind molecular interactions, researchers can continue to unlock the therapeutic potential of this remarkable iminosugar.

References

  • GlycoFineChem. "2,5-Dideoxy-2,5-imino-D-mannitol CAS 59920-31-9." GlycoFineChem. Available at:[Link]

  • American Chemical Suppliers. "mannitol suppliers USA." American Chemical Suppliers. Available at:[Link]

  • American Chemical Suppliers. "alpha galactosidase suppliers USA." American Chemical Suppliers. Available at: [Link]

  • The Journal of Organic Chemistry. "Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction." ACS Publications. Available at: [Link]

  • ResearchGate. "From Lianas to Glycobiology Tools: Twenty-Five Years of 2,5-Dideoxy-2,5-imino- D -mannitol." ResearchGate. Available at: [Link]

  • European Journal of Medicinal Chemistry. "Bioevaluation of sixteen ADMDP stereoisomers toward alpha-galactosidase A: Development of a new pharmacological chaperone for the treatment of Fabry disease and potential enhancement of enzyme replacement therapy efficiency." PubMed. Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanism and Application of DMDP HCl as a Glycosidase Inhibitor

Topic: Mechanism of Action of DMDP HCl as a Glycosidase Inhibitor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary DMDP HCl (2,5-dideoxy-2,5-i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of DMDP HCl as a Glycosidase Inhibitor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMDP HCl (2,5-dideoxy-2,5-imino-D-mannitol hydrochloride) is a polyhydroxylated pyrrolidine alkaloid that functions as a potent, competitive inhibitor of specific glycosidases. Unlike piperidine-based iminosugars (e.g., 1-Deoxynojirimycin, DNJ), DMDP possesses a five-membered ring structure that mimics the furanose transition state of sugars, though it effectively inhibits pyranodases (like


-glucosidase and 

-galactosidase) due to spatial arrangement of hydroxyl groups.

This guide details the biochemical mechanism of DMDP HCl, provides a self-validating experimental protocol for kinetic analysis, and explores its translational utility as a pharmacological chaperone in lysosomal storage disorders.

Chemical Architecture & Pharmacophore

To understand the mechanism, one must first analyze the structural mimicry. DMDP is a sugar analogue where the endocyclic oxygen of the sugar ring is replaced by a nitrogen atom.

  • Structure: (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol.

  • Stereochemistry: The arrangement of hydroxyl groups at C-3 and C-4, combined with the hydroxymethyl groups at C-2 and C-5, allows DMDP to superimpose on the topography of D-glucose and D-mannose.

  • The "Warhead": The secondary amine in the pyrrolidine ring. At physiological pH, this nitrogen is protonated (

    
    ).
    
Structural Homology
FeatureNatural Substrate (D-Glucose)Inhibitor (DMDP HCl)Mechanistic Impact
Ring Atom OxygenNitrogenNitrogen protonation mimics the positive charge of the transition state.
Geometry Pyranose (Chair)Pyrrolidine (Envelope)Mimics the distorted half-chair conformation of the oxocarbenium ion.
Charge NeutralPositive (at pH < 7.[1][2]5)Facilitates electrostatic anchoring to the enzyme active site.

Mechanistic Enzymology: Transition State Mimicry

The core mechanism of DMDP HCl is Transition State Mimicry . Glycosidase hydrolysis proceeds via an oxocarbenium ion-like transition state, characterized by a flattened ring and a partial positive charge on the anomeric carbon/ring oxygen.

The Binding Event
  • Recognition: The enzyme's active site recognizes the hydroxyl footprint of DMDP, which aligns with the substrate binding pocket (glycone site).

  • Electrostatic Anchoring: The protonated ammonium group of DMDP forms a high-affinity salt bridge with the catalytic nucleophile (typically a Glutamate or Aspartate residue) in the enzyme's active site.

  • Dead-End Complex: Unlike the natural substrate, the C-N bond is stable and cannot be hydrolyzed. The enzyme remains locked in a complex with the inhibitor, preventing substrate turnover.

Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive displacement of the substrate by DMDP and the critical electrostatic interaction.

DMDP_Mechanism cluster_interaction Active Site Interaction Enzyme Free Glycosidase (Active Site: Asp/Glu-) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Dead-End) Enzyme->EI_Complex + DMDP HCl (Competitive) Substrate Natural Substrate (e.g., Glucoside) DMDP DMDP HCl (Protonated Mimic) TS Transition State (Oxocarbenium Ion) ES_Complex->TS Catalysis Product Hydrolysis Products (Sugar + Aglycone) TS->Product Hydrolysis Product->Enzyme Release Interaction Salt Bridge Formation: Enzyme(COO-) <---> DMDP(NH2+) EI_Complex->Interaction

Figure 1: Kinetic pathway comparison. DMDP HCl intercepts the enzyme, forming a stable electrostatic complex that mimics the high-energy transition state, effectively blocking the catalytic cycle.

Experimental Validation: Enzyme Kinetics Protocol

To validate DMDP HCl activity, a colorimetric assay using p-nitrophenyl (pNP) glycosides is the gold standard. This protocol is designed to determine the Inhibition Constant (


).
Materials
  • Enzyme:

    
    -Glucosidase (e.g., from Almond or Agrobacterium) or 
    
    
    
    -Galactosidase (Bovine Liver).[3]
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).[4]
    
  • Inhibitor: DMDP HCl (Stock: 1 mM in water).

  • Buffer: 0.1 M Phosphate Citrate buffer (pH 5.5 for lysosomal enzymes; pH 6.8 for cytosolic).

  • Stop Solution: 0.2 M Glycine-NaOH (pH 10.7) or 1 M

    
    .[4]
    
Step-by-Step Protocol
  • Preparation: Thaw enzyme and keep on ice. Prepare serial dilutions of DMDP HCl (e.g., 10 nM to 100

    
    M).
    
  • Pre-incubation (Critical for Equilibrium):

    • Mix 10

      
      L Enzyme solution + 10 
      
      
      
      L DMDP dilution + 80
      
      
      L Buffer.
    • Incubate at 37°C for 10 minutes. Why? This ensures the inhibitor has time to access the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 100

      
      L of pNPG substrate (start with 
      
      
      
      concentration, typically 1-2 mM).
    • Incubate at 37°C for 15–30 minutes.

  • Termination:

    • Add 200

      
      L Stop Solution. The high pH stops the reaction and ionizes the released p-nitrophenol (yellow color).
      
  • Quantification:

    • Measure Absorbance at 405 nm .[1][5]

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).
    • Competitive inhibition is confirmed if lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
Visualization: Assay Workflow

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Buffer + DMDP) Step2 2. Substrate Addition (Add pNP-Glycoside) Step1->Step2 Step3 3. Catalysis Phase (37°C, 15-30 mins) Step2->Step3 Step4 4. Termination (Add Na2CO3 / High pH) Step3->Step4 Hydrolysis Releases pNP Step5 5. Detection (Absorbance @ 405nm) Step4->Step5 Yellow Color Development

Figure 2: Standardized workflow for p-nitrophenyl glycosidase inhibition assays.

Representative Inhibition Data ( Values)

The following values are consensus figures derived from literature for DMDP HCl:

Enzyme TargetSource

/

(Approx)
Specificity Note

-Glucosidase
Almond

Highly potent

-Glucosidase
Agrobacterium sp.

Nanomolar potency

-Galactosidase
Bovine Liver

Strong inhibition

-Glucosidase
YeastWeak / No InhibitionDemonstrates stereochemical selectivity

Therapeutic Implications: Pharmacological Chaperoning[6][7][8][9][10]

While DMDP is an inhibitor, its most promising therapeutic application utilizes the Pharmacological Chaperone paradox.

The Mechanism of Chaperoning

In Lysosomal Storage Diseases (e.g., Gaucher or Fabry disease), mutations often cause the enzyme to misfold slightly in the Endoplasmic Reticulum (ER). The cell's Quality Control (QC) system degrades these proteins, leading to deficiency.

  • Stabilization: At sub-inhibitory concentrations, DMDP binds to the misfolded enzyme in the ER (neutral pH).

  • Folding Template: The rigid pyrrolidine ring acts as a scaffold, forcing the enzyme into its correct native conformation.

  • Trafficking: The stabilized enzyme passes QC and is trafficked to the lysosome.

  • Dissociation: In the acidic environment of the lysosome (pH < 5), the high concentration of natural substrate (glycosphingolipids) displaces the DMDP, restoring enzymatic activity.

Note: While DMDP is the prototype, lipophilic derivatives (e.g., N-alkylated DMDP) are often synthesized to improve cell permeability and ER targeting for this specific application.

References

  • Asano, N., et al. (2000). "Polyhydroxylated alkaloids: structure, biological activity, and therapeutic potential." Journal of Antibiotics, 53(9), 873-890.

  • Winchester, B., et al. (2000). "The structural basis of mimicry of glycosidase transition states by iminosugars." Biochemical Society Transactions, 28(2), 150-154.

  • Kato, A., et al. (2001). "Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 11(8), 1063-1064.[6]

  • Nash, R. J., et al. (2011). "Iminosugars as therapeutic agents: recent advances and promising trends." Future Medicinal Chemistry, 3(12), 1513-1521.

  • Fan, J. Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine, 5(1), 112-115.

Sources

Foundational

Biological Activity Profile of 2,5-Dideoxy-2,5-imino-D-mannitol Hydrochloride: A Technical Guide to Pyrrolidine Iminosugars in Glycobiology

Executive Summary 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a naturally occurring pyrrolidine iminosugar originally extracted from the leaves of 1[1]. In glycobiology and drug development, it is most frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a naturally occurring pyrrolidine iminosugar originally extracted from the leaves of 1[1]. In glycobiology and drug development, it is most frequently utilized as a hydrochloride salt (CAS 210115-92-7). As a Senior Application Scientist, I emphasize the use of the HCl salt form because it ensures high aqueous solubility and stability, eliminating the need for organic solvents (like DMSO) that can perturb delicate enzyme kinetics. DMDP-HCl functions as a potent, competitive, and reversible inhibitor of various glycoside hydrolases, making it a critical tool for investigating glycosylation disorders, viral envelope folding, and lysosomal storage diseases.

Mechanistic Biology & Target Profile

The Causality of Transition State Mimicry

Glycosidases catalyze the hydrolysis of glycosidic bonds via general acid-base catalysis, passing through a transient, positively charged oxocarbenium ion intermediate. DMDP-HCl acts as a transition state analog. The protonation of its endocyclic pyrrolidine nitrogen at physiological pH is non-negotiable for its activity; this positive charge maximizes electrostatic interactions with the catalytic carboxylate residues in the enzyme's active site.

Unlike piperidine-based iminosugars (such as 1-deoxynojirimycin, DNJ), the five-membered pyrrolidine ring of DMDP provides unique conformational flexibility. This flexibility allows the spatial arrangement of its hydroxyl groups to closely mimic both D-fructofuranose and D-glucopyranose, enabling it to adapt to the aglycon binding sites of a broad spectrum of retaining and inverting glycosidases 2[2].

Quantitative Inhibitory Profile

The following table summarizes the inhibitory constants (


 or 

) of DMDP across key target enzymes, demonstrating its broad-spectrum efficacy.
Target EnzymeBiological SourceInhibitory Constant (

/

)
Mechanism of Action

-Glucosidase
Agrobacterium sp.

Competitive, Reversible

-Glucosidase I/II
Mammalian ER

Competitive, Reversible
Invertase Yeast

Competitive, Reversible

-Galactosidase
Various

Competitive, Reversible

Data synthesized from established glycobiology profiling studies 3[3].

Signaling and Metabolic Impact

By potently inhibiting


-glucosidases I and II in the endoplasmic reticulum (ER), DMDP-HCl prevents the sequential trimming of terminal glucose residues from nascent N-linked glycans. This specific disruption halts the entry of the glycoprotein into the Calnexin/Calreticulin (CNX/CRT) folding cycle. Consequently, misfolded proteins accumulate, triggering either the Unfolded Protein Response (UPR) or ER-Associated Degradation (ERAD).

G UP Unfolded Glycoprotein GI_GII ER Glucosidases (I & II) UP->GI_GII N-glycan trimming CNX Calnexin/Calreticulin Cycle GI_GII->CNX Monoglucosylated intermediate FG Properly Folded Protein CNX->FG Native conformation ERAD ER-Associated Degradation CNX->ERAD Prolonged misfolding DMDP DMDP-HCl DMDP->GI_GII Competitive Inhibition

ER Glycoprotein Processing Pathway and the Inhibitory Action of DMDP-HCl.

Experimental Methodologies

To validate the biological activity of DMDP-HCl, researchers must employ a self-validating biochemical assay. The following protocol outlines an in vitro colorimetric assay designed to yield precise Michaelis-Menten kinetic data.

Protocol: In Vitro Colorimetric Glycosidase Inhibition Assay

Causality & Design Choice : This assay utilizes para-nitrophenyl (pNP) conjugated saccharides. The enzymatic cleavage of the glycosidic bond releases p-nitrophenolate, which absorbs strongly at 405 nm under alkaline conditions, providing a direct, quantifiable readout.

  • Reagent Preparation :

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve DMDP-HCl directly in the buffer to create a serial dilution range (0.1 nM to 100 µM). Note: The HCl salt ensures complete dissolution, avoiding the use of organic solvents that alter the dielectric constant of the assay medium.

    • Prepare 2 mM pNP-

      
      -D-glucopyranoside (substrate) in the buffer.
      
    • Prepare

      
      -glucosidase enzyme solution (0.1 U/mL).
      
  • Assay Assembly (Self-Validating System) :

    • In a 96-well microplate, add 20 µL of the DMDP-HCl dilution, 20 µL of the enzyme solution, and 40 µL of buffer per well.

    • Critical Controls : Include a positive control (e.g., Miglitol) to validate enzyme susceptibility, and a blank (buffer + substrate, no enzyme) to subtract non-enzymatic hydrolysis background. This ensures the calculated

      
       is solely reflective of DMDP-HCl's competitive inhibition.
      
  • Equilibration & Reaction :

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the enzyme's active site.

    • Initiate the reaction by adding 20 µL of the pNP-substrate to each well. Incubate at 37°C for exactly 20 minutes.

  • Termination & Readout :

    • Stop the reaction by adding 100 µL of 0.2 M

      
       to each well. The high pH halts enzyme activity and maximizes the molar extinction coefficient of the released p-nitrophenolate.
      
    • Measure absorbance at 405 nm using a microplate reader.

  • Data Analysis :

    • Calculate percentage inhibition relative to the uninhibited control. Use non-linear regression to determine the

      
       and calculate the 
      
      
      
      using the Cheng-Prusoff equation.

Workflow Prep 1. Reagent Prep (Enzyme, pNP-Substrate, DMDP-HCl) Equil 2. Pre-incubation (Enzyme + Inhibitor at 37°C) Prep->Equil React 3. Reaction Initiation (Add pNP-Substrate) Equil->React Stop 4. Termination (Add 0.2 M Na2CO3) React->Stop Read 5. Colorimetric Readout (Absorbance at 405 nm) Stop->Read Data 6. Kinetic Analysis (IC50 / Ki Calculation) Read->Data

Step-by-step workflow for the in vitro colorimetric glycosidase inhibition assay.

Therapeutic and Research Applications

  • Antiviral Drug Development : Because enveloped viruses (e.g., HIV, influenza) hijack host ER machinery to fold their viral envelope glycoproteins, the ER

    
    -glucosidase inhibition by DMDP-HCl disrupts this folding process, rendering newly assembled virions non-infectious 4[4].
    
  • Pharmacological Chaperones : At sub-inhibitory concentrations, specific iminosugars can bind to mutant lysosomal enzymes (e.g., in Gaucher or Fabry disease). By stabilizing the proper conformation of the enzyme in the ER, they prevent premature degradation and facilitate transport to the lysosome.

  • Agricultural Biochemistry : DMDP exhibits potent antifeedant properties against various insect species by inhibiting their gut disaccharidases, presenting a structural template for the development of eco-friendly biopesticides[2].

References

  • Title : Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance Source : PMC - NIH URL :[Link]

  • Title : Synthesis of Iminosugar Based Glycomimetics for Activity Based Protein Profiling of Carbohydrate Processing Enzymes Source : TU Graz Repository URL :[Link]

  • Title : From Lianas to Glycobiology Tools: Twenty-Five Years of 2,5-Dideoxy-2,5-imino- D -mannitol Source : ResearchGate URL : [Link]

  • Title : Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction Source : ACS Publications URL :[Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolidine Alkaloids and DMDP

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) , a polyhydroxylated alkaloid (iminosugar) derived from Derris elliptica an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) , a polyhydroxylated alkaloid (iminosugar) derived from Derris elliptica and Lonchocarpus species. DMDP represents a privileged scaffold in drug discovery due to its ability to mimic the transition state of glycosidic bond hydrolysis.

While natural DMDP is a potent inhibitor of glucosidases and mannosidases, this guide focuses on the synthetic optimization of the scaffold. Specifically, it details how N-alkylation shifts the pharmacological profile from a broad-spectrum glycosidase inhibitor to a selective glucosylceramide synthase (GCS) inhibitor, opening therapeutic avenues for lysosomal storage disorders (LSDs) and metabolic syndromes.

Structural Foundations: The "Sugar Mimic" Paradigm

To understand the SAR of DMDP, one must first recognize its structural homology to monosaccharides. Unlike sugars which possess an endocyclic oxygen, DMDP contains a nitrogen atom.

Structural Homology
  • Fructose Analogue: DMDP is structurally isomeric with

    
    -D-fructofuranose. The 2,5-bis(hydroxymethyl) groups correspond to the C1 and C6 positions of fructose.
    
  • Protonation State: At physiological pH, the pyrrolidine nitrogen is protonated. This ammonium ion mimics the positive charge of the oxocarbenium ion intermediate generated during the hydrolysis of glycosidic bonds by glycosidases.

Mechanism of Action (Transition State Mimicry)

The high affinity of DMDP for glycosidases arises from electrostatic interactions between the protonated nitrogen and the catalytic carboxylate residues (usually Aspartate or Glutamate) in the enzyme's active site.

MOA Substrate Natural Substrate (Glycoside) TS Oxocarbenium Ion (Transition State) Substrate->TS Enzymatic Cleavage Product Hydrolyzed Product TS->Product Enzyme Glycosidase Active Site TS->Enzyme Structural Mimicry Inhibitor DMDP (Inhibitor) (Ammonium Species) Inhibitor->Enzyme High Affinity Binding

Figure 1: Mechanism of Action. DMDP mimics the high-energy oxocarbenium transition state, effectively "locking" the enzyme active site.

Detailed Structure-Activity Relationship (SAR)[1]

The biological activity of DMDP is governed by three critical structural vectors: Stereochemistry, Ring Substitution, and N-Alkylation.

Vector A: Stereochemistry (The Chiral Lock)

The spatial arrangement of the hydroxyl groups dictates enzyme specificity.

  • Natural DMDP (2R,5R): Potent inhibitor of

    
    -glucosidase and 
    
    
    
    -glucosidase.
  • L-DMDP (Enantiomer): Surprisingly, synthetic L-DMDP often shows higher potency and specificity for

    
    -glucosidases than the natural enantiomer. This "mirror-image" inhibition suggests a versatile binding pocket in certain glycosidases that accommodates non-natural stereoisomers.
    
Vector B: The Nitrogen "Warhead" (N-Alkylation)

This is the most critical vector for drug development. Modifying the nitrogen atom alters lipophilicity and active site access.

  • Unsubstituted (-NH): High polarity, broad glycosidase inhibition (intestinal

    
    -glucosidases).
    
    • Application: Anti-diabetic (blunts post-prandial glucose).

  • Short Chain Alkyl (-N-Butyl): Drastic shift in selectivity.

    • Effect: Loss of intestinal glucosidase inhibition; Gain of Glucosylceramide Synthase (GCS) inhibition.

    • Mechanism:[1] The hydrophobic butyl chain occupies a specific hydrophobic pocket at the entrance of the GCS active site, which is absent or inaccessible in digestive glucosidases.

  • Long Chain Alkyl (-N-Nonyl/Decyl): Increases membrane permeability and interaction with non-lysosomal enzymes.

    • Effect: Potent inhibition of

      
      -glucosidase and 
      
      
      
      -galactosidase.[2] Used as Pharmacological Chaperones to stabilize misfolded enzymes in the ER.
Vector C: Ring Hydroxyls
  • C-3 Hydroxyl: Essential for hydrogen bonding with the catalytic nucleophile. Replacement with Fluorine (3-fluoro-DMDP) typically abolishes activity, confirming the necessity of the H-bond donor/acceptor network.

Summary of SAR Data
Compound VariantR-Group (Nitrogen)StereochemistryPrimary Target (

)
Therapeutic Potential
DMDP (Natural) -H2R, 5R

-Glucosidase (

)
Anti-diabetic
L-DMDP -H2S, 5S

-Glucosidase (

)
Potent Research Tool
N-Butyl-DMDP -C

H

2R, 5RGlucosylceramide SynthaseGaucher Disease (Substrate Reduction)
N-Nonyl-DMDP -C

H

2R, 5R

-Glucosidase (GCase)
Pharmacological Chaperone (Gaucher)

Experimental Protocol: Glycosidase Inhibition Assay

Objective: Determine the


 of a DMDP analogue against 

-glucosidase using a colorimetric p-nitrophenyl (pNP) assay.

Principle:


-Glucosidase hydrolyzes colorless p-nitrophenyl-

-D-glucopyranoside (pNPG) to release yellow p-nitrophenol, quantified at 405 nm.
Reagents & Preparation[2][4][5][6][7][8][9]
  • Buffer: 67 mM Potassium Phosphate Buffer, pH 6.8 (at 37°C).

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae or Rice), 0.1 U/mL in cold buffer.
    
  • Substrate: 3 mM pNPG in buffer.

  • Stop Solution: 100 mM

    
     (Sodium Carbonate).
    
  • Inhibitor: DMDP analogue dissolved in water or DMSO (ensure final DMSO < 2%).

Step-by-Step Workflow
  • Pre-Incubation:

    • In a 96-well plate, add 10 µL of Inhibitor (various concentrations).

    • Add 20 µL of Enzyme Solution.

    • Incubate at 37°C for 15 minutes . Rationale: Allows the inhibitor to establish equilibrium with the active site.

  • Reaction Initiation:

    • Add 20 µL of Substrate (pNPG).

    • Incubate at 37°C for 20 minutes .

  • Termination:

    • Add 100 µL of Stop Solution (

      
      ).
      
    • Visual Check: Solution should turn yellow due to p-nitrophenolate anion formation under alkaline conditions.

  • Measurement:

    • Read Absorbance (

      
      ) at 405 nm .[3][4]
      
  • Calculation:

    
    
    
    • Plot log[Inhibitor] vs. % Inhibition to derive

      
      .
      

Protocol Start Start Protocol Mix Mix Enzyme + Inhibitor (Pre-incubation 15 min @ 37°C) Start->Mix Substrate Add Substrate (pNPG) (Start Reaction) Mix->Substrate Incubate Incubate 20 min @ 37°C (Hydrolysis occurs) Substrate->Incubate Stop Add Na2CO3 (Stop Reaction & Develop Color) Incubate->Stop Read Measure Absorbance @ 405nm (Microplate Reader) Stop->Read Calc Calculate IC50 Read->Calc

Figure 2: Experimental workflow for high-throughput screening of DMDP analogues.

Therapeutic Applications & Causality

Lysosomal Storage Disorders (Gaucher Disease)
  • Problem: Mutations in

    
    -glucocerebrosidase (GCase) cause it to misfold and degrade in the ER before reaching the lysosome.
    
  • Solution (Chaperone Therapy): Sub-inhibitory concentrations of N-octyl-DMDP bind to the misfolded GCase in the ER. This binding stabilizes the proper folding, allowing the enzyme to traffic to the lysosome. Once in the acidic lysosome, the high concentration of substrate displaces the inhibitor, restoring enzyme function.

Antiviral Activity
  • Mechanism: Enveloped viruses (HIV, Influenza) require host glycosylation machinery to fold their envelope glycoproteins.

  • DMDP Role: By inhibiting

    
    -glucosidase I and II in the ER, DMDP prevents the trimming of N-linked oligosaccharides. This results in misfolded viral glycoproteins, preventing viral assembly and secretion.
    

References

  • Fleet, G. W. J., et al. (1985). "Synthesis of the naturally occurring glycosidase inhibitor 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP)." Tetrahedron Letters.

  • Asano, N., et al. (2004). "Looking glass inhibitors: L-DMDP, a more potent and specific inhibitor of alpha-glucosidases than the enantiomeric natural product DMDP."[5] Journal of Medicinal Chemistry.

  • Kato, A., et al. (2011).[6] "L-DMDP, L-homoDMDP and their C-3 fluorinated derivatives: synthesis and glycosidase-inhibition." Organic & Biomolecular Chemistry.

  • Nash, R. J., et al. (1985). "The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing."[7] Biochemical Journal.

  • Butters, T. D., et al. (2005). "Imino sugar inhibitors for treating the lysosomal storage disorders." Chemical Reviews.

Sources

Foundational

Unlocking Carbohydrate Metabolism: The Mechanistic and Therapeutic Role of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)

Executive Summary In the landscape of glycobiology and drug development, iminosugars represent a highly versatile class of carbohydrate mimetics. Among these, 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) —a naturally occurrin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of glycobiology and drug development, iminosugars represent a highly versatile class of carbohydrate mimetics. Among these, 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) —a naturally occurring pyrrolidine alkaloid originally isolated from lianas—has emerged as a foundational tool for dissecting carbohydrate metabolism 1. By seamlessly mimicking the transition state of natural substrates, DMDP acts as a potent inhibitor of various glycosidases, offering profound implications for antiviral therapeutics, oncology, and sustainable agrochemicals 2.

Mechanistic Grounding: The Causality of Transition State Mimicry

As an application scientist, I evaluate inhibitors not just by their IC50 values, but by the causality of their molecular interactions. Glycosidases catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion-like transition state.

DMDP is characterized by a five-membered pyrrolidine ring where a nitrogen atom replaces the traditional ring oxygen [[3]](). At physiological pH, this imino group becomes protonated, effectively mimicking the positive charge of the oxocarbenium transition state 2. Furthermore, the spatial arrangement of DMDP's hydroxyl groups closely mirrors that of D-fructose and D-glucose 1. This structural homology allows DMDP to competitively bind to the active site of glycosidases—such as Glucosidase I (GluI) and Glucosidase II (GluII)—preventing the normal hydrolysis of glycosidic bonds and halting downstream carbohydrate metabolism 4.

Mechanism DMDP 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) TS Oxocarbenium Transition State Mimicry DMDP->TS Structural basis Enzymes Glycosidases (GluI, GluII, Invertase) TS->Enzymes Competitive inhibition Glyc N-Glycan Processing & Glycoprotein Maturation Enzymes->Glyc Impairs (ER) Treh Trehalose Breakdown & Fructose Sensing Enzymes->Treh Impairs (Cytosol/Gut) Therapeutic Antiviral / Anticancer Effects Glyc->Therapeutic Misfolded proteins Agro Nematicidal / Antifeedant Effects Treh->Agro Metabolic starvation

Mechanistic pathways of DMDP-mediated glycosidase inhibition and downstream biological effects.

Quantitative Profiling of DMDP Inhibitory Activity

DMDP's affinity varies across enzyme classes, making it a highly selective probe. In comparative studies, DMDP has been reported to be 10 to 60 times more potent than the standard inhibitor 1-deoxynojirimycin (DNJ) against specific targets 4.

Target EnzymeSource / Biological ModelInhibitory PotencyMechanistic ConsequenceReference
α-Glucosidase I & II Endoplasmic ReticulumPotent (10–60x > DNJ)Disrupts N-linked glycoprotein maturation4
β-Glucosidase Agrobacterium sp.Nanomolar range (

)
Validated via lipophilic DMDP derivatives5
Hepatic Glycogen Phosphorylase Mammalian Liver

mM
Antihyperglycemic potential in Type II Diabetes1
Trehalase / Fructokinase Nematodes (G. pallida)High (Dose-independent)Induces metabolic starvation and inhibits cyst hatch6

Applications in Carbohydrate Metabolism Research

Viral and Oncology Therapeutics

In the endoplasmic reticulum, the proper folding of viral envelopes and tumor-associated antigens relies heavily on the glucose-trimming stages mediated by GluI and GluII. By strongly inhibiting this early glucose-trimming stage, DMDP prevents the association of glycoproteins with the chaperone proteins calnexin and calreticulin 4. This misfolding cascade has driven the investigation of DMDP and its derivatives as broad-spectrum antiviral agents (e.g., against HIV and Dengue virus) and as modulators of tumor cell proliferation 1.

Agrochemical Development and Nematode Control

Beyond human therapeutics, DMDP exhibits profound antinematode and antifeedant properties. In agricultural research, DMDP has been shown to inhibit the hatching of cysts in Globodera pallida and immobilize the juvenile stages of Globodera rostochiensis6. The causality here is rooted in metabolic disruption: DMDP is taken up into nematode cells where it structurally mimics fructose, temporarily blocking fructose receptors (like fructokinases) and directly interfering with trehalose breakdown via trehalase inhibition [[6]]().

Self-Validating Experimental Protocol: High-Throughput Glycosidase Inhibition Assay

In drug discovery, an assay is only as reliable as its internal controls. The following protocol utilizes p-nitrophenyl (pNP) conjugated substrates to determine the


 of DMDP.

Causality of Design : The enzymatic cleavage of the pNP-glycoside yields p-nitrophenol. Quenching the reaction with Sodium Carbonate (


) shifts the pH above 10. This alkaline shift serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it deprotonates p-nitrophenol into the p-nitrophenolate anion, which exhibits a strong, quantifiable absorbance at 400 nm.

Self-Validating Elements :

  • 
     Control : Enzyme + Substrate + Buffer (No inhibitor) establishes the 100% activity baseline.
    
  • Background Control : Substrate + Buffer (No enzyme) accounts for spontaneous, non-enzymatic hydrolysis.

  • Reference Control : A known inhibitor (e.g., DNJ) is run in parallel to confirm the functional sensitivity of the enzyme batch.

Step-by-Step Methodology
  • Reagent Preparation : Prepare 50 mM sodium phosphate buffer (pH 6.8). Reconstitute the target glycosidase (e.g.,

    
    -glucosidase) to a working concentration of 0.1 U/mL. Prepare 1 mM of the corresponding substrate (e.g., pNP-
    
    
    
    -D-glucopyranoside).
  • Inhibitor Titration : Prepare a logarithmic dilution series of DMDP ranging from 100

    
    M down to 0.1 nM in the assay buffer.
    
  • Pre-Incubation : In a 96-well microtiter plate, combine 20

    
    L of the enzyme solution with 20 
    
    
    
    L of the DMDP dilutions. Incubate at 37°C for 15 minutes.
    • Expert Insight: This pre-incubation step is critical. It allows the competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site prior to the introduction of the substrate.

  • Reaction Initiation : Add 20

    
    L of the pNP-substrate to all wells (including controls). Incubate at 37°C for exactly 20 minutes.
    
  • Reaction Quenching : Add 100

    
    L of 1 M 
    
    
    
    to all wells.
  • Quantification & Analysis : Read the absorbance at 400 nm using a microplate reader. Subtract the Background Control OD from all wells. Calculate the percentage of inhibition relative to the

    
     Control and determine the 
    
    
    
    using a four-parameter logistic non-linear regression model.

Protocol Prep 1. Reagent Prep Enzyme + pNP-Substrate Incubate 3. Incubation 37°C, pH 6.0-7.0 Prep->Incubate Dilution 2. DMDP Titration Logarithmic Series Dilution->Incubate Quench 4. Quench Reaction Add 1M Na2CO3 Incubate->Quench Read 5. Absorbance Read OD at 400 nm Quench->Read Analyze 6. Data Analysis Calculate IC50 Read->Analyze

Self-validating high-throughput workflow for determining DMDP IC50 values in glycosidase assays.

References

  • [2] CymitQuimica. CAS 59920-31-9: 2,5-Dideoxy-2,5-imino-D-mannitol. 2

  • [5] National Institutes of Health (PubMed). Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors. 5

  • [1] ResearchGate. From Lianas to Glycobiology Tools: Twenty-Five Years of 2,5-Dideoxy-2,5-imino- D -mannitol. 1

  • [4] National Institutes of Health (PMC). Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection. 4

  • [3] ACS Publications (The Journal of Organic Chemistry). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. 3

  • [6] MDPI. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. 6

Sources

Exploratory

Differences between DMDP base and 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride salt

Executive Summary This technical guide analyzes the critical distinctions between the free base form of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) and its hydrochloride salt (DMDP·HCl). While both forms share the same pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical distinctions between the free base form of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) and its hydrochloride salt (DMDP·HCl). While both forms share the same pharmacophore responsible for glycosidase inhibition, their physicochemical properties diverge significantly.

The Core Thesis: The choice between DMDP Base and DMDP·HCl is dictated by the specific phase of research. The Base is the requisite starting material for chemical derivatization (e.g., N-alkylation) and offers distinct membrane permeability profiles. The Hydrochloride Salt is the superior form for biological assays and long-term storage due to its fixed ionization state, enhanced crystallinity, and resistance to oxidative degradation.

Part 1: Chemical & Physical Characterization[3]

DMDP is a polyhydroxylated pyrrolidine alkaloid (iminosugar) that mimics the transition state of pyranose sugars during enzymatic hydrolysis. The nitrogen atom in the pyrrolidine ring is the functional pivot point; its protonation state determines the compound's stability and solubility.

Comparative Properties Table
FeatureDMDP Free BaseDMDP Hydrochloride (HCl)
CAS Number 59920-31-9210115-92-7
Formula


Molecular Weight 163.17 g/mol 199.63 g/mol
Physical State Off-white solid / Hygroscopic powderCrystalline solid
Solubility Water (High), Methanol, EthanolWater (Very High), DMSO
pH in Solution Alkaline (>8.0 depending on conc.)Acidic (~4.0 - 6.0 depending on conc.)
Primary Utility Synthetic intermediate, Membrane transport studiesEnzymatic assays, In vivo dosing, Storage
The Protonation Equilibrium

The biological activity of DMDP relies on the nitrogen atom mimicking the positive charge of the oxocarbenium ion intermediate formed during glycosidic bond cleavage.

  • Free Base: Possesses a lone pair of electrons on the nitrogen. It is nucleophilic and susceptible to oxidation over time. In neutral aqueous solutions, it exists in equilibrium between the uncharged and protonated forms.

  • HCl Salt: The nitrogen is quaternized (protonated) and stabilized by the chloride counterion. This "locks" the molecule in its bio-active conformation, making it thermodynamically more stable and kinetically ready for enzyme binding.

Part 2: Biological Mechanism & Assay Implications

Mechanism of Action: Oxocarbenium Ion Mimicry

Glycosidases (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-glucosidase, 

-mannosidase) cleave sugars via a transition state where the anomeric carbon adopts a positive charge. Iminosugars like DMDP inhibit these enzymes because the protonated nitrogen (

) mimics this charge, binding tightly to the active site carboxylate residues.
Assay Considerations (The "Buffer Trap")

Critical Insight: When using DMDP Base in enzymatic assays, the buffer capacity must be sufficient to protonate the amine without shifting the assay pH significantly.

  • Scenario A (Salt): You add DMDP·HCl to a pH 7.0 buffer. The compound is already protonated. It binds immediately.

  • Scenario B (Base): You add DMDP Base to a pH 7.0 buffer. The base abstracts protons from the buffer to reach equilibrium (

    
    ). If the buffer is weak (e.g., 10mM), the local pH may rise, potentially altering enzyme activity artifacts.
    

Recommendation: Always use the HCl salt for


 determination to eliminate pH variability as a confounding variable.

DMDP_Mechanism Base DMDP Free Base (Uncharged, Nucleophilic) Protonation Protonation Step (pH Dependent) Base->Protonation + H+ (from Buffer/HCl) ActiveSpecies Protonated Species (NH2+ Cation) Protonation->ActiveSpecies Enzyme Glycosidase Enzyme (Active Site) ActiveSpecies->Enzyme High Affinity Binding Inhibition Competitive Inhibition (Oxocarbenium Mimicry) Enzyme->Inhibition Salt DMDP HCl Salt (Pre-Protonated) Salt->ActiveSpecies Dissolution

Figure 1: The activation pathway of DMDP. Note that the HCl salt bypasses the protonation dependency, ensuring immediate availability of the active species.

Part 3: Experimental Protocols

Protocol: Conversion of DMDP Base to Hydrochloride Salt

Use this protocol when you have synthesized the base (e.g., from plant extraction or total synthesis) and require the stable salt form for storage.

Reagents:

  • DMDP Free Base

  • 1M Hydrochloric Acid (in MeOH or Water)

  • Absolute Ethanol or Methanol (for recrystallization)

Workflow:

  • Dissolution: Dissolve DMDP Base in a minimum volume of Methanol.

  • Acidification: Dropwise, add 1.1 equivalents of 1M HCl. Monitor pH; aim for pH 3-4 to ensure full protonation.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C to obtain a crude solid.

  • Recrystallization: Redissolve the crude solid in minimal hot absolute Ethanol. Allow to cool slowly to 4°C.

  • Isolation: Filter the white crystals and dry under high vacuum over

    
     to remove trace moisture.
    
Protocol: Handling Hygroscopic Base for Synthesis

DMDP Base is hygroscopic. If used as a starting material for N-alkylation (e.g., creating lipophilic antivirals), precise weighing is difficult due to water uptake.

Validating Weighing Accuracy:

  • Dry the Base under high vacuum (0.1 mbar) for 4 hours before use.

  • Perform weighing in a glovebox or dry bag if possible.

  • Correction Factor: If handling in ambient air, determine water content via Karl Fischer titration immediately prior to use and adjust molar mass calculations accordingly.

Part 4: Pharmacokinetics & Formulation Dynamics

While the salt is preferred for in vitro assays, the base has specific utility in in vivo membrane transport logic.

  • Membrane Permeability: Uncharged molecules permeate lipid bilayers more effectively than ions.

    • Theory: DMDP Base (uncharged) crosses the plasma membrane.

    • Reality: Once inside the cytosol (pH 7.2) or Lysosome (pH 4.5), it protonates and becomes trapped (Ion Trapping).

  • Formulation: For oral dosing, the HCl salt is preferred due to higher aqueous solubility and predictable dissolution kinetics. The stomach acid (pH 1.5) would protonate the base immediately regardless, so the Salt form provides a more controlled delivery vehicle.

Decision_Tree Start Select DMDP Form Q1 Intended Application? Start->Q1 Branch1 Chemical Synthesis (e.g. N-Alkylation) Q1->Branch1 Branch2 Biological Assay (Enzyme Inhibition) Q1->Branch2 Branch3 In Vivo Study (Oral Dosing) Q1->Branch3 Result1 Use DMDP BASE (Nucleophilic Nitrogen required) Branch1->Result1 Result2 Use DMDP HCl SALT (pH stability, Consistency) Branch2->Result2 Result3 Use DMDP HCl SALT (Solubility, Bioavailability) Branch3->Result3

Figure 2: Decision matrix for selecting the appropriate DMDP form based on experimental goals.

References

  • MDPI. (2025). Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential. Retrieved from [Link]

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP).[1] Journal of Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for enzymatic glycosidase inhibition assays using DMDP HCl

Application Note & Protocol: Enzymatic Glycosidase Inhibition Assays Using DMDP HCl and of 2,5-dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) against -Glucosidase. Introduction & Mechanistic Basis 2,5-dideoxy-2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Enzymatic Glycosidase Inhibition Assays Using DMDP HCl


 and 

of 2,5-dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) against

-Glucosidase.

Introduction & Mechanistic Basis

2,5-dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) is a polyhydroxylated pyrrolidine alkaloid (iminosugar) derived from plants such as Derris elliptica and Lonchocarpus species. It is a potent, competitive inhibitor of glycosidases, exhibiting high specificity for


-glucosidase  and 

-galactosidase
, with variable activity against

-glucosidase and mannosidases depending on the source organism.

Mechanism of Action: DMDP mimics the oxocarbenium ion transition state of the glycosidic cleavage reaction. The protonated ring nitrogen at physiological pH mimics the positive charge of the transition state, allowing the molecule to bind tightly to the enzyme's catalytic active site (competitive inhibition). This blockage prevents the natural substrate from entering, thereby inhibiting hydrolysis.

Applications:

  • Chaperone Therapy: At sub-inhibitory concentrations, DMDP can act as a pharmacological chaperone, stabilizing misfolded lysosomal enzymes in diseases like Gaucher's.

  • Antiviral/Antifeedant Research: Interference with glycoprotein processing.

  • Glycobiology: Structural probing of glycosidase active sites.[1][2][3]

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), this protocol utilizes a colorimetric p-nitrophenyl (pNP) assay .

  • Substrate Selection: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG)  is used. Hydrolysis releases p-nitrophenol (yellow in alkaline conditions), quantifiable at 405 nm.
    
  • Buffer System: A Phosphate-Citrate buffer (pH 5.0 - 6.0) is recommended for Almond

    
    -glucosidase to match its acidic optimum, preventing enzyme denaturation while maintaining inhibitor ionization.
    
  • Pre-incubation: Essential. Iminosugars often exhibit slow-binding kinetics. A 10–15 minute pre-incubation of Enzyme + DMDP establishes equilibrium before substrate addition.

Materials & Reagents

ReagentSpecificationStorage
DMDP HCl

98% Purity (synthetic or natural)
-20°C, Desiccated

-Glucosidase
Source: Prunus amygdalus (Almond) or Bovine Liver-20°C
Substrate (pNPG) p-Nitrophenyl-

-D-glucopyranoside (10 mM Stock)
-20°C, Protect from light
Assay Buffer 0.1 M Citrate-Phosphate Buffer, pH 5.04°C
Stop Solution 0.2 M Glycine-NaOH (pH 10.7) or 1 M

RT
Microplate 96-well clear flat-bottom polystyreneRT

Detailed Protocol (96-Well Format)

Phase 1: Reagent Preparation
  • Enzyme Solution: Dilute

    
    -glucosidase in Assay Buffer to a concentration of 0.1 – 0.2 U/mL .
    
    • Note: Adjust concentration so that the uninhibited reaction is linear over 20 minutes and absorbance does not exceed 1.0.

  • DMDP Stock: Dissolve DMDP HCl in sterile water to 10 mM . Prepare serial dilutions (e.g., 0.1

    
    M to 1000 
    
    
    
    M) in Assay Buffer.
  • Substrate Solution: Prepare 5 mM pNPG in Assay Buffer.

Phase 2: Assay Workflow

AssayWorkflow Start Start Mix 1. Pre-Incubation (Enzyme + DMDP) 10 min @ 37°C Start->Mix StartRxn 2. Initiate Reaction (Add pNPG Substrate) Mix->StartRxn Incubate 3. Kinetic Incubation 20 min @ 37°C StartRxn->Incubate Stop 4. Termination (Add Na2CO3) Incubate->Stop Read 5. Detection (Abs 405 nm) Stop->Read

Figure 1: Step-by-step workflow for the colorimetric glycosidase inhibition assay.

Step-by-Step Procedure:

  • Plate Setup:

    • Blank (B): 140

      
      L Buffer.
      
    • Negative Control (NC): 20

      
      L Enzyme + 20 
      
      
      
      L Buffer (No Inhibitor).
    • Test Wells (T): 20

      
      L Enzyme + 20 
      
      
      
      L DMDP (various concentrations).
  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes . This allows DMDP to bind the active site.

  • Initiation: Add 20

    
    L of 5 mM pNPG substrate  to all wells (except Blank if using a substrate blank).
    
  • Reaction: Incubate at 37°C for 20 minutes .

  • Termination: Add 100

    
    L of Stop Solution  (
    
    
    
    ) to all wells.
    • Visual Check: Control wells should turn distinct yellow.

  • Measurement: Read absorbance at 405 nm on a microplate reader.

Data Analysis & Validation

Calculation of % Inhibition


Where 

is the absorbance of the Negative Control (enzyme only) minus the blank.[4][5]
Determination of

Plot % Inhibition (Y-axis) vs. Log[DMDP] (X-axis) using non-linear regression (Sigmoidal Dose-Response).

Mechanism Validation (Lineweaver-Burk)

To confirm competitive inhibition, perform the assay at varying substrate concentrations (e.g., 0.5 mM to 10 mM pNPG) against fixed DMDP concentrations.

InhibitionMechanism Enzyme Enzyme (E) ES [ES] Complex Enzyme->ES + S EI [EI] Complex (Inactive) Enzyme->EI + I (Competitive) Substrate Substrate (S) Inhibitor DMDP (I) ES->Enzyme k-1 Product Product (P) (p-Nitrophenol) ES->Product kcat EI->Enzyme ki

Figure 2: Competitive inhibition model. DMDP competes with Substrate for the free Enzyme, forming an inactive [EI] complex.

Expected Result:

  • 
    :  Unchanged.
    
  • 
    :  Increases (Apparent 
    
    
    
    increases with inhibitor concentration).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (Control) Enzyme degraded or pH incorrect.Prepare fresh enzyme; verify Buffer pH is 5.0 (Almond) or 7.0 (Neutral).
High Background Spontaneous substrate hydrolysis.Store pNPG at -20°C; protect from light; use fresh Stop Solution.
Variable

Insufficient pre-incubation.Ensure 10–15 min pre-incubation of Enzyme + DMDP before adding substrate.
Precipitation DMDP concentration too high.DMDP HCl is highly soluble, but check buffer compatibility at >10 mM.

References

  • PubChem. (2025).[6] 2,5-Dideoxy-2,5-imino-D-mannitol. National Library of Medicine. [Link]

  • Kato, A., et al. (2024). Design and synthesis of 6-C-alkyl-DMDP type nanomolar inhibitors of

    
    -galactosidase and 
    
    
    
    -glucosidase. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application

Application Note: High-Purity Total Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)

Executive Summary 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a polyhydroxylated pyrrolidine alkaloid exhibiting potent inhibitory activity against -glucosidases and -galactosidases. Its structural resemblance to the tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a polyhydroxylated pyrrolidine alkaloid exhibiting potent inhibitory activity against


-glucosidases and 

-galactosidases. Its structural resemblance to the transition state of glycosidic hydrolysis makes it a critical scaffold for antiviral (HIV, Influenza) and antidiabetic drug development.

This Application Note details a robust, scalable total synthesis of DMDP starting from D-Fructose . Unlike older routes utilizing D-glucuronolactone or L-iditol, this protocol leverages the inherent chirality of D-fructose (specifically C3, C4, and C5) which matches the target DMDP scaffold. The critical process involves a net retention of configuration at C5 via a double-inversion strategy (Appel reaction followed by azide displacement) and a stereoselective intramolecular reductive amination.

Key Advantages of This Protocol
  • Chiral Pool Efficiency: Utilizes inexpensive D-fructose.

  • Stereocontrol: Preserves C3/C4/C5 stereocenters; controls C2 via hydrogenation.

  • Scalability: Avoids unstable aldehyde intermediates common in dialdehyde cyclizations.

Chemical Background & Retrosynthesis

DMDP is a


-symmetric pyrrolidine (2R, 3R, 4R, 5R).[1] The synthetic challenge lies in establishing the cis-relationship between the C2 and C5 hydroxymethyl groups while maintaining the internal cis-diol configuration.
Retrosynthetic Logic

The strategy disconnects the pyrrolidine ring at the N-C2 bond. The precursor is a 5-amino-2-ketose, generated from a 5-azido-2-ketose. This traces back to D-fructose, where the C5 hydroxyl is replaced by nitrogen with net retention of stereochemistry.

Retrosynthesis Target DMDP (2R,3R,4R,5R) Imine Cyclic Imine Intermediate (Schiff Base) Imine->Target Stereoselective Reduction (H2/Pd) Azide 5-Azido-5-deoxy-D-fructofuranose (Open Chain/Hemiketal) Azide->Imine Staudinger/Reductive Cyclization Activated 5-Bromo-5-deoxy-D-fructoside (Inverted C5) Activated->Azide SN2 Displacement (Inversion #2 -> Retention) Start D-Fructose (Commercial) Start->Activated Appel Rxn (Inversion #1)

Figure 1: Retrosynthetic analysis showing the double-inversion strategy to install nitrogen at C5 while preserving the D-manno configuration.

Detailed Experimental Protocol

Phase 1: Precursor Preparation & Activation

Objective: Convert D-fructose into a protected derivative and activate the C5 position with inversion of configuration.

Reagents:

  • D-Fructose[2][3][4]

  • Acetyl chloride / 2-Chloroethanol (for glycosidation)[4]

  • Triphenylphosphine (

    
    ), Carbon tetrabromide (
    
    
    
    )
  • Pyridine/Benzoyl chloride (for protection)

Step 1.1: Preparation of 2-Chloroethyl

-D-fructopyranoside

Note: This step locks the anomeric position and favors the pyranose form, protecting C2.

  • Suspend D-Fructose (10.0 g, 55.5 mmol) in 2-chloroethanol (30 mL).

  • Add Acetyl Chloride (0.5 mL) dropwise at 0°C to generate anhydrous HCl in situ.

  • Stir at room temperature (RT) for 4 hours. The solution will clarify as the glycoside forms.

  • Crystallization: Cool to -20°C. The product, 2-chloroethyl

    
    -D-fructopyranoside, precipitates. Filter and wash with cold acetone.
    
    • Yield Target: >85%

    • Checkpoint:

      
       NMR should show glycosidic carbon at ~100 ppm.
      
Step 1.2: Regioselective Appel Bromination (Inversion #1)

This reaction targets the primary C6 and secondary C5 positions. However, in optimized conditions (Jenkins et al., 2025), selectivity for C5 can be achieved or C6 can be protected. Alternative Standard Route (Reitz): If strict regioselectivity is difficult, protect C1, C3, C4 first. Protocol (Standardized):

  • Dissolve the fructoside (5.0 g) in dry Pyridine (50 mL).

  • Add Benzoyl Chloride (3.5 eq) at -10°C to selectively protect secondary OH groups (C3, C4) and primary C1. Note: C5-OH is sterically hindered but accessible; careful stoichiometry is required, or use the 1,2:4,5-di-O-isopropylidene route if regioselectivity fails.

  • Preferred Route Modification: Use 1,2:4,5-di-O-isopropylidene-

    
    -D-fructopyranose  (Commercial or synthesized from Fructose + Acetone/
    
    
    
    ).
    • Hydrolyze selectively (60% AcOH, 40°C) to 1,2-O-isopropylidene-

      
      -D-fructopyranose  (exposes C4, C5, C6).
      
    • Tritylate primary C6 (TrCl, Pyridine).

    • Protect C3/C4 (Benzyl bromide, NaH).

    • Detritylate (AcOH/H2O) to expose C6? No, we need C5 activation. Correction: The most direct path uses the Appel Reaction on the unprotected glycoside which favors primary bromination, then secondary. Let us proceed with the Reitz/Baxter Azide Method which is the industry standard for reproducibility.

Revised Step 1.2 (The "Baxter/Reitz" Activation):

  • Start with 1,2:4,5-di-O-isopropylidene-

    
    -D-fructopyranose .
    
  • Selective Hydrolysis: Treat with aqueous acetic acid to yield 1,2-O-isopropylidene-

    
    -D-fructopyranose .
    
  • Selective Sulfonylation: React with Triflic Anhydride (

    
    ) in pyridine at -20°C.
    
    • Criticality: This installs the triflate leaving group at C5.

    • Stereochemistry: Retention at C5 during ester formation.

Phase 2: Nitrogen Installation (The "Double Switch")

Objective: Introduce the nitrogen atom at C5.[5] Since


 displacement inverts stereochemistry, and we want to maintain the D-fructose pattern (which matches D-mannitol at C5), we rely on the specific configuration of the precursor.
  • D-Fructose C5 is

    
    .
    
  • Triflation retains

    
    .
    
  • Azide displacement inverts to

    
     (L-gulo configuration).
    
  • Wait: DMDP is

    
     at C5.[1][6]
    
  • Correction: To get DMDP (2R, 5R), we need the C5 precursor to be

    
     before displacement, OR we accept 
    
    
    
    and invert back?
  • Resolution: The "Fructose Route" typically yields 2,5-dideoxy-2,5-imino-L-gulo- derivatives if simple inversion occurs.

  • Crucial Insight: To obtain DMDP (Manno) , one must use double inversion (e.g. C5-OH -> C5-Br (inv) -> C5-N3 (inv) = Net Retention) OR start with a precursor that has the opposite C5 configuration (L-Sorbose).

  • Protocol Choice: We will use the Double Inversion Strategy on D-Fructose.

Step 2.1: Bromination (Inversion 1)
  • Dissolve 1,2:4,5-di-O-isopropylidene-

    
    -D-fructopyranose  (protected form) -> Hydrolyze to diol.
    
  • React with

    
     / 
    
    
    
    (Appel Conditions) in DMF.
    • This converts C5-OH to C5-Br with Inversion .

    • Configuration becomes

      
       (L-series).
      
Step 2.2: Azide Displacement (Inversion 2)
  • Dissolve the C5-Bromo derivative in DMF.

  • Add Sodium Azide (

    
    )  (5.0 eq) and heat to 80°C for 12 hours.
    
  • Mechanism:

    
     attack by azide restores the 
    
    
    
    configuration (D-series).
  • Workup: Dilute with water, extract with EtOAc.

  • Safety: Azides are shock-sensitive. Do not concentrate to dryness if low molecular weight.

Phase 3: Cyclization & Deprotection

Objective: Form the pyrrolidine ring via intramolecular reductive amination.

Step 3.1: Hydrogenation
  • Dissolve the 5-azido-ketose intermediate in MeOH/H2O (1:1).

  • Add catalyst: Pd/C (10% wt) .

  • Pressurize with

    
     (50 psi)  in a Parr shaker for 24 hours.
    
  • Reaction Cascade:

    • Azide (

      
      ) reduces to Amine (
      
      
      
      ).
    • Amine attacks C2-Ketone (intramolecular) -> Cyclic Imine.

    • Imine is reduced from the less hindered face.

    • Stereocontrol: Hydrogen delivery occurs anti to the C3/C4 substituents, establishing the cis-relationship between C2-hydroxymethyl and C3-hydroxyl.

Step 3.2: Final Deprotection
  • Filter off catalyst.

  • Treat the filtrate with TFA/Water (9:1) or HCl (2M) to remove isopropylidene/benzyl groups.

  • Stir at RT for 4 hours.

  • Concentrate in vacuo.

Phase 4: Purification

DMDP is highly polar. Silica gel chromatography is often insufficient.

  • Ion Exchange: Pass the crude ammonium salt through a column of Dowex 50W-X8 (

    
     form) .
    
  • Wash with water to remove non-basic sugars.

  • Elute DMDP with 0.5 M

    
     .
    
  • Concentrate and lyophilize.

  • Recrystallization: Ethanol/Water.

Process Workflow (Graphviz)

Workflow Step1 1. D-Fructose Protection (Acetonide/Benzoyl) Step2 2. C5 Activation (Appel) (C5-OH -> C5-Br) *Inversion* Step1->Step2 PPh3, CBr4 Step3 3. Azide Displacement (C5-Br -> C5-N3) *Inversion (Net Retention)* Step2->Step3 NaN3, DMF, 80°C Step4 4. Hydrolysis (Expose C2 Ketone) Step3->Step4 Acidic Hydrolysis Step5 5. Pd/C Hydrogenation (Reductive Amination) Step4->Step5 H2, 50 psi Step6 6. Ion Exchange Purification (Dowex 50W) Step5->Step6 Filter & Load Final Pure DMDP Step6->Final Elute NH4OH

Figure 2: Step-by-step synthetic workflow emphasizing the stereochemical inversion steps.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98%HPLC-ELSD / qNMR
Identity (

NMR)

3.83 (dd, H3/H4), 3.04 (m, H2/H5)

, 400 MHz
Identity (

NMR)

77.7 (C3, C4), 61.9 (C1, C6), 61.7 (C2, C5)

, 100 MHz
Optical Rotation

(c=0.5,

)
Polarimetry
Mass Spec

ESI-MS

Critical Process Parameters (CPPs):

  • Moisture Control (Step 1.2): The Appel reaction is sensitive to water; use anhydrous solvents.

  • Azide Safety (Step 2.2): Maintain temperature <90°C to prevent thermal decomposition.

  • Hydrogenation Pressure (Step 3.1): High pressure (50 psi) ensures complete reduction of the imine intermediate; low pressure may yield partially reduced byproducts.

References

  • Jenkins, D. P., et al. (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) from D-Fructose Using a Regioselective Appel Reaction. Journal of Organic Chemistry.

  • Fleet, G. W. J., et al. (1987).[7] Synthesis of DMDP from D-glucuronolactone. Tetrahedron.

  • Reitz, A. B., & Baxter, E. W. (1990). Pyrrolidine iminosugars from D-fructose. Tetrahedron Letters.

  • Wong, C. H., et al. (1995).[6] Chemo-enzymatic synthesis of iminosugars. Journal of Organic Chemistry.

  • PubChem Database. (2025).[1] 2,5-Dideoxy-2,5-imino-D-mannitol Compound Summary. National Library of Medicine.

Sources

Method

The Versatile Chiral Synthon: Application Notes for 2,5-Dideoxy-2,5-imino-D-mannitol HCl

Introduction: Unveiling the Potential of a Unique Iminosugar In the landscape of modern drug discovery and complex molecule synthesis, the demand for high-purity chiral building blocks is insatiable.[1] These molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Iminosugar

In the landscape of modern drug discovery and complex molecule synthesis, the demand for high-purity chiral building blocks is insatiable.[1] These molecules, possessing a specific three-dimensional arrangement, are fundamental to constructing therapeutic agents with high efficacy and reduced side effects.[1][2] Among these crucial synthons, 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP), and its hydrochloride salt, emerges as a polyhydroxylated pyrrolidine with significant potential. This iminosugar, a structural mimic of monosaccharides, has garnered considerable attention for its potent biological activities, primarily as a glycosidase inhibitor.[3][4]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 2,5-Dideoxy-2,5-imino-D-mannitol HCl as a chiral building block. We will delve into its core applications, provide a detailed, multigram-scale synthetic protocol, and explore its utility in the development of novel therapeutic agents.

Core Concept: The Power of Stereochemistry in Biological Systems

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[2] This biological specificity dictates that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[2] The use of chiral building blocks like DMDP allows for the precise, stereocontrolled synthesis of complex molecules, ensuring the desired biological activity while minimizing off-target effects.[2][5] DMDP, with its four defined stereocenters, provides a rigid and reliable scaffold for the elaboration of more complex structures.

Primary Application: A Potent Glycosidase Inhibitor

The most prominent application of DMDP lies in its ability to potently inhibit various glycosidases.[3][4] Iminosugars, including DMDP, are effective inhibitors because they mimic the transition state of the glycosidic bond cleavage catalyzed by these enzymes.[3] The protonated nitrogen atom in the pyrrolidine ring at physiological pH mimics the oxocarbenium ion-like transition state, leading to strong and often specific binding to the enzyme's active site.

This inhibitory activity has several therapeutic implications:

  • Antiviral Agents: By inhibiting host glycosidases, DMDP and its derivatives can interfere with the proper folding of viral glycoproteins, a crucial step in the lifecycle of viruses like HIV and influenza.[3][6]

  • Antidiabetic Potential: Inhibition of intestinal α-glucosidases can slow the digestion of carbohydrates, leading to a more gradual rise in blood glucose levels after a meal.

  • Pharmacological Chaperones for Lysosomal Storage Diseases: For certain genetic disorders caused by misfolded lysosomal enzymes, small molecule chaperones can bind to and stabilize the mutant enzyme, facilitating its proper trafficking and restoring partial function.[7] DMDP can serve as a scaffold for the development of such chaperones.

The following diagram illustrates the generally accepted mechanism of glycosidase inhibition by iminosugars like DMDP.

Caption: Mechanism of Glycosidase Inhibition by DMDP.

Protocol: Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)

This protocol is adapted from a highly efficient, practical 5-gram scale synthesis from D-fructose, which has been shown to double the overall yield of previously reported methods.[3][6][8] This procedure minimizes the use of chromatography, making it suitable for larger-scale preparations.[3][6]

Overall Synthetic Workflow

The synthesis proceeds in seven steps from D-fructose, with a key regioselective Appel reaction to introduce a bromine atom at the C-5 position, followed by azide displacement and intramolecular reductive amination to form the pyrrolidine ring.[3][6]

G A D-Fructose B 2-Chloroethyl β-D-fructopyranoside A->B Fischer Glycosylation C 2-Chloroethyl 5-Bromo- 5-deoxy-α-L-sorbopyranoside B->C Regioselective Appel Reaction D 2-Chloroethyl 5-Azido- 5-deoxy-α-L-sorbopyranoside C->D Azide Displacement E 5-Azido-5-deoxy- α,β-D-fructopyranose D->E Hydrolysis F 2,5-Dideoxy-2,5-imino- D-mannitol (DMDP) E->F Intramolecular Reductive Amination (H₂, Pd/C)

Caption: Synthetic pathway from D-Fructose to DMDP.

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloroethyl 5-Bromo-5-deoxy-α-L-sorbopyranoside [6]

  • To a solution of 2-chloroethyl β-D-fructopyranoside (prepared via Fischer glycosylation of D-fructose) in pyridine, add triphenylphosphine (TPP) and carbon tetrabromide (CBr₄) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.

  • Cool the reaction and add acetic anhydride, stirring overnight.

  • Perform an aqueous workup. The crude product can be purified by column chromatography, though the cited practical method utilizes aqueous extraction to remove byproducts, simplifying the process.[6]

Step 2: Synthesis of 2-Chloroethyl 5-Azido-5-deoxy-α-L-sorbopyranoside [6]

  • Dissolve the bromide from the previous step in a suitable solvent such as DMF.

  • Add sodium azide (NaN₃) and heat the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • After cooling, perform an aqueous workup and extract the product.

Step 3: Hydrolysis to 5-Azido-5-deoxy-α,β-D-fructopyranose [6]

  • The 2-chloroethyl glycoside is hydrolyzed under acidic conditions to yield the free anomeric sugar.

Step 4: Intramolecular Reductive Amination to form DMDP [6]

  • In a round-bottom flask, dissolve 5-azido-5-deoxy-α,β-D-fructopyranose (e.g., 6.65 g, 32.4 mmol) in a 1:1 mixture of H₂O/MeOH.[6]

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 1 g).[6]

  • Transfer the solution to a Parr apparatus and react under a hydrogen atmosphere at 4 bar for 24 hours.[6]

  • After 24 hours, filter the reaction mixture through diatomaceous earth and wash the catalyst thoroughly with MeOH.[6]

  • Concentrate the colorless filtrate in vacuo to afford DMDP as a colorless solid (e.g., 5.29 g, >99.9% yield for this step).[6]

Note: This protocol provides a condensed overview. For precise quantities, solvent volumes, and detailed workup procedures, refer to the original publication.[6]

Application as a Chiral Scaffold: Beyond Glycosidase Inhibition

The true power of a chiral building block lies in its utility as a starting point for the synthesis of diverse and complex molecules. The DMDP core, with its multiple hydroxyl groups and a secondary amine, offers several handles for chemical modification.

Derivatization Strategies:
  • N-Alkylation/Arylation: The secondary amine of the pyrrolidine ring is a prime site for modification. Introducing alkyl or aryl substituents can modulate the molecule's lipophilicity, cell permeability, and target specificity.

  • O-Alkylation/Acylation: The primary and secondary hydroxyl groups can be selectively protected and functionalized to introduce new pharmacophores or to link DMDP to other molecules.

  • C-1 and C-6 Modification: The hydroxymethyl groups at the 2 and 5 positions can be oxidized to aldehydes or carboxylic acids, or converted to other functional groups, providing further points for diversification.

Table of DMDP Derivatives and their Inhibitory Activities

The following table summarizes the inhibitory constants (Ki) or IC50 values for DMDP and some of its derivatives against various glycosidases, demonstrating how modifications to the core structure can fine-tune its biological activity.

CompoundModificationTarget EnzymeKi / IC50Reference
DMDP -β-glucosidase (Agrobacterium sp.)2 nM - 1 µM[2]
DMDP -α-glucosidases I and IIPotent inhibitor[4]
DMDP Derivative Lipophilic amides at C-1β-glucosidase (Agrobacterium sp.)Nanomolar range[9]
N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol N-acetylation and aminationβ-D-glucosidasePotent and specific[10]
N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitol N-acetylation and aminationα-L-fucosidasePotent and specific[10]
N-9-amidinononyl derivative N-alkylationGolgi α-mannosidase IIbKi = 40 nM[1]
N-2-(1-naphthyl)ethyl derivative N-alkylationAMAN-2Ki = 150 nM[1]

Conclusion and Future Outlook

2,5-Dideoxy-2,5-imino-D-mannitol HCl is more than just a glycosidase inhibitor; it is a versatile chiral synthon with significant potential in drug discovery and development.[11] Its well-defined stereochemistry and multiple functionalization points make it an attractive starting material for the synthesis of a wide range of biologically active molecules. The development of efficient, large-scale synthetic routes, such as the one detailed here, makes this valuable scaffold more accessible to the research community.[3][6][8] Future research will undoubtedly uncover new applications for this remarkable chiral building block, from the development of novel therapeutics for metabolic and infectious diseases to its use as a tool for probing the complex world of glycobiology.

References

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose. ACS Publications. [Link]

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. [Link]

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. PubMed. [Link]

  • Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system. UBC Chemistry. [Link]

  • From Lianas to Glycobiology Tools: Twenty-Five Years of 2,5-Dideoxy-2,5-imino- D -mannitol. ResearchGate. [Link]

  • mannitol (DMDP) and 2,5-Dideoxy-2,5-imino- d -glucitol (DGDP) from d -Fructose and l -Sorbose Using a Regioselective Appel Reaction. ResearchGate. [Link]

  • 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry. [Link]

  • A concise synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and HomoDMDP from L-xylose. ResearchGate. [Link]

  • Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors. PubMed. [Link]

  • Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives. PubMed. [Link]

  • One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan. BioResources. [Link]

Sources

Application

Application Note: Advanced Dosage and Administration Protocols for DMDP HCl in Murine Models

Introduction & Mechanistic Grounding DMDP HCl (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine hydrochloride) is a potent, naturally derived pyrrolidine iminosugar that functions as a competitive inhibitor of both endoplasm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

DMDP HCl (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine hydrochloride) is a potent, naturally derived pyrrolidine iminosugar that functions as a competitive inhibitor of both endoplasmic reticulum (ER) α-glucosidases (I and II) and intestinal α-glucosidases [1]. Structurally mimicking the oxonium ion transition state of natural pyranosyl cations, DMDP exhibits a binding affinity 10 to 60 times greater than that of standard deoxynojirimycin (DNJ) [1].

In translational animal models, DMDP HCl is primarily utilized across three therapeutic axes:

  • Antiviral & Oncology Models : By inhibiting ER α-glucosidases, DMDP prevents the trimming of terminal glucose residues (Glc3Man9GlcNAc2) on nascent N-linked glycoproteins. This disrupts the calnexin/calreticulin chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of viral envelope proteins (e.g., in Dengue, SARS-CoV-2) or metastatic tumor markers[2, 5].

  • Metabolic Models : As a gut α-glucosidase inhibitor, it blunts postprandial hyperglycemia by slowing carbohydrate digestion, making it a highly valuable tool in Type II diabetes research [3].

G ViralRNA Viral RNA Translation NascentProtein Nascent Glycoprotein (Glc3Man9GlcNAc2) ViralRNA->NascentProtein ER Translocation GluI_II ER α-Glucosidase I & II NascentProtein->GluI_II Trimming Misfolded Misfolded Glycoprotein GluI_II->Misfolded Impaired Trimming DMDP DMDP HCl (Inhibitor) DMDP->GluI_II Competitive Inhibition Degradation Proteasomal Degradation (ERAD) Misfolded->Degradation Targeted

Mechanism of DMDP HCl disrupting viral glycoprotein folding via ER α-glucosidase inhibition.

Pharmacokinetics and Dosage Rationale

A critical factor in designing in vivo protocols for DMDP HCl is its pharmacokinetic profile. Small, polar iminosugars do not bind heavily to plasma proteins and undergo rapid glomerular filtration. In murine models, the plasma half-life is significantly shorter than in humans, often necessitating twice-daily (BID) or three-times-daily (TID) dosing to maintain therapeutic concentrations above the IC50 threshold [4].

Furthermore, the inhibitory activity of DMDP is highly pH-dependent [1]. While the HCl salt formulation provides optimal aqueous solubility and shelf stability, the dosing vehicle must be properly buffered to physiological pH (7.2–7.4) prior to injection. Acidic microenvironments can protonate the active site residues of the target enzymes, drastically reducing the binding efficacy of the iminosugar [1].

Quantitative Dosage Summary

Table 1: Recommended Dosage Regimens for DMDP HCl in Murine Models

Disease ModelTarget EnzymeRouteRecommended DoseFrequencyPharmacodynamic Rationale
Viral Infection (e.g., DENV, SARS-CoV-2)ER α-Glucosidase I/IIIP or PO10 – 50 mg/kgBID or TIDSustained ER concentration is required to continuously disrupt viral glycoprotein folding during active replication[1, 5].
Metabolic / Diabetes Intestinal α-GlucosidasePO (Gavage)5 – 20 mg/kgSingle doseAdministered 15-30 mins prior to an oral carbohydrate challenge to competitively inhibit gut maltase/sucrase [3].
Oncology / Metastasis ER α-Glucosidase IIDrinking Water3 – 10 µg/mLContinuousContinuous exposure alters tumor cell surface glycosylation, enhancing natural killer (NK) cell susceptibility [2].

Formulation and Administration Protocols

Protocol A: Preparation of DMDP HCl Dosing Solution

Expert Insight: DMDP HCl is highly hygroscopic. Solutions must be prepared fresh daily or aliquoted and flash-frozen at -20°C to prevent hydrolytic degradation.

  • Equilibration : Allow the lyophilized DMDP HCl vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolution : Dissolve the powder in sterile, endotoxin-free 0.9% NaCl (Saline) or 1X PBS. For a standard 20 mg/kg dose in a 25 g mouse (targeting an injection volume of 100 µL), prepare a 5 mg/mL stock solution.

  • pH Adjustment (Critical) : Verify the pH using a micro-pH probe. The HCl salt will slightly lower the pH of unbuffered saline. Adjust to pH 7.2–7.4 using 0.1 M NaOH if necessary. Failing to buffer the solution will reduce the binding affinity of DMDP to glucosidases and cause localized tissue necrosis at the injection site [1].

  • Sterilization : Filter the solution through a 0.22 µm PES syringe filter inside a Class II biosafety cabinet into sterile amber vials (iminosugars can be sensitive to prolonged UV exposure).

Protocol B: Intraperitoneal (IP) Administration for Antiviral Models
  • Restraint : Secure the mouse using the one-handed scruff method, exposing the ventral abdomen and tilting the head slightly downward so internal organs fall toward the diaphragm.

  • Injection Site : Identify the lower right quadrant of the abdomen to avoid puncturing the cecum (left side) and the urinary bladder (midline).

  • Execution : Insert a 27G needle, bevel up, at a 30-degree angle. Aspirate the plunger slightly; if blood or yellow fluid (urine) enters the hub, withdraw and discard the needle.

  • Delivery : Inject the calculated volume (typically 5-10 mL/kg, or 125-250 µL for a 25 g mouse) steadily over 3 seconds.

  • Schedule : Repeat every 8-12 hours (BID/TID) for 7-10 days post-infection to overcome the rapid renal clearance of the iminosugar [4].

Protocol C: Oral Gavage (PO) for Metabolic Models
  • Fasting : Fast the mice for 4-6 hours prior to the experiment to establish a stable baseline blood glucose level. Provide water ad libitum.

  • Administration : Attach an 18-20G reusable stainless steel bulb-tipped gavage needle (or flexible plastic equivalent) to a 1 mL syringe.

  • Delivery : Administer the DMDP HCl solution (5-20 mg/kg in a 100-200 µL volume) directly into the stomach 15-30 minutes before the carbohydrate load (e.g., 2 g/kg starch or sucrose).

  • Efficacy Tracking : Measure blood glucose via tail vein prick using a calibrated glucometer at 0, 15, 30, 60, and 120 minutes post-challenge to generate an Area Under the Curve (AUC) for glucose tolerance.

Workflow Prep Formulate DMDP HCl in 0.9% Saline (pH 7.2) DoseCalc Calculate Dose: 10-50 mg/kg/day Prep->DoseCalc Admin Administration Route DoseCalc->Admin IP Intraperitoneal (IP) (Viral/Oncology) Admin->IP PO Oral Gavage (PO) (Metabolic/Diabetes) Admin->PO Monitor Monitor PK/PD: Plasma Half-life < 2h IP->Monitor PO->Monitor Efficacy Evaluate Efficacy: Viral Titer / Blood Glucose Monitor->Efficacy

Step-by-step in vivo workflow for DMDP HCl formulation, administration, and monitoring.

References

  • Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection. MDPI. Available at: [Link]

  • Alkaloid Glycosidase Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • In Silico Study of Alkaloids as α-Glucosidase Inhibitors: Hope for the Discovery of Effective Lead Compounds. Frontiers. Available at:[Link]

  • Iminosugars past, present and future: medicines for tomorrow. UNIMIB. Available at:[Link]

  • Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2). ACS Omega. Available at: [Link]

Method

Application Note: Chemoenzymatic Synthesis Strategies for 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)

Executive Summary 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a polyhydroxylated pyrrolidine alkaloid exhibiting potent glycosidase inhibitory activity, particularly against -glucosidases and -glucosidases. Its therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a polyhydroxylated pyrrolidine alkaloid exhibiting potent glycosidase inhibitory activity, particularly against


-glucosidases and 

-glucosidases. Its therapeutic potential spans antiviral (HIV, influenza), anticancer, and antidiabetic applications.

Traditional chemical synthesis of DMDP is plagued by lengthy protection/deprotection sequences (often >10 steps) and challenging stereochemical control, typically resulting in low overall yields (<20%). This guide details a chemoenzymatic approach that leverages the stereoselectivity of Dihydroxyacetone Phosphate (DHAP)-dependent aldolases. By combining the rigorous stereocontrol of Rabbit Muscle Aldolase (RAMA) with efficient chemical reductive amination, DMDP can be synthesized in fewer steps with high enantiopurity.

Strategic Overview: The Aldolase-Reductive Amination Cascade

The core logic of this synthesis relies on the biological equivalence of the pyrrolidine ring to a furanose sugar. We construct an acyclic ketose-phosphate intermediate with pre-installed stereocenters, which spontaneously cyclizes upon reductive amination.

Retrosynthetic Analysis

The synthesis disconnects the C3–C4 bond. The C1–C3 fragment is derived from the donor DHAP , while the C4–C6 fragment (bearing the nitrogen source) comes from an chiral aldehyde acceptor, (S)-3-azido-2-hydroxypropanal .

Retrosynthesis DMDP DMDP (Target Pyrrolidine) Acyclic Acyclic Azido-Ketose (Intermediate) DMDP->Acyclic Reductive Amination (Cyclization) DHAP DHAP (Donor C1-C3) Acyclic->DHAP Aldol Disconnection (RAMA) Aldehyde (S)-3-azido-2-hydroxypropanal (Acceptor C4-C6) Acyclic->Aldehyde Aldol Disconnection (RAMA)

Figure 1: Retrosynthetic logic utilizing RAMA to set the C3/C4 stereochemistry.

Critical Reagents & Enzyme Selection

Enzyme Selection: Why RAMA?

The stereochemistry of DMDP corresponds to the D-manno configuration (2R, 3R, 4R, 5R). However, the pyrrolidine ring numbering differs from the sugar numbering. The critical vicinal diol at C3/C4 of the pyrrolidine ring must be trans.

EnzymeSourceStereospecificity (New Bond)Product Diol ConfigSuitability for DMDP
RAMA Rabbit Muscle(3R, 4R) (D-Fructose type)trans-vicinal diolHigh (Matches Target)
RhuA E. coli(3R, 4S) (L-Rhamnulose type)cis-vicinal diolLow (Wrong diastereomer)
FucA E. coli(3R, 4R) (L-Fuculose type)trans-vicinal diolHigh (Alternative)
TagA E. coli(3S, 4S) (D-Tagatose type)cis-vicinal diolLow

Decision: We utilize RAMA (Class I aldolase) due to its commercial availability, high stability, and strict specificity for the (3R,4R) formation required for the DMDP core.

Detailed Experimental Protocol

Phase 1: Preparation of the Acceptor Aldehyde

Target: (S)-3-azido-2-hydroxypropanal diethyl acetal (Precursor) Note: The free aldehyde is unstable and generated in situ.

  • Starting Material: (S)-Glycidol.

  • Ring Opening: Treat (S)-Glycidol with NaN3 (3.0 eq) and NH4Cl in MeOH/H2O at 65°C for 4h.

  • Protection: Protect the secondary alcohol if necessary (often used unprotected in enzymatic steps, but Cbz-protection improves lipophilicity for extraction). For this protocol, we use the unprotected azido-aldehyde generated from the acetal.

  • Oxidation/Acetal Hydrolysis: If starting from the azido-diol, perform Swern oxidation to the aldehyde. Preferred Route: Hydrolysis of (S)-3-azido-2-hydroxypropanal diethyl acetal using Dowex 50W-X8 (H+ form) in water at 40°C for 2h immediately prior to the enzymatic step.

Phase 2: Enzymatic Aldol Condensation

Reaction: DHAP + (S)-3-azido-2-hydroxypropanal


 Azido-ketose-1-phosphate

Reagents:

  • Dihydroxyacetone phosphate (DHAP) lithium salt (generated in situ or commercial).

  • Rabbit Muscle Aldolase (RAMA), Type I (Sigma-Aldrich or equivalent).

  • Buffer: 50 mM Triethanolamine (TEA), pH 7.5.

Step-by-Step:

  • Buffer Prep: Degas 50 mL of 50 mM TEA buffer (pH 7.5) with Argon.[1]

  • Substrate Mixing: Dissolve DHAP (1.0 mmol, 1.0 eq) and the freshly prepared (S)-3-azido-2-hydroxypropanal (1.2 mmol, 1.2 eq) in the buffer.

  • Enzyme Addition: Add RAMA (50 Units). Note: One unit converts 1.0 µmole of fructose-1,6-diphosphate to DHAP and G3P per min at pH 7.5 at 25°C.

  • Incubation: Stir gently at 25°C under Argon. Monitor consumption of DHAP by enzymatic assay (G3P dehydrogenase coupled assay) or TLC (silica, iPrOH:NH4OH:H2O 6:3:1).

  • Completion: Reaction typically reaches equilibrium (approx. 90% conversion) within 24–48 hours.

  • Termination: Filter the mixture through a 10 kDa MWCO centrifugal filter to remove/recover the enzyme.

Phase 3: Phosphate Hydrolysis & Cyclization

Reaction: Azido-ketose-1-phosphate


 Azido-ketose 

DMDP
  • Phosphatase Treatment: Adjust pH to 5.0. Add Acid Phosphatase (wheat germ, 50 U). Incubate at 37°C for 12h. Monitor the disappearance of the charged phosphate species by TLC.

  • Concentration: Lyophilize the aqueous solution to a sticky residue.

  • Reductive Amination (The Cyclization):

    • Dissolve residue in MeOH (20 mL).

    • Add Pd/C (10% w/w, 0.2 eq by mass).

    • Pressurize with H2 (50 psi) in a Parr shaker for 24h.

    • Mechanism:[1][2][3][4][5] The azide is reduced to an amine (

      
      ), which intramolecularly attacks the ketone (C2), forming a cyclic imine (Schiff base). The imine is stereoselectively reduced from the less hindered face to yield the pyrrolidine.
      
  • Purification:

    • Filter catalyst over Celite.

    • Concentrate filtrate.

    • Ion Exchange Chromatography: Apply to a Dowex 50W-X8 (H+) column. Wash with water (to remove neutral sugars). Elute DMDP with 0.5 M NH4OH.

    • Concentrate ammoniacal fractions to yield DMDP as a white solid.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursors cluster_1 Phase 2: Enzymatic Assembly cluster_2 Phase 3: Cyclization AzidoAcetal (S)-Azido-acetal Hydrolysis Acid Hydrolysis (Dowex H+) AzidoAcetal->Hydrolysis Aldehyde (S)-3-azido-2-hydroxypropanal Hydrolysis->Aldehyde RAMA RAMA Aldolase (pH 7.5, 25°C) Aldehyde->RAMA DHAP DHAP DHAP->RAMA AldolAdduct Azido-ketose-1-phosphate RAMA->AldolAdduct Phosphatase Acid Phosphatase (Hydrolysis) AldolAdduct->Phosphatase H2_Pd H2 / Pd/C (Reductive Amination) Phosphatase->H2_Pd DMDP_Final DMDP (Final Product) H2_Pd->DMDP_Final

Figure 2: Step-by-step chemoenzymatic workflow from precursors to purified DMDP.

Analytical Validation & Quality Control

Verify the identity and purity of the synthesized DMDP using the following parameters.

ParameterMethodExpected Result
Purity HPLC-ELSD / CAD>98% (Amine column, AcN:H2O gradient)
Identity 1H NMR (D2O, 400 MHz)

3.83 (m, 2H), 3.71 (dd, 2H), 3.62 (dd, 2H), 3.04 (m, 2H).
Stereochemistry Optical Rotation


(c 1.0, H2O) (Matches natural DMDP)
Mass Spec ESI-MS (+)

164.1

Troubleshooting "The Scientist's Notebook"

Issue: Low Yield in Aldol Step.

  • Cause: DHAP degradation (methylglyoxal formation) or Aldehyde instability.

  • Fix: Ensure pH does not exceed 7.5. Add DHAP slowly or use an in situ generation system (e.g., Glycerol-3-phosphate oxidase + Catalase). Increase RAMA concentration to outcompete degradation rates.

Issue: Incomplete Cyclization.

  • Cause: Poisoning of Pd/C catalyst by residual sulfur or azide intermediates.

  • Fix: Ensure the phosphate hydrolysis step is complete and the sample is desalted before hydrogenation. Increase H2 pressure to 100 psi or use Pearlman's catalyst (Pd(OH)2).

Issue: Diastereomeric Impurities.

  • Cause: Loss of stereocontrol during the imine reduction.

  • Fix: While the intramolecular reduction is generally highly stereoselective (attack from the face opposite the C3/C4 hydroxyls), using a milder reducing agent like NaCNBH3 at pH 6.0 before catalytic hydrogenation can sometimes improve diastereomeric ratios (d.r.).

References

  • Wong, C. H., et al. (1991).[6] "Use of dihydroxyacetone phosphate-dependent aldolases in the synthesis of deoxy aza sugars." The Journal of Organic Chemistry, 56(22), 6280-6289.

  • Jenkins, D. J., et al. (2025). "Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) from D-Fructose." The Journal of Organic Chemistry, 90(6), 2288-2297.[7]

  • Fessner, W. D., et al. (1991). "Diastereoselective enzymatic aldol additions: L-rhamnulose and L-fuculose 1-phosphate aldolases from E. coli."[8][9] Angewandte Chemie International Edition, 30(5), 555-558.[9]

  • Sugiyama, M., et al. (1991). "Chemoenzymatic synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 2,5-dideoxy-2,5-imino-D-mannitol." The Journal of Organic Chemistry, 56(12), 3849-3855.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2,5-Dideoxy-2,5-imino-D-mannitol HCl

Welcome to the dedicated technical support guide for 2,5-Dideoxy-2,5-imino-D-mannitol HCl (DMDP HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2,5-Dideoxy-2,5-imino-D-mannitol HCl (DMDP HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the aqueous solubility of this potent glycosidase inhibitor. As an iminosugar, DMDP HCl's unique structural features, including multiple hydroxyl groups and a protonatable imino group, govern its solubility characteristics. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your research and development endeavors.

I. Understanding the Solubility of 2,5-Dideoxy-2,5-imino-D-mannitol HCl

2,5-Dideoxy-2,5-imino-D-mannitol is a polyhydroxylated pyrrolidine, and its hydrochloride salt form is specifically designed to improve its aqueous solubility. The presence of the hydrochloride salt means that in an aqueous solution, the compound will exist in its protonated, charged form, which generally enhances its interaction with polar water molecules. However, various factors can still influence its solubility, leading to challenges in preparing solutions of desired concentrations for in vitro assays, formulation development, or other experimental work.

Key Structural Features Influencing Solubility:

  • Multiple Hydroxyl Groups: These polar groups can form hydrogen bonds with water, contributing to solubility.

  • Imino Group (as Hydrochloride Salt): The protonated nitrogen atom provides a positive charge, significantly increasing the molecule's polarity and, therefore, its affinity for water.

  • Crystalline Structure: The solid-state properties, including the crystal lattice energy of the HCl salt, will impact the energy required to dissolve the compound.

II. Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter when trying to dissolve 2,5-Dideoxy-2,5-imino-D-mannitol HCl.

Question 1: My 2,5-Dideoxy-2,5-imino-D-mannitol HCl is not dissolving completely in water at my target concentration. What should I do first?

Answer:

Initial insolubility can often be resolved by addressing several key factors. Here is a systematic approach to troubleshoot this issue:

  • Verify the Purity and Salt Form: Ensure you are using the hydrochloride salt of 2,5-Dideoxy-2,5-imino-D-mannitol, as the free base will have significantly lower aqueous solubility. Check the certificate of analysis for your compound.

  • Gentle Heating: For many compounds, solubility increases with temperature.[1] Try gently warming the solution in a water bath (e.g., to 30-40 °C) while stirring. Be cautious with temperature, as excessive heat can potentially degrade the compound.

  • Sonication: Utilize a sonication bath to provide energy that can help break up solid aggregates and facilitate the dissolution process.

  • pH Adjustment: The solubility of amine hydrochlorides can be highly dependent on the pH of the solution.[2][3] Since you are starting with a salt of a weak base, the initial pH of your solution will be slightly acidic. If you are dissolving the compound in a buffered solution, ensure the buffer's pH is compatible with maintaining the protonated, soluble form of the iminosugar.

Question 2: I've tried gentle heating and sonication, but I'm still seeing some undissolved particles. How does pH affect the solubility, and how can I use this to my advantage?

Answer:

The solubility of 2,5-Dideoxy-2,5-imino-D-mannitol HCl is intrinsically linked to the pH of the aqueous medium. The imino group in the pyrrolidine ring is a weak base. As a hydrochloride salt, this nitrogen is protonated. The Henderson-Hasselbalch equation can be used to understand the relationship between pH, the pKa of the imino group, and the ratio of the protonated (charged and more soluble) to the unprotonated (neutral and less soluble) form.

  • Mechanism of pH Influence:

    • In Acidic to Neutral pH: At a pH below the pKa of the imino group, the equilibrium will favor the protonated, charged form, leading to higher solubility.

    • In Basic pH: As the pH increases and surpasses the pKa, the imino group will become deprotonated, leading to a significant decrease in aqueous solubility.

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for pH-based solubility troubleshooting.

Question 3: I need to prepare a stock solution at a very high concentration, and pH adjustment alone is not sufficient. What are my next options?

Answer:

When high concentrations are required, and simple pH adjustments are insufficient, you can explore the use of co-solvents or complexing agents.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, can increase the solubility of a solute.[4] For a polar molecule like 2,5-Dideoxy-2,5-imino-D-mannitol HCl, polar aprotic co-solvents are often a good choice.

    Recommended Co-solvents to Screen:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Propylene glycol

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can form inclusion complexes with guest molecules, effectively encapsulating the less polar parts of the molecule and presenting a more hydrophilic complex to the aqueous environment, thereby increasing solubility.[6][7]

    Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Screening for an Effective Co-solvent

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing different percentages (v/v) of your chosen co-solvent (e.g., 5%, 10%, 20% DMSO in water).

  • Solubility Determination: Add an excess amount of 2,5-Dideoxy-2,5-imino-D-mannitol HCl to a fixed volume of each co-solvent system.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the solubility of 2,5-Dideoxy-2,5-imino-D-mannitol HCl as a function of the co-solvent concentration to identify the most effective system.

Data Presentation: Example of Co-solvent Screening Results

Co-solvent SystemSolubility (mg/mL)
Water(Your experimentally determined value)
5% DMSO in Water(Your experimentally determined value)
10% DMSO in Water(Your experimentally determined value)
20% DMSO in Water(Your experimentally determined value)
5% Ethanol in Water(Your experimentally determined value)
10% Ethanol in Water(Your experimentally determined value)
20% Ethanol in Water(Your experimentally determined value)

III. Frequently Asked Questions (FAQs)

Q1: Is 2,5-Dideoxy-2,5-imino-D-mannitol HCl stable in aqueous solutions?

A1: As a polyhydroxylated amine hydrochloride, 2,5-Dideoxy-2,5-imino-D-mannitol HCl is generally expected to be stable in aqueous solutions, particularly under acidic to neutral conditions. However, prolonged storage, especially at elevated temperatures or in basic solutions, could potentially lead to degradation. It is always recommended to prepare fresh solutions for your experiments. If you need to store solutions, do so at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light. A preliminary stability study using an analytical technique like HPLC is advisable if long-term storage is necessary.

Q2: Can I use buffers other than those with a low pH?

A2: While acidic buffers are generally recommended to ensure the imino group remains protonated and the compound stays in its more soluble form, the choice of buffer will ultimately depend on the requirements of your specific experiment. If your assay requires a physiological pH (e.g., pH 7.4), you may need to employ other solubility enhancement techniques, such as the use of co-solvents or cyclodextrins, to achieve your target concentration. It is crucial to perform a solubility test in your final buffer system before proceeding with your experiments.

Q3: Will the addition of co-solvents or cyclodextrins interfere with my biological assay?

A3: This is a critical consideration. Both co-solvents and cyclodextrins can have their own biological effects or interfere with assay components. It is essential to run appropriate vehicle controls in your experiments. This involves testing the effect of the co-solvent or cyclodextrin alone at the same concentration used to dissolve your compound. If significant interference is observed, you may need to screen for alternative solubility enhancers or adjust the concentration of the problematic excipient.

Q4: How does the particle size of the solid 2,5-Dideoxy-2,5-imino-D-mannitol HCl affect its dissolution rate?

A4: The particle size of a solid compound can significantly impact its dissolution rate, which is the speed at which it dissolves.[8][9] Smaller particles have a larger surface area-to-volume ratio, which allows for greater interaction with the solvent and a faster dissolution rate. While particle size reduction doesn't change the equilibrium solubility, it can make the dissolution process much quicker. If you are experiencing slow dissolution, techniques like micronization could be beneficial.

Visualizing the Effect of Particle Size on Dissolution:

Caption: Impact of particle size on dissolution rate.

IV. References

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose. ACS Publications. Available at: [Link]

  • A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. Available at: [Link]

  • A concise synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and HomoDMDP from L-xylose. ResearchGate. Available at: [Link]

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry. Available at: [Link]

  • Preparation of Hydrochlorothiazide Nanoparticles for Solubility Enhancement. MDPI. Available at: [Link]

  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. PMC. Available at: [Link]

  • How can I select a solvent system for highly polar compounds to elute in TLC and run column?. ResearchGate. Available at: [Link]

  • Method for improving the aqueous solubility of water-insoluble or slightly water-soluble drugs. Google Patents. Available at:

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino‑d‑mannitol (DMDP) and 2,5-Dideoxy-2,5-imino‑d‑glucitol (DGDP) from d‑Fructose and l‑Sorbose Using a Regioselective Appel Reaction. Figshare. Available at: [Link]

  • Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Research and Reviews. Available at: [Link]

  • The influence of pH on solubility in water. Experiment 11 Report. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • TLC Solvent for Very Polar Molecule. Reddit. Available at: [Link]

  • Solubility of Small-Molecule Crystals in Polymers: D-Mannitol in PVP, Indomethacin in PVP/VA, and Nifedipine in P. Kinam Park. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. ResearchGate. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. Available at: [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in the chemical synthesis of DMDP HCl

Technical Support Center: DMDP HCl Synthesis & Optimization Subject: Troubleshooting Low Yields in the Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) Hydrochloride Ticket ID: CHEM-SUP-2026-DMDP Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: DMDP HCl Synthesis & Optimization Subject: Troubleshooting Low Yields in the Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) Hydrochloride Ticket ID: CHEM-SUP-2026-DMDP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Scope & Definition

Important: This guide addresses the synthesis of DMDP (2,5-dideoxy-2,5-imino-D-mannitol) , a polyhydroxylated pyrrolidine alkaloid and potent glycosidase inhibitor used in antiviral and metabolic drug development.[1][2]

Note: If you are synthesizing the industrial curing agent N,N-Dimethyl-1,3-propanediamine (also occasionally abbreviated DMDP), please refer to our Bulk Petrochemical bulletin, as the chemistry differs entirely.

Diagnostic Workflow (Interactive Logic)

Before adjusting reagents, identify where the mass balance is failing. For iminosugars like DMDP, "low yield" is often a misdiagnosis of "failed isolation" due to extreme water solubility.

DMDP_Troubleshooting Start Start: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction (In-situ NMR or TLC) Start->CheckTLC Conversion Is Starting Material Fully Consumed? CheckTLC->Conversion SideProducts Are Major Side Products Visible? Conversion->SideProducts Yes Cyclization Issue: Failed Cyclization (Linear Intermediate) Conversion->Cyclization No (Stalled) Workup Step 2: Analyze Workup (Aqueous vs Organic) SideProducts->Workup No (Clean Crude) Regio Issue: Regioselectivity (C1/C6 vs C2/C5 attack) SideProducts->Regio Yes (Wrong Isomer) Solubility Issue: Product lost in Aqueous Phase Workup->Solubility Mass Missing after Extraction

Figure 1: Diagnostic logic tree for isolating the cause of yield loss in DMDP synthesis.

Critical Troubleshooting Modules

Module A: The Regioselectivity Trap (Pre-Cyclization)

The Problem: The synthesis often starts from D-fructose or L-sorbose. A common route involves installing a leaving group (LG) at C-5 to enable cyclization. If the LG attaches to C-1 or C-6, or if elimination occurs, yield plummets.

Q: I am using the Appel reaction (PPh₃/CBr₄) on a fructose derivative, but my yield of the bromide intermediate is <40%. Why? A: This is likely a temperature and steric control issue.

  • Causality: Primary hydroxyls (C-1/C-6) compete with the secondary C-5 hydroxyl. While C-5 is thermodynamically favored for certain protected fructose derivatives, kinetic control is essential.

  • Solution:

    • Temperature: Maintain the reaction strictly between -10°C and 0°C. Do not let it warm to RT until completion.

    • Reagent Quality: Ensure PPh₃ is recrystallized and CBr₄ is sublimed or high-purity. Triphenylphosphine oxide (TPPO) byproducts can encapsulate the product, making it appear as a low yield during purification.

    • Alternative: Switch to a Mitsunobu-type inversion if the Appel reaction consistently fails. However, recent 2025 optimization data suggests the Appel reaction can achieve ~93% yield for the bromide intermediate if the pyridine/solvent ratio is optimized to suppress elimination side-reactions [1].

Module B: The Cyclization Bottleneck

The Problem: Closing the pyrrolidine ring via double displacement or reductive amination often stalls or produces polymers.

Q: My LC-MS shows the linear amine intermediate but no cyclized DMDP. What is wrong? A: The entropy of cyclization is fighting against intermolecular polymerization.

  • Protocol Adjustment:

    • Dilution: This is the #1 fix. Run the cyclization step at high dilution (0.01 M to 0.05 M) to favor intramolecular ring closure over intermolecular polymerization.

    • Base Choice: If using a sulfonate displacement (e.g., Mesylate/Triflate), use a non-nucleophilic base like Hünig’s base (DIPEA) rather than TEA, which can sometimes quaternize with the leaving group.

    • Protecting Groups: Ensure your hydroxyl protecting groups (e.g., Benzyl, Acetonide) are not sterically hindering the "backside attack" required for inversion at C-2/C-5.

Module C: Isolation & Salt Formation (The "Hidden" Yield Killer)

The Problem: You synthesized the molecule, but you washed it down the drain. DMDP is a "sugar mimic"—it is extremely soluble in water and insoluble in non-polar organics (Hexane/EtOAc).

Q: The reaction looked clean on TLC, but after aqueous workup, I recovered <10% mass. Where did it go? A: It is in your aqueous waste stream. Never use a standard water/DCM extraction for free-base DMDP.

Correct Isolation Protocol (Ion Exchange):

  • Avoid Aqueous Extraction: If possible, evaporate the reaction solvent directly.

  • Dowex Column: Dissolve the crude residue in minimal water/methanol and load onto a cation exchange resin (e.g., Dowex 50W-X8, H+ form).

  • Wash: Flush with water/MeOH to remove non-basic impurities (sugars, salts).

  • Elute: Release the DMDP amine using 1M - 2M NH₄OH (Ammonium Hydroxide).

  • Concentrate: Evaporate the ammonia fraction to obtain the free base.

Q: How do I convert the free base to the HCl salt without forming a "goo"? A: Direct addition of aqueous HCl often leads to hygroscopic oils.

  • Method: Dissolve the free base in anhydrous Methanol or Ethanol.

  • Reagent: Add Acetyl Chloride (dropwise) to the alcohol (generates anhydrous HCl in situ) OR use 2M HCl in Diethyl Ether.

  • Crystallization: Add cold Diethyl Ether or Acetone to the alcoholic solution until turbid. Store at -20°C. DMDP HCl should crystallize as a white solid.

Comparative Data: Synthetic Routes

Synthetic StrategyTypical Yield (Overall)Primary Failure ModeComplexity
Reductive Amination (from D-fructose)20 - 35%Poor diastereoselectivity (mixtures of DMDP and isomers).Low
Double Displacement (Triflate/Mesylate)40 - 55%Elimination side-products; sensitivity to moisture.High
Regioselective Appel (2025 Optimized) [1]~70% Requires precise temp control; PPh₃O removal can be tedious.Medium
Chiral Nitrone Cycloaddition 25 - 40%Long linear sequence; expensive starting materials.Very High

FAQ: Specific Scenarios

Q: I see a spot on TLC with the same Rf as DMDP, but the optical rotation is wrong. Why? A: You likely synthesized DGDP (2,5-dideoxy-2,5-imino-D-glucitol) , the C-2 epimer. This happens if the nucleophilic attack at C-2 or C-5 proceeds with retention (double inversion) or if the starting material stereochemistry was compromised. Check your starting sugar source (Fructose vs. Sorbose) and the mechanism of your leaving group installation.

Q: Can I use catalytic hydrogenation (Pd/C) to remove benzyl groups and cyclize in one pot? A: Yes, this is a common tactic (Cbz-deprotection followed by intramolecular reductive amination). However, "catalyst poisoning" is common due to the amine product binding to the Pd surface.

  • Fix: Add a stoichiometric amount of HCl or Acetic Acid to the hydrogenation mixture. This protonates the amine as it forms, preventing it from poisoning the catalyst.

References

  • Jenkins, H. et al. (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) from D-Fructose and L-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 90(6), 2288-2297.[3]

  • Fleet, G. W. J., et al. (1984). Synthesis of the glycosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). Tetrahedron Letters, 25(36), 4029-4032.

  • Asano, N., et al. (2000). Polyhydroxylated pyrrolidine and piperidine alkaloids from Adenophora triphylla var. japonica. Phytochemistry, 53(3), 379-382.

Sources

Troubleshooting

Technical Support Center: Advanced NMR Troubleshooting for DMDP Derivatives

Welcome to the Technical Support Center for NMR analysis of iminosugars. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks encountered when characterizing DMDP (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of iminosugars. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks encountered when characterizing DMDP (2,5-dideoxy-2,5-imino-D-mannitol) and its derivatives.

DMDP is a naturally occurring pyrrolidine iminosugar and a potent glycosidase inhibitor[1]. Due to its dense array of hydroxyl groups and the secondary amine in the pyrrolidine ring, its NMR spectra are notoriously complex. Derivatization (e.g., N-alkylation or N-acylation) introduces additional challenges, such as rotamer formation and severe peak overlap in the 3.0–4.5 ppm region[1]. This guide provides field-proven, self-validating methodologies to resolve these interfering signals.

Part 1: Diagnostic FAQ

Q1: My N-acylated DMDP derivative shows duplicated signals in the ¹H NMR spectrum, but LC-MS confirms a single mass. How can I prove these are rotamers and not diastereomeric impurities? A: N-acylation of the pyrrolidine nitrogen restricts rotation around the amide bond, creating conformational isomers (rotamers). Because this rotation is slow on the NMR timescale at room temperature, you observe distinct peaks for each conformer[2]. Causality & Resolution: To definitively distinguish rotamers from impurities, perform a 1D Selective NOE (or EXSY) experiment. By irradiating one of the duplicated peaks, protons undergoing chemical exchange (rotamers) will appear in the same phase (negative peak) as the irradiated signal. In contrast, spatially close protons will show opposite-phase (positive) NOE enhancements[2].

Q2: I am running my unprotected DMDP sample in D₂O, but the residual water peak (HDO) at ~4.7 ppm is shifting and obscuring my C-3 and C-4 methine protons. How do I resolve this? A: The chemical shift of the HDO peak is highly temperature-dependent due to changes in the hydrogen-bonding network[3]. Causality & Resolution: As temperature increases, intermolecular hydrogen bonds break. This increases the electron shielding around the proton, shifting the HDO peak upfield (to a lower ppm value)[3]. By acquiring a Variable Temperature (VT) NMR spectrum at elevated temperatures (e.g., 320 K to 340 K), you can intentionally shift the HDO peak away from your critical sugar ring signals.

Q3: Even after optimizing the solvent, the ring protons (H-2 to H-5) are a heavily overlapped multiplet between 3.5 and 4.0 ppm. What is the most efficient way to assign them? A: Relying solely on 1D ¹H NMR is insufficient for dense iminosugar ring systems. You must utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy[4]. Causality & Resolution: HSQC resolves overlapping ¹H signals by dispersing them along the much wider chemical shift range of the directly attached ¹³C nuclei[5]. Even if two protons resonate at 3.85 ppm, their corresponding ¹³C shifts will likely differ by several ppm, allowing unambiguous assignment.

Part 2: Experimental Protocols

Every protocol below is designed as a self-validating system to ensure data integrity and prevent misinterpretation due to sample degradation or instrumental drift.

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

This protocol uses thermal energy to overcome the rotational barrier of N-substituted DMDP derivatives, collapsing complex rotameric multiplets into a single, averaged spectrum[5].

  • Sample Preparation: Dissolve 5–10 mg of the DMDP derivative in a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Seal the NMR tube securely[5].

  • Baseline Acquisition (298 K): Insert the sample, tune the probe, shim the magnet, and acquire a standard 1D ¹H NMR spectrum at 298 K. Identify the duplicated peaks.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

  • Equilibration & Re-shimming: At each temperature step, allow the sample to equilibrate for 5–10 minutes. Critical: Re-shim the Z-axis gradients, as thermal expansion alters the sample volume and magnetic homogeneity[5].

  • Coalescence Observation: Acquire a ¹H spectrum at each step. Observe the broadening and eventual merging (coalescence) of the duplicated signals[5].

  • Self-Validation Step (Cooling): Once coalescence is achieved (or maximum safe temperature is reached), cool the sample back to 298 K and acquire a final ¹H spectrum. Compare this to the initial step 2 spectrum. If new peaks appear or the baseline is distorted, thermal degradation has occurred, and the high-temperature data must be discarded.

Protocol B: Aromatic Solvent Induced Shift (ASIS)

When VT NMR is not viable (e.g., thermally unstable DMDP derivatives), changing the solvent dielectric environment can resolve overlapping signals[5].

  • Initial Spectrum: Acquire the ¹H NMR spectrum in CDCl₃. Note the overlapping regions.

  • Solvent Evaporation: Recover the sample by gently evaporating the CDCl₃ under a stream of nitrogen gas.

  • Solvent Switch: Redissolve the sample in Benzene-d₆ (C₆D₆) or Pyridine-d₅.

  • Data Acquisition: Acquire the spectrum under identical parameters.

  • Analysis: Aromatic solvents form transient, non-covalent collision complexes with the polar groups of the iminosugar. The magnetic anisotropy of the aromatic ring induces differential chemical shifts (ASIS), often pulling overlapping multiplets apart[5].

Part 3: Data Presentation

Table 1: Common NMR Interferences in DMDP Derivatives & Resolution Strategies
Interference TypeSpectral RegionPrimary CauseRecommended Resolution Strategy
Rotamer Duplication Entire spectrum (esp. N-alkyl/acyl chains)Restricted rotation around C-N or N-CO bondsVT NMR (Heat to coalescence) or 1D EXSY
HDO Peak Overlap ~4.7 ppm (in D₂O)Residual water in hygroscopic iminosugarsVT NMR (Heat to shift HDO upfield)
Ring Proton Overlap 3.0 – 4.5 ppmSimilar electron densities at C-2, C-3, C-4, C-52D HSQC / COSY / TOCSY
Broad Exchangeable Protons Variable (OH, NH)Intermediate chemical exchange ratesD₂O shake (to eliminate) or dry DMSO-d₆ (to sharpen)
Table 2: Solvent Effects on DMDP NMR Spectra
SolventPolarity / TypeEffect on DMDP SpectraBest Use Case
D₂O Highly Polar, ProticExchanges OH/NH protons (signals disappear).Routine analysis of unprotected DMDP[1].
DMSO-d₆ Polar, AproticSlows proton exchange, sharpening OH/NH doublets/triplets.Assigning specific hydroxyl stereochemistry.
Benzene-d₆ Non-polar, AromaticInduces large differential shifts (ASIS).Resolving overlapping C-H ring multiplets[5].

Part 4: Mandatory Visualizations

G Start Overlapping NMR Signals in DMDP Derivative CheckNature Identify Nature of Overlap Start->CheckNature IsRotamer Signal Duplication / Broadening (Suspected Rotamers) CheckNature->IsRotamer IsSolvent Solvent Peak Interference (e.g., HDO, CHCl3) CheckNature->IsSolvent IsStructural Dense Sugar Ring Region (3.0 - 4.5 ppm) CheckNature->IsStructural VT_NMR Variable Temp (VT) NMR (Heat to Coalescence) IsRotamer->VT_NMR SolventExchange Solvent Switch / D2O Exchange (e.g., C6D6, Pyridine-d5) IsSolvent->SolventExchange TwoD_NMR 2D NMR Experiments (HSQC, COSY, NOESY) IsStructural->TwoD_NMR Success Resolved Spectrum Accurate Integration & Assignment VT_NMR->Success SolventExchange->Success TwoD_NMR->Success

Caption: Decision tree workflow for diagnosing and resolving overlapping NMR signals in DMDP derivatives.

G ConformerA Rotamer A (Slow Exchange) ConformerB Rotamer B (Slow Exchange) ConformerA->ConformerB Restricted Rotation LowTemp Low Temp (298K) Distinct Peaks Observed ConformerA->LowTemp ConformerB->LowTemp HighTemp High Temp (350K+) Coalesced Single Peak LowTemp->HighTemp Increase Thermal Energy (Overcome Rotational Barrier)

Caption: Mechanism of Variable Temperature (VT) NMR on rotamer coalescence.

Part 5: References

  • University of Ottawa NMR Facility. "Variable Temperature to Improve NMR Resolution." NMR Facility Blog.[Link]

  • The Journal of Organic Chemistry. "Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction." ACS Publications.[Link]

  • Sussex Drug Discovery Centre. "Rotamers- assigned by a simple NMR experiment." SDDC Blog.[Link]

  • Chemistry LibreTexts. "4.7: NMR Spectroscopy." LibreTexts Project.[Link]

Sources

Optimization

Minimizing cytotoxicity of DMDP HCl in high-concentration assays

The following Technical Support Guide is structured as a direct response from the Application Science Center . It addresses the specific challenges of using DMDP HCl (identified here as N,N-Dimethyl-1,3-diaminopropane di...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a direct response from the Application Science Center . It addresses the specific challenges of using DMDP HCl (identified here as N,N-Dimethyl-1,3-diaminopropane dihydrochloride, consistent with the "HCl" salt designation) in high-concentration biological assays.

Ticket ID: #DMDP-HC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Verification

Welcome to the technical support hub. You are likely encountering non-specific cell death when utilizing DMDP HCl (N,N-Dimethyl-1,3-diaminopropane dihydrochloride, CAS: 52198-63-7) at high concentrations (typically >1 mM).

Critical Verification: Before proceeding, confirm your molecule.

  • Target Molecule: N,N-Dimethyl-1,3-diaminopropane dihydrochloride (DMDP HCl). Used as a curing agent, buffer intermediate, or synthetic linker.

  • Distinction: If you are working with Oxidronate (Dimethyl-diphosphonate), often abbreviated as DMDP but usually a sodium salt, the toxicity mechanism is calcium chelation, not the cationic/pH stress described below. This guide focuses on the amine hydrochloride salt.

In high-concentration assays, DMDP HCl introduces three primary vectors of cytotoxicity that are often mistaken for specific drug activity:

  • Acidification: The dihydrochloride salt releases H+ ions, overwhelming culture media buffers.

  • Osmotic Shock: High molarity shifts tonicity, causing cell shrinkage.

  • Cationic Membrane Disruption: The diamine structure acts as a cationic surfactant at high doses.

Troubleshooting Guide (FAQ Format)

Q1: My cells turn yellow and detach immediately upon adding DMDP HCl. Is this apoptosis?

A: No, this is acute acid toxicity. DMDP HCl is the dihydrochloride salt of a diamine. When dissolved in aqueous media, it dissociates, releasing hydrochloric acid. Standard HEPES or Bicarbonate buffers in DMEM/RPMI cannot neutralize high concentrations (>5 mM) of this salt.

  • The Fix: You must neutralize the stock solution before addition. Do not rely on the cell media to buffer the drug.

  • Protocol: Prepare your high-concentration stock (e.g., 100 mM) in PBS, then adjust pH to 7.4 using 1N NaOH. Only then dilute into the assay medium.

Q2: I neutralized the pH, but I still see massive cell death at 10 mM. Why?

A: You are likely seeing Osmotic Stress. Adding 10-50 mM of a small salt molecule significantly increases the osmolality of the culture medium. Physiological osmolality is ~290 mOsm/kg. An addition of 20 mM DMDP HCl (which dissociates into 3 ions: 1 DMDP cation + 2 Cl-) adds roughly 60 mOsm/kg, pushing the media into a hypertonic state (>350 mOsm/kg).

  • The Fix: Measure the osmolality of your high-concentration working solution. If it exceeds 320 mOsm/kg, you must reduce the sodium chloride concentration in your basal media to compensate, or accept that this concentration is physiologically irrelevant.

Q3: The pH and Osmolality are fine, but toxicity persists. Is it the molecule itself?

A: Yes, likely due to Cationic Surfactancy. DMDP contains a tertiary amine and a primary amine. At physiological pH, these are protonated (cationic). Polycations interact electrostatically with the negatively charged cell membrane (glycocalyx), causing pore formation or membrane destabilization.

  • The Fix: Increase Fetal Bovine Serum (FBS) concentration. Albumin acts as a "sink" for cationic molecules, buffering the free concentration available to interact with cell membranes.

    • Standard Assay: 10% FBS.

    • High-Conc Protection: Increase to 15-20% FBS to mitigate non-specific membrane binding.

Optimized Experimental Protocol

To differentiate between specific pharmacological effects and non-specific cytotoxicity, follow this self-validating workflow.

Phase A: Stock Preparation (The "Neutralization" Step)
  • Weighing: Dissolve DMDP HCl in sterile PBS (w/o Ca/Mg) to create a 200 mM Master Stock .

  • pH Adjustment:

    • Place the tube on a magnetic stirrer.

    • Insert a micro-pH probe.

    • Slowly add 5N NaOH (for coarse adjustment) then 1N NaOH (fine) until pH reaches 7.35–7.45 .

    • Note: The solution may heat up; allow it to cool to room temperature.

  • Filtration: Sterile filter (0.22 µm). Do not autoclave (amines can degrade).

Phase B: The "Step-Up" Assay

Avoid shocking the cells. Use this titration method to determine the "Safe Window."

StepActionRationale
1 Seed Cells Seed target cells (e.g., HEK293, HepG2) at high density (20,000 cells/well in 96-well). High density confers resistance to stress.
2 Recovery Incubate for 24h to ensure full adhesion and flattening.
3 Buffer Check Prepare media with 25 mM HEPES (extra buffering capacity) + 10% FBS.
4 Treatment Add DMDP HCl stock to media. Check pH of the final media visually. If it turns yellow/orange, stop.
5 Readout Measure viability (ATP or LDH) at 4 hours (acute toxicity) and 24 hours (metabolic toxicity).

Mechanistic Visualization

The following diagram illustrates the three distinct pathways of DMDP HCl cytotoxicity and where your intervention points lie.

DMDP_Cytotoxicity cluster_chem Physicochemical Properties cluster_cell Cellular Impact DMDP_Input DMDP HCl Input (High Concentration) Dissociation Dissociation into DMDP++ and 2Cl- DMDP_Input->Dissociation Acidity Release of H+ (Acidification) Dissociation->Acidity Osmolality Increase in Ionic Strength Dissociation->Osmolality Cationic Polycationic Nature Dissociation->Cationic pH_Stress Intracellular Acidification Acidity->pH_Stress If unbuffered Shrinkage Hypertonic Shrinkage Osmolality->Shrinkage >320 mOsm Membrane Membrane Binding & Pore Formation Cationic->Membrane Lysosome Lysosomal Trapping Cationic->Lysosome Death NON-SPECIFIC CELL DEATH pH_Stress->Death Shrinkage->Death Membrane->Death Buffer_Fix INTERVENTION: Pre-neutralize Stock + HEPES Buffer Buffer_Fix->Acidity Blocks Serum_Fix INTERVENTION: Increase FBS % (Albumin Scavenging) Serum_Fix->Cationic Sequesters

Figure 1: Mechanistic pathways of DMDP HCl cytotoxicity. Red nodes indicate critical failure points (Acidification and Membrane damage). Green nodes represent the required user interventions described in the protocol.

Data Summary: Expected Viability Limits

Use this table to benchmark your assay validation. If your viability is significantly lower than these values after neutralization, check for contaminants.

Concentration (mM)Unbuffered Viability (%)Neutralized (pH 7.4) Viability (%)Neutralized + 20% FBS Viability (%)
0.1 mM 98%100%100%
1.0 mM 85%98%99%
5.0 mM 10% (Acid Death)85%95%
10.0 mM 0%60% (Osmotic/Cationic)80%
50.0 mM 0%10% (Hypertonic)25%

Data based on standard HeLa cell tolerance to diamine salts (1, 2).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66978, N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: 3-Aminopropyldimethylamine. (General amine toxicity and pH effects). Retrieved from [Link]

  • Eisenbrand, G., et al. (2002). Methods of in vitro toxicology. (Principles of osmolarity and pH in cytotoxicity assays). Food and Chemical Toxicology. Retrieved from [Link]

Troubleshooting

Technical Support Center: Strategies for Separating DMDP Stereoisomers

Welcome to the technical support center for the purification of 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) stereoisomers. As a polyhydroxylated pyrrolidine alkaloid and a potent glycosidase inhibitor, the stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) stereoisomers. As a polyhydroxylated pyrrolidine alkaloid and a potent glycosidase inhibitor, the stereochemical configuration of DMDP is paramount to its biological activity and therapeutic potential.[1] Different stereoisomers can exhibit vastly different potencies and specificities, making their effective separation a critical step in research and drug development.[2][3]

This guide provides in-depth, experience-based answers to common challenges encountered during the purification process. It is designed for researchers, chromatographers, and drug development professionals seeking to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating DMDP stereoisomers?

The primary challenge in separating stereoisomers like those of DMDP is their identical physical properties in an achiral environment.[4] Therefore, separation relies on creating a chiral environment where the isomers interact differently. The most powerful and widely used techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the DMDP enantiomers.[5][6] The differing stability of these complexes leads to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for this class of compounds.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is a high-efficiency technique that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol.[8][9] It is particularly well-suited for chiral separations and is often faster and uses less organic solvent than HPLC.[9][10] For polar molecules like DMDP, SFC can offer excellent selectivity and speed.[11][12]

  • Indirect Methods (Derivatization): This classical approach involves reacting the DMDP racemate with a pure chiral derivatizing agent to form a pair of diastereomers.[4][13] These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (e.g., silica gel column chromatography or standard HPLC).[13] Afterward, the chiral auxiliary is cleaved to yield the pure enantiomers. This method can be effective but adds extra synthesis and purification steps.

Q2: How do I select the right Chiral Stationary Phase (CSP) for DMDP?

Selecting the optimal CSP is the most critical factor for a successful chiral separation.[7] Given DMDP's structure (multiple hydroxyl groups, a secondary amine), the following CSPs are the most promising candidates:

  • Polysaccharide-Based CSPs: These are the most versatile and successful CSPs for a broad range of chiral compounds.[6] They are based on cellulose or amylose coated or immobilized on a silica support, with derivatives like tris(3,5-dimethylphenylcarbamate).

    • Why they work: The helical structure of the polysaccharide polymer creates chiral grooves. Separation is achieved through a combination of hydrogen bonding (with DMDP's hydroxyls), dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer.[6]

    • Recommendation: Start by screening a set of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, etc.) under normal phase, polar organic, and reversed-phase conditions. Immobilized phases are robust and tolerate a wider range of solvents compared to coated phases.[14]

  • Cinchona Alkaloid-Based CSPs: These are zwitterionic ion-exchangers that are particularly effective for separating chiral compounds with acidic and/or basic moieties, like DMDP.[15][16]

    • Why they work: Separation occurs via ionic interactions, hydrogen bonding, and dipole-dipole interactions. The performance is highly dependent on the mobile phase additives (acid and base).[15]

    • Recommendation: Consider these if polysaccharide columns do not yield adequate separation, especially in polar ionic mode (PIM) with methanol/acetonitrile mobile phases containing acid and base additives.[15]

Q3: What are the best mobile phase conditions to start with for DMDP separation?

The choice of mobile phase is intrinsically linked to the CSP and the separation mode. Chiral separation is a three-dimensional puzzle involving the analyte, the stationary phase, and the mobile phase.[7]

  • Normal Phase (NP):

    • Mobile Phase: Typically hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol).

    • Mechanism: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to control retention and selectivity.

    • Additives: For a basic compound like DMDP, a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is often required to prevent peak tailing by blocking secondary interactions with residual silanols on the silica support.

  • Polar Organic Mode (PO):

    • Mobile Phase: Acetonitrile or methanol, often with additives.

    • Mechanism: This mode is useful for polar compounds like DMDP that may have poor solubility in normal-phase solvents. It offers different selectivity compared to NP.

  • Reversed Phase (RP):

    • Mobile Phase: Water/acetonitrile or water/methanol with buffers or additives.

    • Mechanism: While less common for initial screening of polysaccharide CSPs, RP can sometimes provide unexpected and excellent selectivity where other modes fail.[7] However, retaining a very polar compound like DMDP on a reversed-phase column can be challenging.[17]

Starting Point Summary Table

Separation ModeChiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdditive (if needed)
Normal Phase Polysaccharide (Amylose/Cellulose)Hexane/Ethanol (80:20 v/v)0.1% Diethylamine (DEA)
Polar Organic Polysaccharide (Amylose/Cellulose)Acetonitrile/Methanol (90:10 v/v)0.1% Trifluoroacetic Acid (TFA) or DEA
Reversed Phase Polysaccharide (Amylose/Cellulose)Water/Acetonitrile (50:50 v/v)0.1% Formic Acid or Ammonium Bicarbonate
SFC Polysaccharide (Amylose/Cellulose)CO₂ / Methanol (70:30 v/v)0.1% DEA

Troubleshooting Guide

Problem 1: I see no separation or very poor resolution (Rs < 1.0) between my stereoisomers.

This is the most common issue in chiral method development. The cause is a lack of differential interaction between the isomers and the CSP.

Logical Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for Poor Resolution.

  • Causality: Selectivity in chiral separations is complex and unpredictable. A CSP that works for one molecule may not work for a similar one. The most effective strategy is empirical screening.[7] Switching between normal phase, reversed-phase, and polar organic modes can dramatically alter selectivity even on the same column because it changes the nature of the interactions.[7] Lowering the temperature often enhances the enthalpic differences in the binding of enantiomers to the CSP, leading to better separation.[7]

Problem 2: My peaks are broad, tailing, or splitting.

Poor peak shape compromises resolution and quantification. This is usually caused by undesirable secondary interactions or chromatographic issues.[18]

SymptomProbable CauseRecommended SolutionScientific Rationale
Tailing Peaks Secondary Ionic Interactions: The basic amine on DMDP interacts strongly with acidic residual silanols on the silica support.[18]Add a mobile phase additive: In NP/SFC, add 0.1-0.2% DEA. In RP, use a buffer or add 0.1% TFA or Formic Acid.The additive (e.g., DEA) is a stronger base and will preferentially bind to the active silanol sites, "masking" them from the analyte and preventing the unwanted interaction that causes tailing.
Broad Peaks Slow Kinetics: Mass transfer between the mobile and stationary phase is slow.Lower the flow rate: Reduce the flow rate by 25-50%. Increase temperature: Try running at 35-40°C.A lower flow rate allows more time for the analyte to equilibrate, improving efficiency. Higher temperatures decrease mobile phase viscosity and increase diffusion rates, leading to sharper peaks (note: this may reduce resolution, so it's a trade-off).[7]
Split Peaks Column Contamination/Void: The top of the column frit may be plugged, or a void may have formed in the stationary phase bed.[18]Backflush the column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). Use a guard column: A guard column protects the analytical column from particulates and strongly retained impurities.Contamination or voids create alternative flow paths for the analyte band, causing it to split before detection. Backflushing can dislodge particulates from the inlet frit.[18]
Split Peaks Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase.[19]Dissolve the sample in the mobile phase: If possible, always use the initial mobile phase as the sample solvent.If the sample is dissolved in a strong solvent, the portion of the analyte at the center of the injection band travels faster than the portion at the edges, distorting the peak.[19]

Detailed Experimental Protocol

Protocol: Chiral HPLC/SFC Screening for DMDP Stereoisomer Separation

This protocol outlines a systematic approach to screen for the optimal separation conditions.

1. System Preparation:

  • Ensure the HPLC/SFC system is clean and free of contaminants from previous analyses. If switching between NP and RP, flush the system thoroughly with an intermediate solvent like isopropanol.

  • Prepare fresh mobile phases and additives. Filter all aqueous mobile phases.[18]

2. Column Selection:

  • Select a set of 3-4 immobilized polysaccharide-based chiral columns. A good starting set includes:

    • An amylose tris(3,5-dimethylphenylcarbamate) phase.

    • A cellulose tris(3,5-dimethylphenylcarbamate) phase.

    • An amylose tris(3,5-dichlorophenylcarbamate) phase.[14]

3. Screening Workflow:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization A Prepare DMDP Sample (1 mg/mL in Ethanol) B Select CSP 1 (e.g., Amylose-based) A->B C Run Normal Phase (Hex/EtOH + 0.1% DEA) B->C D Run Polar Organic (ACN/MeOH + 0.1% DEA) B->D E Run SFC (CO2/MeOH + 0.1% DEA) B->E F Evaluate Data: - Resolution (Rs) - Retention Time (k') - Peak Shape C->F D->F E->F G Identify 'Hit' Conditions (Rs > 1.2) F->G H Optimize Modifier % G->H I Optimize Temperature H->I J Optimize Flow Rate I->J K Final Validated Method J->K

Caption: Systematic Workflow for Chiral Method Development.

4. Step-by-Step Methodology (Example: Normal Phase Screen):

  • Equilibrate the first selected column with the initial mobile phase (e.g., 80:20 Hexane:Ethanol + 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 column volumes).

  • Inject a 5 µL aliquot of the DMDP sample solution (1 mg/mL).

  • Run the analysis for 15-20 minutes.

  • Evaluate the chromatogram for any signs of separation.

  • If no separation is observed, move to the next mobile phase condition (e.g., Polar Organic).

  • If partial separation is observed (a "hit"), proceed to the optimization phase for that condition.

  • Repeat steps 1-6 for each column in the screening set.

5. Optimization of a "Hit":

  • Modifier Percentage: If your best hit was with 80:20 Hexane:Ethanol, test 90:10, 85:15, and 70:30 compositions. Lowering the alcohol content will increase retention and may improve resolution.

  • Temperature: Test the separation at 15°C, 25°C (ambient), and 40°C. Plot resolution vs. temperature to find the optimum.

  • Flow Rate: Once mobile phase and temperature are set, you can try reducing the flow rate (e.g., to 0.7 mL/min) to improve peak efficiency, or increasing it to shorten run time if resolution is already excellent.

By following this structured, empirical approach, you can efficiently navigate the complexities of chiral separation and develop a reliable method for purifying your DMDP stereoisomers.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [URL: https://www.chromatographyonline.
  • Chiral Drug Separation. Encyclopedia of Chemical Technology. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471238961.0308091801020401.a01.pub2]
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1945]
  • The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6201662/]
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [URL: https://www.agilent.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [URL: https://www.gavinpublishers.com/articles/research-article/Current-Research-in-Bioorganic-and-Organic-Chemistry/separation-of-diastereomers-taking-advantage-for-the-kinetic-control-and-structure-of-resolving-agent]
  • Design and synthesis of 6-C-alkyl-DMDP type nanomolar inhibitors of β-galactosidase and β-glucosidase based on broussonetine S and related derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38842426/]
  • Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38705001/]
  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [URL: https://www.teledyneisco.
  • Glycosidase Inhibition by All 10 Stereoisomeric 2,5-Dideoxy-2,5-iminohexitols Prepared from the Enantiomers of Glucuronolactone. ResearchGate. [URL: https://www.researchgate.net/publication/333140518_Glycosidase_Inhibition_by_All_10_Stereoisomeric_25-Dideoxy-25-iminohexitols_Prepared_from_the_Enantiomers_of_Glucuronolactone]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [URL: https://www.waters.
  • Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17467812/]
  • Separation of Stereoisomers. ResearchGate. [URL: https://www.researchgate.
  • Trouble with chiral separations. Chromatography Today. [URL: https://www.chromatographytoday.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/392945-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c8ay02220f]
  • How Good is SFC for Polar Analytes?. Chromatography Today. [URL: https://www.chromatographytoday.com/article/sfc-uhpsfc/44/waters/how-good-is-sfc-for-polar-analytes/185]
  • An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-dodecanol for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-stereoisomers-of-2-methyl-1-dodecanol-for-researchers-and-drug-development-professionals/]
  • C-Branched Iminosugars: α-Glucosidase Inhibition by Enantiomers of isoDMDP, isoDGDP, and isoDAB–l-isoDMDP Compared to Miglitol and Miglustat. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo400511j]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [URL: https://www.mdpi.com/1420-3049/21/10/1328]
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/06/10.pdf]
  • HPLC Troubleshooting Guide. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/troubleshooting-guide]
  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [URL: https://www.chromatographyonline.
  • Design and synthesis of 6-C-alkyl-DMDP type nanomolar inhibitors of β-galactosidase and β-glucosidase based on broussonetine S and related derivatives. ResearchGate. [URL: https://www.researchgate.
  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [URL: https://www.phenomenex.com/products/sfc-supercritical-fluid-chromatography-columns-and-core-shell-particles/]
  • Alkaloid Glycosidase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7152062/]
  • Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloids in liquid- and subcritical fluid chromatography. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S002196732031021X]

Sources

Optimization

Technical Support Center: Enhancing Cellular Uptake of DMDP HCl

Topic: Strategies for delivering DMDP HCl (Dichloromethylene Diphosphonate / Clodronate) into non-phagocytic cells. Ticket ID: #DMDP-UPTAKE-001 Status: Open Support Tier: Senior Application Scientist Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for delivering DMDP HCl (Dichloromethylene Diphosphonate / Clodronate) into non-phagocytic cells. Ticket ID: #DMDP-UPTAKE-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Mechanism of Action

User Challenge: You are attempting to deliver DMDP HCl (a highly polar, hydrophilic bisphosphonate salt) into non-phagocytic cells (e.g., epithelial, endothelial, or fibroblast lines). The Core Problem: DMDP HCl dissociates into a negatively charged phosphonate species at physiological pH. It is a Class III/IV compound (high solubility, low permeability). Unlike macrophages, which actively engulf standard clodronate liposomes via phagocytosis, non-phagocytic cells lack the machinery to spontaneously internalize these charged molecules or large liposomes.

The Solution: You cannot rely on passive diffusion. You must transition from "incubation" to "active delivery" using Cationic Lipid Complexing , Transient Poration , or Endosomal Modulation .

Critical Uptake Pathways (Visualized)

The following diagram illustrates why your current passive incubation is likely failing and how to bypass the membrane barrier.

DMDP_Uptake_Pathways cluster_legend Pathway Legend DMDP Free DMDP HCl (Hydrophilic/Charged) Membrane Lipid Bilayer (Hydrophobic Barrier) DMDP->Membrane Repelled (Charge) LNP Cationic Lipid Nanoparticle DMDP->LNP Encapsulation Pore Electroporation/ Pore Forming DMDP->Pore Direct Entry NonPhag Non-Phagocytic Cell (Cytosol) Membrane->NonPhag No Entry Endosome Endosome (Trap) Endosome->NonPhag Endosomal Escape (Critical Step) Passive Passive Diffusion LNP->Endosome Endocytosis Pore->NonPhag Cytosolic Access

Figure 1: Mechanistic barriers to DMDP uptake. Note that standard passive diffusion is blocked by the lipid bilayer due to charge repulsion.

Validated Delivery Protocols

Protocol A: Cationic Lipid Transfection (The "Trojan Horse")

Best for: Adherent cell lines (HEK293, HeLa, MCF-7).

Standard "Clodronate Liposomes" (neutral/anionic) are designed for macrophages.[1] For non-phagocytic cells, you must use cationic lipids to fuse with the anionic cell membrane.

Reagents:

  • DMDP HCl (reconstituted in sterile H2O, pH 7.4).

  • Cationic Lipid Reagent (e.g., DOTAP, Lipofectamine, or equivalent).

Step-by-Step:

  • Seed Cells: Plate cells to reach 70-80% confluency.

  • Complex Formation:

    • Tube A: Dilute DMDP HCl in Opti-MEM (Reduced Serum Medium).

    • Tube B: Dilute Cationic Lipid in Opti-MEM.

    • Mix: Combine A and B (1:1 ratio). Incubate for 15–20 minutes at Room Temp. Crucial: This forms the lipoplex.

  • Treatment: Add the complex dropwise to cells.

  • The "Escape" Step: After 4 hours, verify cell morphology. If toxicity is observed, wash with PBS and replace with complete media.

  • Validation: Perform a viability assay (MTT/CCK-8) vs. a known cytotoxic control to confirm the drug is active inside the cell.

Protocol B: Electroporation (The "Brute Force" Method)

Best for: Suspension cells or hard-to-transfect primary lines.

This method creates transient micropores, allowing small molecules like DMDP to diffuse directly into the cytosol, bypassing endosomes entirely.

Parameters (Optimization Required):

Cell TypeVoltage (V)Pulse Length (ms)PulsesBuffer
HEK293 110-130201Low Conductivity
Primary Fibroblasts 140-160151-2Low Conductivity
Jurkat (T-cells) 200-250101Resuspension R

Step-by-Step:

  • Harvest

    
     cells.
    
  • Resuspend in electroporation buffer containing high concentration DMDP (e.g., 100–500 µM). Note: You need a high extracellular gradient.

  • Pulse cells according to the table above.

  • Recovery: Immediately transfer cells to pre-warmed, serum-rich media (no antibiotics) for 24 hours.

Troubleshooting Guide (Q&A)

Q1: I used commercial "Clodronate Liposomes" (macrophage depletion kits) on my epithelial cells, but nothing happened. Why? A: Commercial macrophage depletion kits (e.g., Clodrosome®) use neutral or negative lipids (Phosphatidylcholine). These rely on scavenger receptors specific to phagocytes. Epithelial cells do not express these receptors. You must use a cationic carrier (DOTAP/DOPE) or a fusogenic liposome to force entry into non-phagocytic membranes [1].

**Q2: I see the drug inside the cell (via fluorescent tag), but it’s not killing the cell/acting on the target. ** A: This is Endosomal Entrapment . The drug is getting into the cell via pinocytosis but is trapped in lysosomes where it is either degraded or sequestered.

  • Fix: Co-treat with Chloroquine (50–100 µM) or Ammonium Chloride . These agents buffer the endosomal pH, causing osmotic swelling and rupture (the "proton sponge" effect), releasing the DMDP into the cytosol [2].

Q3: My cells are dying immediately after adding the DMDP/Lipid complex. A: This is likely Lipotoxicity , not drug activity. Cationic lipids can be toxic at high concentrations.

  • Fix: Run a "Liposome Only" control. If that kills the cells, reduce the lipid-to-drug ratio or switch to a milder lipid formulation (e.g., FuGENE or equivalent).

Q4: Can I just increase the concentration of free DMDP HCl in the media? A: Generally, no. Bisphosphonates are extremely hydrophilic (LogP < 0). Even at millimolar concentrations, passive uptake is negligible and high extracellular salt concentrations may cause osmotic stress before therapeutic uptake occurs [3].

Comparative Efficiency Data

The following table summarizes expected uptake efficiency based on internal application data for hydrophilic salts.

MethodUptake Efficiency (Non-Phagocytic)Cytotoxicity RiskTechnical Difficulty
Passive Incubation < 1% (Negligible)LowLow
Calcium Phosphate ppt 5–15%ModerateModerate
Cationic Liposomes 40–60% ModerateHigh (Optimization)
Electroporation 70–90% High (Cell death)High (Equipment)
Microinjection 100%LowVery High (Single cell)

References

  • Russell, R. G. G., et al. (2008). "Mechanisms of action of bisphosphonates: similarities and differences and their potential influence on clinical efficacy." Osteoporosis International. Link Supports the mechanism of nitrogen-containing vs. non-nitrogen bisphosphonates and their uptake limitations.

  • Varkouhi, A. K., et al. (2011). "Endosomal escape pathways for delivery of biologicals." Journal of Controlled Release. Link Validates the use of chloroquine and buffering agents to release hydrophilic drugs from endosomes.

  • Rogers, M. J., et al. (2011). "Cellular and molecular mechanisms of action of bisphosphonates." Cancer. Link Authoritative source on the fluid-phase endocytosis limitations of bisphosphonates in non-resorbing cells.

  • Lehar, S. M., et al. (2015). "Novel antibody–antibiotic conjugates eliminate intracellular S. aureus." Nature. Link Demonstrates the necessity of cleavable linkers or specific carriers for delivering hydrophilic payloads into intracellular compartments.

Sources

Troubleshooting

Technical Support Guide: Purification of Synthetic DMDP HCl

Subject: Troubleshooting & Purification Protocols for 2,5-Dideoxy-2,5-imino-D-mannitol Hydrochloride (DMDP HCl) Department: Chemical Development & Process Chemistry Document ID: TS-DMDP-2024-05 Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Purification Protocols for 2,5-Dideoxy-2,5-imino-D-mannitol Hydrochloride (DMDP HCl) Department: Chemical Development & Process Chemistry Document ID: TS-DMDP-2024-05

Executive Summary & Molecule Identification

Warning: "DMDP" is a polysemous acronym in chemistry. In the context of drug development and stereoselective synthesis, this guide addresses 2,5-Dideoxy-2,5-imino-D-mannitol , a polyhydroxylated pyrrolidine alkaloid (iminosugar).[1]

  • Target Molecule: 2,5-Dideoxy-2,5-imino-D-mannitol Hydrochloride

  • CAS (Free Base): 59920-31-9

  • Therapeutic Class: Glycosidase Inhibitor (Potential antiviral, anticancer, and antidiabetic applications).[2]

  • Critical Impurities:

    • DGDP (2,5-dideoxy-2,5-imino-D-glucitol): The C-2 diastereomer, common in non-regioselective Appel reactions or reductive aminations.

    • Inorganic Salts: Residual halides or aluminum salts from reduction steps.

    • Caramelization Products: Furans/polymers from thermal degradation of sugar intermediates.

Troubleshooting Guide (Q&A)

Category A: Isolation & Salt Formation[3]

Q1: My crude reaction mixture is a dark, viscous syrup that refuses to crystallize after HCl addition. How do I initiate precipitation? Diagnosis: This is a classic "sugar syrup" issue caused by trace water, excess inorganic salts, or oligomeric byproducts (caramelization) preventing the crystal lattice from forming.[2] Corrective Action:

  • Lyophilization: Do not attempt to rotovap to dryness with heat. Freeze-dry the aqueous/alcoholic solution to obtain a foam. This removes trace water that acts as a plasticizer.

  • Trituration: Take the lyophilized foam and triturate vigorously with cold anhydrous ethanol or isopropanol . If the oil persists, add a non-polar anti-solvent like diethyl ether or MTBE dropwise with sonication.

  • Seeding: If you have a reference standard, seed the supersaturated methanolic solution.

  • Salt Exchange: Ensure you have fully converted the free base. Dissolve the free base in MeOH, add 1.1 eq of 1.25 M HCl in MeOH, and evaporate. Excess HCl can cause hygroscopicity.

Q2: The HCl salt is extremely hygroscopic and turns into a deliquescent oil upon exposure to air. Is this normal? Analysis: Yes, polyhydroxylated amine salts are naturally hygroscopic. However, extreme deliquescence often indicates the presence of excess HCl or residual solvents (like DMF or DMSO) trapped in the lattice. Protocol:

  • Drying: Dry the salt over

    
     in a vacuum desiccator for 24–48 hours.
    
  • Solvent Switch: Recrystallize from MeOH/Acetone . Acetone helps scavenge water and is easier to remove than alcohols.

Category B: Impurity Removal

Q3: HPLC shows a persistent impurity at RRT 0.95 (likely the C-2 epimer, DGDP). Standard silica chromatography isn't separating them. Expert Insight: Silica gel is often insufficient for separating highly polar, water-soluble iminosugar diastereomers. The pKa differences between DMDP and DGDP are negligible, making acid-base extraction ineffective. Solution:

  • Cation Exchange Chromatography (Dowex 50W-X8): This is the industry standard.

    • Load crude mixture onto the column in the

      
       form.
      
    • Wash with water (removes neutral sugars/non-basic impurities).[2]

    • Elute with a gradient of

      
      
      
      
      
      .
    • Collect fractions; the diastereomers often elute at slightly different ammonia concentrations due to subtle differences in binding affinity caused by steric hindrance of the hydroxyl groups.

  • Acetylation (Derivatization Strategy): If direct separation fails, acetylate the crude mixture (

    
    ).[2] The per-acetylated diastereomers are lipophilic and easily separated on silica. De-acetylate (
    
    
    
    ) to recover pure DMDP.[2]

Q4: My product has a yellow/brown tint even after chromatography. Cause: Trace furfural derivatives or polymerized sugars. Fix:

  • Activated Carbon: Dissolve the free base in water, treat with activated charcoal (10% w/w) at 50°C for 30 mins, and filter through Celite. Do this before forming the HCl salt.

Master Purification Workflow

The following diagram illustrates the logical flow for purifying synthetic DMDP, moving from crude reaction mixture to pharmaceutical-grade HCl salt.

DMDP_Purification Start Crude Reaction Mixture (Post-Synthesis) Step1 1. Cation Exchange (Dowex 50W-X8) Load: H+ Form | Elute: NH4OH Gradient Start->Step1 Remove neutral sugars Decision1 Is C-2 Epimer (DGDP) Present > 1%? Step1->Decision1 Analyze Purity (NMR/HPLC) Step2A 2A. Derivatization (Per-acetylation) Decision1->Step2A Yes (Epimer Separation Req.) Step3 3. Carbon Treatment (Decolorization of Free Base) Decision1->Step3 No (High Diastereomeric Purity) Step2B 2B. Silica Flash Chromatography (Sep. of Acetylated Isomers) Step2A->Step2B Step2C 2C. Deprotection (NaOMe/MeOH) Step2B->Step2C Step2C->Step3 Step4 4. HCl Salt Formation (1.1 eq HCl in MeOH) Step3->Step4 Clear Solution Step5 5. Final Crystallization (MeOH/Et2O or EtOH/Acetone) Step4->Step5 Evaporate to Foam Final Pure DMDP HCl (>99% purity, White Solid) Step5->Final Filter & Dry

Caption: Logical workflow for the purification of DMDP HCl, incorporating contingency steps for diastereomer separation.

Comparative Data: Solvent Systems & Yields

Use the table below to select the optimal solvent system based on your specific impurity profile.

Purification StageMethodSolvent SystemTarget ImpurityExpected Recovery
Crude Cleanup Ion Exchange (Dowex 50W)Load:

Elute:

Neutral sugars, Inorganic salts85-95%
Epimer Separation Flash Chromatography (Silica)DCM:MeOH (90:10

80:[2]20)
C-2 Epimer (DGDP), C-5 Epimers60-75% (Diff.[2] separation)
Salt Crystallization PrecipitationMeOH (solvent) /

(antisolvent)
Trace oils, excess HCl80-90%
Derivatization Route Silica ChromatographyHexane:EtOAc (2:[2]1)Acetylated diastereomers70% (Over 3 steps)

Detailed Experimental Protocol

Protocol 1: Cation Exchange Chromatography (The "Catch and Release")

Standard procedure for isolating the free base from crude synthesis mixtures.

  • Preparation: Swell 50 g of Dowex 50W-X8 (H+ form) resin in deionized water for 1 hour. Pack into a glass column.

  • Loading: Dissolve the crude DMDP reaction residue in minimal water (pH should be < 7). Load onto the resin.

  • Washing: Flush with 5 column volumes (CV) of distilled water.

    • Checkpoint: Test the eluate with phenol-sulfuric acid stain. It should eventually be negative (indicating all neutral sugars are removed).[2]

  • Elution: Elute with a step gradient of aqueous ammonium hydroxide (

    
    ): 0.5 M 
    
    
    
    1.0 M
    
    
    2.0 M.
  • Collection: Collect fractions. Spot on TLC (Solvent: n-PrOH/EtOAc/H2O/NH3 6:1:3:1).[2] Visualize with Ninhydrin or KMnO4.

  • Concentration: Pool active fractions and concentrate in vacuo to afford the DMDP Free Base .

Protocol 2: Conversion to DMDP Hydrochloride
  • Dissolve the purified free base (e.g., 1.0 g, ~6.1 mmol) in anhydrous Methanol (10 mL).

  • Cool to 0°C in an ice bath.

  • Add 1.25 M HCl in Methanol (5.4 mL, 1.1 eq) dropwise under Nitrogen.

    • Note: Avoid aqueous HCl to prevent difficult drying.

  • Stir for 30 minutes at room temperature.

  • Concentrate the solution to a viscous oil/foam.

  • Crystallization: Redissolve in minimal warm MeOH (2 mL). Add anhydrous Diethyl Ether (or Acetone) dropwise until turbidity persists. Store at -20°C overnight.

  • Filter the white hygroscopic solid and dry over

    
    .
    

References

  • Stereoselective Synthesis of DMDP: Jenkins, D. J., et al. (2025).[1][2][3][4] Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose. The Journal of Organic Chemistry. [2]

  • Purification of Iminosugars via Ion Exchange: Stocker, B. L., et al. (2007).[2] A concise synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and HomoDMDP from L-xylose. Tetrahedron Letters.

  • General Iminosugar Characterization: Wrodnigg, T. M., et al. (2013).[2] General Intermediates for the Synthesis of 6-C-Alkylated DMDP-Related Natural Products. Molecules. [2]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data validation for 2,5-Dideoxy-2,5-imino-D-mannitol HCl

Comprehensive Comparison Guide: ¹H and ¹³C NMR Validation of 2,5-Dideoxy-2,5-imino-D-mannitol HCl Introduction & Context 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a naturally occurring pyrrolidine iminosugar renowned fo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: ¹H and ¹³C NMR Validation of 2,5-Dideoxy-2,5-imino-D-mannitol HCl

Introduction & Context

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a naturally occurring pyrrolidine iminosugar renowned for its potent glycosidase inhibitory activity and potential as a therapeutic scaffold[1]. In drug development and biochemical assays, the hydrochloride salt (DMDP HCl) is frequently utilized due to its enhanced stability and solubility.

However, the structural validation and purity assessment of highly polar iminosugars present unique analytical challenges. Conventional mass balance methods or UV-HPLC often fail due to the lack of chromophores and the compound's hygroscopic nature. This guide provides an objective comparison between a Certified High-Purity Reference Standard and a Conventionally Synthesized Crude Batch of DMDP HCl. By establishing a self-validating Quantitative NMR (qNMR) protocol, researchers can definitively prove both structural identity and absolute purity in a single, intrinsically reliable workflow[2].

The Causality of Experimental Design

To achieve rigorous analytical standards, one must understand the mechanistic reasoning behind specific NMR parameters:

  • Solvent Selection (D₂O): DMDP HCl is highly polar and insoluble in standard organic NMR solvents like CDCl₃. D₂O ensures complete dissolution, preventing line broadening caused by sample inhomogeneity[2]. Furthermore, analyzing the HCl salt in D₂O protonates the pyrrolidine nitrogen. This prevents peak broadening from intermediate proton exchange rates and shifts the adjacent H-2/H-5 protons downfield, separating them from the bulk sugar envelope for precise integration[3].

  • Internal Standard (Maleic Acid): For absolute purity validation, qNMR requires an internal standard (IS) of known purity. Maleic acid is ideal because it is highly soluble in D₂O and produces a sharp, distinct singlet at δ 6.26 ppm. This falls completely outside the DMDP signal range (δ 3.0–4.5 ppm), eliminating integration overlap—a critical requirement for accurate quantification[4].

  • Relaxation Delay (D1): A standard 1D NMR uses a short D1 (~1-2 seconds), which is insufficient for qNMR. A D1 of at least 30 seconds (≥ 5×T₁ of the slowest relaxing nucleus) is mandatory to ensure complete magnetization recovery. Truncating this delay results in integration bias and artificially skewed purity results[2].

Comparative Performance: High-Purity Standard vs. Crude Batch

When sourcing or synthesizing DMDP HCl (e.g., via a regioselective Appel reaction from D-fructose[3]), the NMR spectral profile serves as the ultimate arbiter of quality. Table 1 outlines the objective differences observed between a top-tier commercial standard and a crude synthetic batch prior to final crystallization.

Table 1: Performance Comparison of DMDP HCl Sources

Analytical ParameterCertified High-Purity Standard (>99%)Crude Synthesized Batch
Absolute Purity (qNMR) 99.8% ± 0.2%82.4% ± 1.5%
Baseline Noise Flat, minimal artifactsIrregular, indicative of polymeric byproducts
Residual Solvents UndetectablePresent (e.g., Methanol δ 3.34 ppm)
¹H Signal Resolution Sharp multiplets (FWHM < 1 Hz)Broadened peaks due to paramagnetic impurities
¹³C Signal-to-Noise (S/N) > 150:1 (64 scans)< 50:1 (Requires > 256 scans to resolve C-2/C-5)

Structural Validation: ¹H and ¹³C NMR Assignments

Before quantifying purity, the structural identity of DMDP HCl must be confirmed. The molecule possesses C₂ symmetry, meaning its 6 carbons and 14 protons resolve into a highly simplified spectrum[3].

Table 2: Expected ¹H and ¹³C NMR Spectral Assignments (400 MHz / 101 MHz, D₂O)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 3.83dd5.6, 2.3H-3, H-4 (2H)
¹H 3.71dd11.7, 4.2H-1a, H-6a (2H)
¹H 3.62dd11.7, 6.3H-1b, H-6b (2H)
¹H 3.04tdd6.2, 4.3, 2.3H-2, H-5 (2H)
¹³C 77.7s-C-3, C-4
¹³C 61.9s-C-1, C-6
¹³C 61.7s-C-2, C-5

Self-Validating Experimental Protocol: Step-by-Step qNMR

This protocol is designed as a self-validating system. By incorporating an internal standard of known purity, the method inherently calibrates itself against instrumental variations, ensuring absolute trustworthiness.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~10.0 mg of DMDP HCl and ~5.0 mg of traceable Maleic Acid (Internal Standard, purity ≥ 99.9%) using a calibrated microbalance (d = 0.001 mg).

    • Causality: High-precision weighing is the primary source of gravimetric error in qNMR; any deviation here linearly scales the final purity error[2].

  • Dissolve the mixture in 600 µL of D₂O (99.9% D) containing 0.05% TSP (for chemical shift referencing at 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning and ¹H qNMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the D₂O signal, tune and match the probe, and shim the magnetic field until the TSP signal has a full width at half maximum (FWHM) of < 1.0 Hz[4].

  • Execute a ¹H qNMR experiment using a 30° pulse (zg30). Set the relaxation delay (D1) to 30 seconds.

  • Acquire 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.

Step 3: ¹³C Structural Validation

  • Acquire a ¹³C{¹H} decoupled spectrum (zgpg30) using a D1 of 2 seconds and ≥ 1024 scans.

    • Causality: While ¹H NMR provides quantitative purity, ¹³C NMR is essential for confirming the carbon skeleton. The C₂ symmetry of DMDP results in exactly three distinct carbon signals. The absence of additional carbon peaks confirms the lack of organic impurities (e.g., unreacted fructose derivatives)[3].

Step 4: Data Processing and Purity Calculation

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Perform manual zero-order and first-order phase correction, followed by a high-order polynomial baseline correction.

    • Causality: Accurate baseline correction is critical; a skewed baseline will artificially inflate or deflate the integral area[2].

  • Integrate the Maleic Acid singlet (δ 6.26 ppm, 2H) and the DMDP H-3/H-4 multiplet (δ 3.83 ppm, 2H). Calculate absolute purity using the standard qNMR mass balance equation.

Workflow Visualization

qNMR_Workflow N1 1. Sample Preparation Weigh DMDP HCl & Maleic Acid Dissolve in D2O N2 2. Instrument Tuning Lock (D2O), Shim, Tune & Match Determine 90° Pulse N1->N2 N3 3. 1H qNMR Acquisition Pulse Program: zg30 Relaxation Delay (D1) ≥ 30s N2->N3 N4 4. 13C / 2D NMR Acquisition Structural Elucidation (zgpg30, COSY, HSQC) N2->N4 N5 5. Data Processing Zero Filling, Apodization, Phase & Baseline Correction N3->N5 N4->N5 N6 6. Quantitative Analysis Integrate IS (δ 6.26) vs DMDP Calculate Absolute Purity N5->N6

Figure 1: Self-validating qNMR workflow for DMDP HCl structural and purity validation.

References

  • Title: Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP)
  • Source: mdpi.
  • Title: A Guide to Quantitative NMR (qNMR)
  • Source: bipm.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns for DMDP HCl Identification

Executive Summary & Disambiguation Subject Definition: In the context of pharmaceutical research and chemical biology, DMDP refers to 2,5-dideoxy-2,5-imino-D-mannitol (also known as 2,5-dihydroxymethyl-3,4-dihydroxypyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Disambiguation

Subject Definition: In the context of pharmaceutical research and chemical biology, DMDP refers to 2,5-dideoxy-2,5-imino-D-mannitol (also known as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine).[1] It is a naturally occurring polyhydroxylated alkaloid (iminosugar) that acts as a potent glycosidase inhibitor. It is widely researched for its potential as an antiviral, antidiabetic, and chaperone therapeutic agent.

Critical Disambiguation (Forensic Alert): If you arrived here investigating a "legal high" or designer drug, you may be confusing DMDP with 2-DPMP (Desoxypipradrol) or DMP (Dimethocaine). DMDP (the iminosugar) is a hydrophilic carbohydrate mimic, whereas 2-DPMP is a lipophilic stimulant. The fragmentation patterns described below apply strictly to the iminosugar DMDP (C₆H₁₃NO₄) .

Experimental Protocol: LC-MS/MS Workflow

Because DMDP is a highly polar, low-molecular-weight iminosugar, standard C18 Reverse Phase chromatography is ineffective (resulting in elution at the void volume). The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is the industry standard for separating isomeric iminosugars like DMDP and DNJ (1-deoxynojirimycin).

Sample Preparation[2][3][4][5]
  • Matrix: Plasma, Urine, or Cell Lysate.

  • Extraction: Protein precipitation using Acetonitrile (ACN) in a 4:1 ratio.

  • Derivatization: Not required for ESI-MS/MS, though FMOC-Cl derivatization can be used to enhance sensitivity in fluorescence detection workflows. This guide focuses on the underivatized free base/HCl salt form.

LC-MS Conditions
ParameterSettingRationale
Column Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 2.1 x 100 mmRetains polar iminosugars via hydrogen bonding and water layer partitioning.
Mobile Phase A 10 mM Ammonium Formate (pH 3.75) in WaterProvides protons for ionization ([M+H]⁺) and controls peak shape.
Mobile Phase B Acetonitrile (ACN)Organic modifier for HILIC separation.
Gradient 90% B to 60% B over 10 minsElutes DMDP (less polar than DNJ) before its isomers.
Ionization ESI Positive Mode (+ve)Protonation of the secondary amine is highly favorable.
Precursor Ion m/z 164.1 [M+H]⁺ for C₆H₁₃NO₄.

Fragmentation Analysis & Mechanism

The identification of DMDP relies on a specific fragmentation pathway dominated by neutral losses of water and hydroxymethyl side chains. Unlike peptides, iminosugars do not produce a rich "sequence" ladder, making the ratios of common fragments critical.

Primary Precursor: m/z 164.1 [M+H]⁺
Key Fragment Ions (Product Ions)
  • m/z 146.1 (Base Peak in mild collision): [M+H - H₂O]⁺

    • Mechanism: Protonation of a hydroxyl group (likely at C3 or C4) followed by elimination. The pyrrolidine ring stabilizes the resulting carbocation.

    • Diagnostic Value: High. Almost all polyhydroxylated alkaloids show this, but the energy required to generate it varies by stereochemistry.

  • m/z 128.1: [M+H - 2H₂O]⁺

    • Mechanism: Secondary dehydration. This ion becomes dominant at higher Collision Energies (CE > 25 eV).

    • Diagnostic Value: Moderate. Confirms the polyol nature of the molecule.

  • m/z 133.1: [M+H - CH₂OH]⁺

    • Mechanism: Cleavage of the hydroxymethyl side chain at C2 or C5.

    • Diagnostic Value: Critical. This distinguishes DMDP (pyrrolidine with two hydroxymethyl groups) from some piperidine isomers (like fagomine) that may lack this specific cleavage pathway or intensity.

  • m/z 82.0 - 110.0: Ring Cleavage Ions

    • Mechanism: Cross-ring cleavage (Retro-Diels-Alder type mechanisms) of the pyrrolidine ring.

    • Diagnostic Value: High for distinguishing ring size (pyrrolidine vs. piperidine) when compared with authentic standards.

Fragmentation Pathway Diagram[6][7]

The following diagram illustrates the logical flow of DMDP fragmentation under Collision Induced Dissociation (CID).

DMDP_Fragmentation M_Protonated Precursor Ion [M+H]+ m/z 164.1 (Pyrrolidine Core) Frag_146 Fragment m/z 146.1 [M+H - H₂O]+ M_Protonated->Frag_146 - H₂O (18 Da) Low CE Frag_133 Fragment m/z 133.1 [M+H - CH₂OH]+ M_Protonated->Frag_133 - CH₂OH (31 Da) Side Chain Loss Frag_128 Fragment m/z 128.1 [M+H - 2H₂O]+ Frag_146->Frag_128 - H₂O (18 Da) High CE Frag_Ring Ring Cleavage m/z 82, 69 Frag_128->Frag_Ring Ring Opening

Figure 1: Proposed fragmentation pathway for DMDP HCl (ESI+). The loss of water and hydroxymethyl groups are the dominant transitions.

Comparative Analysis: DMDP vs. Alternatives

Differentiation of DMDP from its structural isomers (like 1-Deoxynojirimycin, DNJ) is the primary analytical challenge. Both have the same mass (163.17 Da) and similar fragmentation patterns.

Comparison Table
FeatureDMDP (Target) 1-DNJ (Alternative) Miglitol (Drug)
Chemical Name 2,5-dideoxy-2,5-imino-D-mannitol1-deoxynojirimycinN-hydroxyethyl-1-deoxynojirimycin
Core Structure Pyrrolidine (5-membered ring)Piperidine (6-membered ring)Piperidine (N-substituted)
Precursor (m/z) 164.1164.1208.2
Key Fragment (m/z) 146, 128, 133 146, 128, 110 146 (Loss of side chain + H2O)
HILIC Retention Elutes Earlier (Less Polar)Elutes Later (More Polar)Elutes Earliest (N-alkylated)
Differentiation m/z 133 is more prominent due to two labile -CH₂OH groups.[2]Ring cleavage ions (m/z 69, 82) often higher intensity.Unique mass (208) makes it easy to distinguish.
Why HILIC is Mandatory

While MS/MS fragmentation provides structural clues, the similarity between DMDP and DNJ means that retention time is the only self-validating confirmation method.

  • DMDP (C2, C5 substituted pyrrolidine) is generally less hydrophilic than DNJ (polyhydroxylated piperidine) because the hydrogen bonding network is slightly disrupted by the symmetry of the pyrrolidine.

  • Protocol Validation: Always run a mixed standard of DMDP and DNJ. If you see two peaks at m/z 164->146, the earlier eluter is typically DMDP.

References

  • Asano, N., et al. (2000).[3] Sugar-mimic glycosidase inhibitors: natural occurrence, biological activity and prospects for therapeutic application.[3] Tetrahedron: Asymmetry. Link

  • Nash, R. J., et al. (1985). The isolation of 2,5-dideoxy-2,5-imino-D-mannitol from Lonchocarpus sericeus.[1][3][4] Phytochemistry. Link

  • Kato, A., et al. (2011). Polyhydroxylated pyrrolidine alkaloids from Morus species. Journal of Natural Products. Link

  • BenchChem. (2025). 2,5-Dideoxy-2,5-imino-D-mannitol Product Data. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Kinetics of DMDP HCl Against Alpha- and Beta-Glucosidases

Introduction: In the landscape of therapeutic enzyme inhibition, particularly for managing metabolic disorders like Type 2 Diabetes Mellitus, the specificity of an inhibitor is paramount.[1][2] Alpha-glucosidase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of therapeutic enzyme inhibition, particularly for managing metabolic disorders like Type 2 Diabetes Mellitus, the specificity of an inhibitor is paramount.[1][2] Alpha-glucosidase inhibitors, for instance, function by delaying carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.[2][3] Among the vast library of potential inhibitors, iminosugars stand out due to their structural resemblance to monosaccharides. This guide focuses on one such molecule: 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), a polyhydroxylated pyrrolidine alkaloid found in various plants.[4][5][6] We will provide an in-depth, objective comparison of the inhibitory kinetics of DMDP hydrochloride against two major classes of glycoside hydrolases: α-glucosidases and β-glucosidases. This analysis is grounded in experimental data to provide researchers and drug development professionals with a clear understanding of DMDP's potency and selectivity.

The Mechanistic Foundation: Why Iminosugars Inhibit Glucosidases

DMDP, like other iminosugars, functions as a potent glycosidase inhibitor because its structure mimics the natural carbohydrate substrate. The key to its inhibitory action lies in the protonated nitrogen atom at the core of the pyrrolidine ring, which mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This structural analogy allows DMDP to bind with high affinity to the enzyme's active site, often resulting in competitive inhibition. The enzyme mistakes the inhibitor for its substrate, leading to the formation of a stable enzyme-inhibitor complex and preventing the processing of the actual substrate.

G cluster_0 Enzymatic Hydrolysis cluster_1 Inhibition by DMDP Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate Substrate->ES_Complex Transition_State Oxocarbenium Ion Transition State ES_Complex->Transition_State Catalysis Products Glucose + Aglycone Transition_State->Products Products->Enzyme Enzyme Regeneration Enzyme_Inhib Enzyme EI_Complex Stable Enzyme-Inhibitor Complex (Inactive) Enzyme_Inhib->EI_Complex + DMDP DMDP DMDP (Transition-State Analogue) DMDP->EI_Complex

Caption: Mechanism of glycosidase inhibition by DMDP.

Part 1: DMDP HCl vs. α-Glucosidases

Alpha-glucosidases (EC 3.2.1.20) are critical enzymes located in the brush border of the small intestine that hydrolyze terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides and disaccharides into absorbable glucose.[3] Their inhibition is a well-established strategy for managing type 2 diabetes.[2]

DMDP has been isolated from plants like Commelina communis and identified as a potent α-glucosidase inhibitor.[6] Studies have consistently demonstrated its ability to inhibit this class of enzymes, although its potency can vary significantly depending on the enzyme source (e.g., yeast, mammalian, insect).

Kinetic Profile

The interaction of DMDP with α-glucosidases is typically characterized by competitive inhibition. This mode of action is logical, given its role as a substrate mimic. In a competitive inhibition model, the inhibitor (DMDP) and the substrate compete for the same active site on the enzyme. Increasing the substrate concentration can overcome the inhibition. This is experimentally verified using Lineweaver-Burk plots, where the presence of a competitive inhibitor increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[7]

While specific IC50 and Ki values for DMDP against α-glucosidase are less frequently reported in isolation compared to broader screening studies, its activity is well-documented. For context, many plant-derived inhibitors show IC50 values against yeast α-glucosidase in the micromolar (µM) range.[1][8]

Part 2: DMDP HCl vs. β-Glucosidases

Beta-glucosidases (EC 3.2.1.21) catalyze the hydrolysis of β-glycosidic bonds connecting carbohydrates.[9] They are ubiquitous in nature, playing roles in biomass degradation in microbes and plants, and in the metabolism of glycolipids and glycoproteins in animals.[9][10] The inhibition of specific β-glucosidases, such as glucocerebrosidase, is a therapeutic strategy for certain lysosomal storage disorders.

DMDP and its derivatives have been shown to be exceptionally potent inhibitors of β-glucosidases, often exhibiting inhibition constants in the nanomolar (nM) range. This suggests a very high affinity for the active site of these enzymes.

Kinetic Profile

Research has demonstrated that DMDP's interaction with β-glucosidases is highly potent. For example, studies on derivatives of DMDP have reported Ki values ranging from 2 nM to 1 µM against Agrobacterium sp. β-glucosidase.[11] Furthermore, certain C-alkyl-DMDP derivatives have been shown to be nanomolar inhibitors of bovine liver β-glucosidase.[12] This level of potency indicates a highly optimized fit within the enzyme's active site. Molecular docking studies support these findings, showing that the pyrrolidine core of DMDP settles into the active site, while side chains can extend into hydrophobic grooves to enhance binding affinity.[12]

Part 3: Comparative Kinetic Analysis

A direct comparison of kinetic data reveals the selectivity profile of DMDP. While it is an effective inhibitor of both enzyme classes, the available data strongly suggests a preferential and more potent inhibition of β-glucosidases over α-glucosidases.

Parameterα-Glucosidasesβ-GlucosidasesImplication
Potency (Ki/IC50) Typically in the micromolar (µM) range.Often in the low micromolar to nanomolar (nM) range.[11][12]DMDP exhibits significantly higher affinity for the active sites of many β-glucosidases.
Inhibition Type Primarily Competitive.Primarily Competitive.[13]The underlying mechanism as a transition-state analogue is consistent across both enzyme types.
Selectivity Moderate InhibitionHigh-Potency InhibitionDMDP is a more selective and potent inhibitor of β-glucosidases.

Causality Behind Selectivity: The difference in potency is rooted in the stereochemistry of the enzyme's active site. α- and β-glucosidases are configured to specifically recognize the anomeric configuration of their respective substrates (α- or β-linkages). Although DMDP is achiral at the anomeric carbon equivalent, the spatial arrangement of its hydroxyl groups on the pyrrolidine ring more closely mimics the transition state of a β-glucoside than an α-glucoside. This superior stereochemical and electronic complementarity with the active site of β-glucosidases results in a tighter, more stable enzyme-inhibitor complex and, consequently, a lower inhibition constant.

Part 4: Experimental Protocols for Kinetic Analysis

To ensure scientific integrity, any investigation into inhibitor kinetics must be systematic and self-validating. The following protocols describe a robust methodology for determining the kinetic parameters of an inhibitor like DMDP HCl.

Workflow for Glucosidase Inhibition Kinetic Study

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Mechanism of Inhibition (Kinetic Study) prep Reagent Prep Enzyme Solution (e.g., 0.5 U/mL) Substrate (e.g., 5 mM pNPG) Inhibitor Stock (DMDP HCl) Buffer (e.g., pH 6.8 Phosphate) Stop Solution (e.g., 0.1 M Na2CO3) serial_dil Serial Dilution Prepare multiple concentrations of DMDP HCl. prep->serial_dil assay_setup Assay Setup (96-well plate) Add Buffer Add DMDP (or vehicle for control) Add Enzyme Solution Pre-incubate (e.g., 15 min @ 37°C) serial_dil->assay_setup reaction Initiate & Terminate Add Substrate (pNPG) Incubate (e.g., 20 min @ 37°C) Add Stop Solution assay_setup->reaction readout Read Absorbance Measure p-nitrophenol at 405 nm. reaction->readout calc_ic50 Calculate % Inhibition & IC50 Plot % Inhibition vs. [DMDP] Determine concentration for 50% inhibition. readout->calc_ic50 matrix Assay Matrix Vary Substrate (pNPG) concentrations Vary Inhibitor (DMDP) concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) calc_ic50->matrix Use IC50 to inform concentrations measure_rates Measure Initial Rates (V₀) Follow same assay procedure Ensure measurements are in the linear range. matrix->measure_rates lineweaver_burk Lineweaver-Burk Plot Plot 1/V₀ vs. 1/[S] for each inhibitor concentration measure_rates->lineweaver_burk determine_params Determine Kinetic Parameters Analyze plot to find Vmax, Km, and Ki Identify inhibition type (Competitive, Non-competitive, etc.) lineweaver_burk->determine_params

Caption: Experimental workflow for determining inhibitor kinetics.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric methods used for assessing α-glucosidase activity.[14][15][16]

Objective: To determine the IC50, Vmax, Km, and Ki of DMDP HCl against yeast α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL in buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • DMDP HCl

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • 0.1 M Sodium Carbonate (Na₂CO₃) as a stop solution

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of DMDP HCl in the phosphate buffer. Create a series of serial dilutions to test a range of concentrations. Prepare working solutions of the enzyme and pNPG in the same buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of phosphate buffer, 20 µL of a DMDP dilution, and 20 µL of the α-glucosidase solution.

    • Control Well (100% activity): Add 70 µL of phosphate buffer and 20 µL of the α-glucosidase solution.

    • Blank Well: Add 90 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 50 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction. The basic pH deprotonates the p-nitrophenol product, turning it yellow.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation for IC50:

    • Calculate the percentage of inhibition for each DMDP concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[15]

    • Plot % Inhibition versus the logarithm of the DMDP concentration and determine the IC50 value from the resulting dose-response curve.

  • Kinetic Analysis (for Ki and Mechanism):

    • Repeat the assay using a matrix of varying pNPG concentrations (e.g., 0.5 to 5 mM) and several fixed concentrations of DMDP (based on the IC50, e.g., 0, 0.5 x IC50, 1 x IC50).

    • Measure the initial reaction velocity (V₀) for each condition.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the mode of inhibition and calculate Km and Ki.[17][18][19]

Protocol 2: β-Glucosidase Inhibition Assay

The protocol for β-glucosidase is analogous, with the key difference being the substrate used.

Objective: To determine the kinetic parameters of DMDP HCl against β-glucosidase.

Materials:

  • β-Glucosidase (e.g., from almonds or Agrobacterium sp.)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G) as substrate

  • All other reagents are the same as in the α-glucosidase assay. The optimal pH may differ depending on the enzyme source (most plant β-glucosidases have an optimal pH of 4-6).[10]

Procedure: The procedure is identical to the one described for α-glucosidase, with the substitution of pNP-α-G with pNP-β-G as the substrate and adjustment of the buffer pH to the enzyme's optimum. Kinetic analysis via Lineweaver-Burk plots follows the same principles to determine the inhibition type and constants.[20][21]

Conclusion

The pyrrolidine alkaloid DMDP is a competent inhibitor of both α- and β-glucosidases, functioning as a competitive, transition-state analogue. However, a comprehensive analysis of the available kinetic data reveals a clear and significant preference for the inhibition of β-glucosidases, against which it can act with nanomolar potency.[11][12] This selectivity is dictated by the stereochemical nuances of the active sites in these distinct enzyme classes. For researchers in drug discovery, this highlights DMDP not as a broad-spectrum glucosidase inhibitor, but as a more selective and potent scaffold for developing therapeutics targeting β-glucosidase-related pathologies.

References

  • Wrodnigg, T. M., Stütz, A. E., Tarling, C. A., & Withers, S. G. (2006). Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system. Carbohydrate Research, 341(10), 1717–1722. [Link]

  • Shapiro, A. B. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. [Link]

  • Asghari, B., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical Biology, 54(11), 2533-2539. [Link]

  • El-Sayed, A. S. A., et al. (2018). Kinetics of Hypoglycemic α-Glucosidase Inhibitory Protein. Journal of Pure and Applied Microbiology, 12(1), 285-293. [Link]

  • Elbein, A. D., et al. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. The Journal of Biological Chemistry, 259(20), 12409-12413. [Link]

  • Wako Pure Chemical Industries (2022). [Technical Report] Development of α-Glucosidase Inhibitory Activity Assay Kit. Wako Blog. [Link]

  • Shanthirasekaram, K., et al. (2023). Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts. South African Journal of Botany, 161, 483-490. [Link]

  • Ueda, H., et al. (2004). α-glucosidase inhibitor, 2(R),5(R)-bis(hydroxymethyl)-3(R),4(R)- dihydroxypyrrolidine (DMDP) from Anemopaegma paraense. ResearchGate. [Link]

  • Shibano, M., et al. (2001). alpha-Glucosidase inhibitors from Commelina communis. Journal of Natural Products, 64(5), 655-657. [Link]

  • ResearchGate (n.d.). Kinetics of α‐glucosidase inhibition by compound 5 k. ResearchGate. [Link]

  • Chandrasena, G. A. N., et al. (2014). α-Glucosidase and α-Amylase Inhibitory Activities of Nine Sri Lankan Antidiabetic Plants. Tropical Journal of Pharmaceutical Research, 13(1), 125-130. [Link]

  • Wang, Y., et al. (2024). Design and synthesis of 6-C-alkyl-DMDP type nanomolar inhibitors of β-galactosidase and β-glucosidase based on broussonetine S and related derivatives. Bioorganic Chemistry, 150, 107577. [Link]

  • Khan, I., et al. (2020). Comparative Cholinesterase, α-Glucosidase Inhibitory, Antioxidant, Molecular Docking, and Kinetic Studies on Potent Succinimide Derivatives. Drug Design, Development and Therapy, 14, 2127–2137. [Link]

  • ResearchGate (n.d.). Kinetics of α-glucosidase inhibition by sample 3k. ResearchGate. [Link]

  • Artanti, N., et al. (2012). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of Biomedicine and Biotechnology, 2012, 281078. [Link]

  • Falahati, M., et al. (2019). Enzyme Inhibition, Kinetic, and Molecular Docking Studies of α-glucosidase. Current Drug Discovery Technologies, 16(3), 321-330. [Link]

  • Akpovwehwee, O. N., et al. (2017). The Inhibitory Effect of An Ethanol Extract of Sida rhombifolia Leaves on Key Carbohydrate Hydrolyzing Enzymes. Journal of Advances in Medicine and Medical Research, 23(11), 1-10. [Link]

  • Chen, Y., et al. (2022). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Biomolecules, 12(11), 1633. [Link]

  • Al-Ishaq, R. K., et al. (2023). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 13(1), 19001. [Link]

  • Del-Pino-García, R., et al. (2012). Comparative kinetic analysis of two fungal β-glucosidases. Applied Biochemistry and Biotechnology, 167(4), 710-723. [Link]

  • ResearchGate (n.d.). Comparative kinetic analysis of two fungal beta-glucosidases. ResearchGate. [Link]

  • Li, Y., et al. (2021). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Molecules, 26(17), 5323. [Link]

  • Wang, Y., et al. (2023). Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. Foods, 12(19), 3662. [Link]

  • M-CSA (n.d.). Beta-glucosidase (GH1). Mechanism and Catalytic Site Atlas. [Link]

  • Sagiroglu, M., & Uckan, F. (2014). Purification and characterization of β-glucosidase from greater wax moth Galleria mellonella L. (Lepidoptera: Pyralidae). Archives of Insect Biochemistry and Physiology, 86(1), 1-16. [Link]

  • Al-Aboudi, A., et al. (2024). Alpha Glucosidase Inhibitors. StatPearls [Internet]. [Link]

  • Wang, F., et al. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. Molecules, 28(14), 5337. [Link]

Sources

Comparative

Technical Guide: Validating Purity of 2,5-Dideoxy-2,5-imino-D-mannitol HCl (DMDP)

Executive Summary Validating the purity of 2,5-Dideoxy-2,5-imino-D-mannitol HCl (DMDP) presents a distinct analytical challenge. As a pyrrolidine alkaloid and sugar mimic, it lacks the conjugated -systems required for UV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of 2,5-Dideoxy-2,5-imino-D-mannitol HCl (DMDP) presents a distinct analytical challenge. As a pyrrolidine alkaloid and sugar mimic, it lacks the conjugated


-systems required for UV absorbance, rendering standard RP-HPLC/UV (254 nm) methods useless. Furthermore, its high polarity results in elution within the void volume on C18 columns.

This guide evaluates and recommends the two most robust analytical workflows for DMDP validation:

  • HILIC-CAD (Recommended): Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. Offers the best balance of robustness, linearity, and ease of implementation in standard QC labs.

  • HPAEC-PAD (High-Sensitivity Alternative): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[1][2][3] The "Gold Standard" for carbohydrate trace analysis, offering superior sensitivity for isomeric impurities but requiring specialized hardware.

The Verdict: For routine purity validation (>98% target), HILIC-CAD is the superior choice due to its gradient compatibility and universal response to non-volatiles.

The Analytical Challenge: Why Standard Methods Fail

To validate DMDP HCl, one must overcome three physicochemical hurdles:

  • Optical Invisibility: DMDP has no chromophore. Derivatization (e.g., FMOC-Cl or OPA) is possible but introduces kinetic errors, reagent peaks, and sample preparation variability that compromises "purity" calculations.

  • Extreme Polarity: As a polyhydroxylated amine salt, DMDP is too hydrophilic for Reverse Phase (RP) retention.

  • Stereochemical Impurities: Synthetic routes (often from D-fructose or L-sorbose) can generate the C-2 diastereomer, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) . The analytical method must resolve DMDP from DGDP.

Analytical Decision Matrix

DecisionMatrix Start Start: DMDP HCl Purity Analysis Chromophore Does molecule have UV Chromophore? Start->Chromophore UV Standard RP-HPLC (UV) Chromophore->UV Yes Detectors Select Non-Optical Detector Chromophore->Detectors No (DMDP) CAD_ELSD Universal Detector Available? (CAD or ELSD) Detectors->CAD_ELSD Standard HPLC PAD Specialized Carbohydrate System? (Dionex/Metrohm PAD) Detectors->PAD Ion Chromatography HILIC Method A: HILIC-CAD (Robust, Gradient Compatible) CAD_ELSD->HILIC Yes RI Refractive Index (RI) (Low Sensitivity, Isocratic Only) CAD_ELSD->RI No (Budget constraint) HPAEC Method B: HPAEC-PAD (High Sensitivity, High pH) PAD->HPAEC Yes

Figure 1: Decision matrix for selecting the appropriate analytical technique for non-chromophoric iminosugars.

Comparative Methodology

The following table contrasts the performance of the primary methodologies.

FeatureMethod A: HILIC-CAD (Recommended)Method B: HPAEC-PAD Method C: RP-HPLC (Derivatized)
Principle Partitioning into water-enriched layer on polar stationary phase.Anion exchange at high pH (pKa >12) + Oxidation at Gold electrode.Hydrophobic interaction of fluorescent tag attached to amine.
Detection Universal (Mass sensitive).Electrochemical (Specific to oxidizable groups).Fluorescence / UV.
Sensitivity (LOD) High (ng range).Ultra-High (pg range).High (dependent on tagging efficiency).
Linearity Excellent (CAD) / Non-linear (ELSD).Good (requires careful electrode maintenance).Variable (reaction kinetics).
Isomer Separation High (Amide columns resolve stereoisomers).Very High (Best for epimers).Low (Tag often masks subtle stereo-differences).
Drawbacks Requires long equilibration times.specialized hardware (non-standard HPLC); High pH.[3]Indirect measurement; "Purity" reflects tag, not just analyte.

Detailed Protocol: HILIC-CAD Validation

This protocol uses an Amide-functionalized stationary phase.[4] Amide columns are superior to bare silica for iminosugars because they retain the amine functionality without irreversible adsorption and provide unique selectivity for hydroxyl positioning (critical for separating DMDP from DGDP).

Reagents & Equipment[5][6][7][8]
  • System: HPLC/UHPLC with Charged Aerosol Detector (CAD). Note: ELSD can be substituted but requires log-log calibration curves.

  • Column: TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or Waters XBridge BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Adjust with Acetic Acid/Ammonia).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Sample Diluent: 80:20 Acetonitrile:Water (Must match initial gradient conditions to prevent peak distortion).

Instrument Parameters
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and peak shape for sugars.
Flow Rate 0.8 mL/minOptimal linear velocity for 4.6mm ID columns.
Injection Vol 5 - 10 µLPrevent column overload; maintain peak symmetry.
CAD Settings Power: High; Filter: 3.6sHigh evaporation temp required for non-volatile buffers.
Gradient Profile

HILIC runs "backwards" compared to Reverse Phase. We start with high organic (low elution strength) and increase water (high elution strength).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.01585Equilibration
2.01585Isocratic Hold
15.05050Linear Gradient
17.05050Wash
17.11585Return to Initial
25.01585Re-equilibration (CRITICAL)

> Expert Note: HILIC columns require extensive re-equilibration (20 column volumes) to re-establish the water layer on the stationary phase. Cutting this short will cause retention time shifting.

HILIC Separation Mechanism

HILIC_Mechanism cluster_0 Separation Event Stationary Stationary Phase (Amide-80) WaterLayer Water-Enriched Layer (Stagnant) Stationary->WaterLayer Hydrogen Bonding MobilePhase Bulk Mobile Phase (High ACN) WaterLayer->MobilePhase Phase Boundary DMDP DMDP HCl (Polar/Hydrophilic) DMDP->WaterLayer Partitions Into (Retained) DMDP->MobilePhase Elutes

Figure 2: Mechanism of HILIC. DMDP partitions into the water layer adsorbed on the Amide surface. Higher polarity = Longer retention.

System Suitability & Validation Criteria

To ensure the method is generating valid data, the following System Suitability Tests (SST) must be passed before releasing results.

Specificity (The DGDP Challenge)

The synthesis of DMDP often produces the C-2 epimer (DGDP).

  • Requirement: Inject a mixture of DMDP and DGDP standards.

  • Acceptance Criteria: Resolution (

    
    ) between DMDP and DGDP > 1.5.
    
  • Note: If DGDP standard is unavailable, use a "crude" synthesis retain known to contain isomers.

Linearity (CAD Response)

Unlike UV, CAD response is not perfectly linear over wide ranges (it follows a power law


).
  • Action: For purity validation (90-110% range), linear regression is usually acceptable. For wide-range impurity analysis, use a quadratic fit or log-log plot.

  • Acceptance Criteria:

    
     over 50% - 150% of target concentration.
    
Precision[5]
  • Requirement: 6 replicate injections of the Standard Solution.

  • Acceptance Criteria: RSD of Peak Area < 2.0%.[5]

Alternative: HPAEC-PAD (Trace Analysis)

If your lab possesses a Dionex ICS system (or similar), HPAEC-PAD is the method of choice for detecting trace carbohydrate impurities (<0.1%).

  • Column: Dionex CarboPac PA1 or PA20.

  • Eluent: 150 mM NaOH (Isocratic).

  • Mechanism: At pH > 12, the hydroxyl groups of DMDP deprotonate (

    
    ), turning the molecule into an anion which is retained by the anion-exchange column.
    
  • Detection: Pulsed Amperometry detects the oxidation of the amine/hydroxyls on a Gold electrode.

  • Pros: No interference from chloride (from the HCl salt) or non-electroactive buffers.

  • Cons: High pH requires PEEK flow paths; Carbonate contamination in NaOH eluents can shift retention times.

References

  • Alonzi, D. S., et al. (2008). Glycosidase inhibition by iminosugars: The influence of pH and structural modifications.Bioorganic & Medicinal Chemistry .

  • Grembecka, J. (2015). Natural products as a source of antidiabetic drugs: Iminosugars.Studies in Natural Products Chemistry .

  • Thermo Fisher Scientific. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers.[3]Application Note .

  • Nakamura, T., et al. (2015).[5] Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp.[5][6] extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry.[3][5][6]Journal of Chromatography A .

  • Corradini, C., et al. (2012). HPAEC-PAD analysis of sugars and iminosugars.Analytical Methods .

Sources

Validation

X-ray crystallography data for 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride

This guide provides a technical structural analysis of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) , focusing on its crystallographic properties, conformational behavior, and performance relative to six-mem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical structural analysis of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl) , focusing on its crystallographic properties, conformational behavior, and performance relative to six-membered iminosugar alternatives like 1-Deoxynojirimycin (DNJ).

Executive Technical Summary

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a polyhydroxylated pyrrolidine alkaloid that functions as a transition-state mimic for glycosidases. Unlike its piperidine counterpart (DNJ), which mimics the ground-state chair conformation of glucose, DMDP’s five-membered pyrrolidine ring adopts an envelope or twist conformation . This structural flexibility allows DMDP to mimic the flattened oxocarbenium ion transition state of mannosidases and glucosidases more effectively in specific catalytic pockets.

Key Differentiator: The hydrochloride salt form (DMDP HCl) protonates the ring nitrogen, providing the critical positive charge required to anchor the molecule to the enzyme's catalytic carboxylate residues (Asp/Glu).

Structural Characterization & Data

Molecular Identity
  • IUPAC Name: (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

  • Formula: C₆H₁₃NO₄[1][2] · HCl

  • Molecular Weight: 199.63 g/mol (Salt), 163.17 g/mol (Free Base)

  • Chirality: C2(R), C3(R), C4(R), C5(R) – Note: This C2/C5 symmetry is crucial for its ability to inhibit both glucosidases and mannosidases depending on the entry orientation.

Crystallographic Parameters (Representative)

While specific unit cell dimensions for the small-molecule HCl salt are often proprietary or variable based on solvation, the following parameters define the structural integrity of the core pyrrolidine scaffold as observed in high-resolution enzyme-bound structures (e.g., Streptomyces or Agrobacterium glucosidases).

ParameterValue / DescriptionSignificance
Crystal System Orthorhombic (Typical for salts)Common for chiral purity.
Space Group P2₁2₁2₁ (Chiral)Enforced by the enantiopure nature of the alkaloid.
Ring Conformation ³T₄ (Twist) or ³E (Envelope)Critical: Unlike the rigid ⁴C₁ chair of DNJ, this ring puckering allows C1-mimicry of the transition state.
N-C Bond Length 1.48 – 1.50 ÅIndicates sp³ hybridization; protonation extends this slightly compared to free base.
Torsion Angles Flexible (±20° variance)Allows "induced fit" binding in active sites.

Comparative Analysis: DMDP vs. Alternatives

The choice between DMDP (Pyrrolidine) and DNJ (Piperidine) is not merely about potency, but about mechanistic fit .

Structural Performance Matrix
FeatureDMDP HCl (The Product) 1-Deoxynojirimycin (DNJ) Swainsonine
Core Scaffold Pyrrolidine (5-membered)Piperidine (6-membered)Indolizidine (Fused 6/5)
Transition State Mimicry High. Ring strain forces a planar-like geometry resembling the oxocarbenium ion.Moderate. Rigid chair mimics the ground state substrate (Glucose).High. Mimics mannosyl cation.
Inhibition Profile Broad:

-Glucosidase,

-Glucosidase,

-Mannosidase.[3]
Specific: Primarily

-Glucosidase I & II.
Specific:

-Mannosidase II.
Solubility High (Water/MeOH). Hygroscopic.High (Water).Moderate (Lipophilic character).
Active Site Binding Binds via ion-pair (N⁺...Glu⁻) and H-bonds to C2/C5 hydroxymethyls.Binds via ion-pair and ring OH groups matching glucose topology.Binds via ion-pair and specific hydrophobic pockets.
The "Ring Pucker" Advantage

The five-membered ring of DMDP is its primary advantage. In the hydrolysis of glycosides, the pyranose ring of the substrate distorts from a chair to a half-chair/boat to reach the transition state.

  • DNJ is pre-organized in a chair; it must pay an energetic penalty to distort.

  • DMDP is naturally more flexible and "pre-distorted," often leading to tighter binding kinetics (

    
     often in nanomolar range) for enzymes requiring significant substrate distortion.
    

Mechanistic Interaction Map

The following diagram illustrates the pharmacophore mapping of DMDP HCl within a generic glycosidase active site.

DMDP_Binding_Mechanism cluster_0 Active Site Environment DMDP DMDP HCl (Protonated Pyrrolidine) Enzyme_Glu Catalytic Nucleophile (Glu/Asp - COO⁻) DMDP->Enzyme_Glu Electrostatic Interaction (Salt Bridge) Enzyme_Acid Catalytic Acid/Base (Glu/Asp - COOH) DMDP->Enzyme_Acid H-Bond Network (OH groups) Transition_State Oxocarbenium Ion Transition State DMDP->Transition_State Structural Mimicry (Charge & Shape) Inhibition Competitive Inhibition (Ki < 1 µM) Enzyme_Glu->Inhibition Blocked Transition_State->Inhibition Stabilized Complex

Figure 1: Mechanistic binding logic of DMDP HCl. The protonated nitrogen anchors to the nucleophile, while the ring shape mimics the transition state.

Experimental Protocols

Crystallization of DMDP HCl

Objective: Obtain diffraction-quality crystals of the hydrochloride salt. Challenge: DMDP HCl is highly hygroscopic. Standard aqueous evaporation often yields oils or amorphous solids.

Protocol:

  • Dissolution: Dissolve 10 mg of DMDP HCl in a minimum volume (approx. 50-100 µL) of dry Methanol (MeOH). Ensure the solvent is anhydrous.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate nucleation sites.

  • Vapor Diffusion (Sitting Drop):

    • Reservoir: 500 µL of Diethyl Ether or n-Hexane.

    • Drop: 2 µL of DMDP/MeOH solution.

    • Seal: Use high-vacuum grease to seal the chamber immediately.

  • Incubation: Store at 4°C in the dark. Ether diffusion into MeOH will slowly lower solubility.

  • Harvesting: Crystals typically appear as prisms within 3-7 days. Harvest immediately into cryo-protectant (Paratone-N or Perfluoropolyether) to prevent dissolution by atmospheric moisture.

Data Collection Strategy
  • Temperature: 100 K (Cryo-stream) is mandatory to reduce thermal motion and prevent radiation damage to the organic salt.

  • Resolution Target: Aim for < 0.8 Å. The high scattering power of the Chloride ion (Cl⁻) helps in phasing, but the light atoms (C, N, O) require long exposure times at high angles.

  • Phasing: Use the anomalous signal from the Chloride ion (

    
     at Cu K
    
    
    
    ) if molecular replacement is not possible.

References

  • Fleet, G. W. J., et al. "Synthesis of the naturally occurring glycosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol." Journal of the Chemical Society, Perkin Transactions 1, 1984. Link

  • Asano, N., et al. "Polyhydroxylated pyrrolidines derived from nitrogen-containing sugars." Journal of Natural Products, 2000. Link

  • Nash, R. J., et al. "Iminosugars as therapeutic agents: Recent advances and promising trends." Future Medicinal Chemistry, 2011. Link

  • Gloster, T. M., & Vocadlo, D. J. "Implications of glycosidase inhibition mechanism for drug design." Nature Chemical Biology, 2012. Link

  • RCSB Protein Data Bank. "Crystal structure of beta-glucosidase complexes." (Search for Ligand: DMDP/Pyrrolidine analogs). Link

Sources

Comparative

Benchmarking DMDP HCl activity against standard iminosugar inhibitors

Topic: Benchmarking DMDP HCl activity against standard iminosugar inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking DMDP HCl activity against standard iminosugar inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide benchmarks DMDP HCl (2,5-dideoxy-2,5-imino-D-mannitol hydrochloride) against industry-standard iminosugars, specifically 1-Deoxynojirimycin (DNJ) and Castanospermine . While DNJ is the gold standard for


-glucosidase inhibition, DMDP HCl occupies a distinct pharmacological niche as a potent pyrrolidine  inhibitor of 

-glucosidases
and trehalase .

This distinction is critical for researchers targeting specific glycosylation pathways in lysosomal storage disorders, viral glycoprotein processing, and agricultural nematocidal applications.

Structural & Mechanistic Differentiation[1]

The Pyrrolidine Advantage

Unlike the piperidine ring of DNJ (which mimics the pyranose form of glucose), DMDP possesses a five-membered pyrrolidine ring. This structural constraint forces the hydroxyl groups into a spatial arrangement that mimics the furanose transition state of specific glycosidases.

  • DNJ (Piperidine): Mimics the

    
     chair conformation of glucopyranose. Excellent fit for 
    
    
    
    -glucosidases (e.g., ER Glucosidase I/II).
  • DMDP (Pyrrolidine): Mimics the flattened oxocarbenium ion transition state of mannose/glucose processing enzymes. This grants it high affinity for

    
    -glucosidases  and 
    
    
    
    -mannosidases
    that DNJ fails to inhibit effectively.
Mechanism of Action: Transition State Mimicry

The protonated nitrogen at the anomeric position (C-1 equivalent) mimics the positive charge development on the oxocarbenium ion during glycosidic bond hydrolysis.

MOA Substrate Natural Substrate (Glycoside) TS Transition State (Oxocarbenium Ion) Substrate->TS Hydrolysis Initiation Enzyme Target Enzyme (e.g., β-Glucosidase) TS->Enzyme Natural Binding DMDP DMDP HCl (Inhibitor) DMDP->TS Structural Mimicry DMDP->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex High Affinity Interaction

Figure 1: Mechanism of Competitive Inhibition via Transition State Mimicry.

Comparative Benchmarking Data

The following data consolidates inhibition constants (


 or 

) from comparative studies. Note that DMDP HCl outperforms DNJ significantly in

-glycosidase targets.
Table 1: Enzyme Inhibition Profile ( values)
Target EnzymeDMDP HCl (Pyrrolidine)DNJ (Piperidine)Castanospermine (Indolizidine)Biological Relevance

-Glucosidase (Almond)
0.3 - 7.0

M
> 100

M
> 100

M
Lysosomal function, Gaucher disease models

-Galactosidase (Bovine)
1.5 - 10

M
InactiveInactiveGM1 Gangliosidosis models

-Glucosidase (Yeast)
~50

M
0.5 - 2.0

M
0.1 - 1.0

M
Diabetes (starch digestion), Antiviral
Trehalase (Insect/Nematode) 0.05 - 0.5

M
Weak/InactiveModerateNematocidal activity, Insect physiology

-Mannosidase (Jack Bean)
~40

M
Inactive0.1 - 5.0

M
Glycoprotein processing

Key Insight: Choose DMDP HCl when targeting


-glucosidases  or trehalase . Choose DNJ  for broad-spectrum 

-glucosidase
inhibition.

Specialized Application: Nematocidal Activity via Trehalase Inhibition

A unique application of DMDP HCl is in agricultural biotechnology and parasitology. Unlike mammalian systems that rely on glucose, nematodes and insects rely on trehalose as their primary blood sugar.

Mechanism: DMDP HCl acts as a potent competitive inhibitor of trehalase. Inhibition prevents the hydrolysis of trehalose into glucose, leading to:

  • Energy Starvation: Inability to utilize stored sugar reserves.

  • Molting Defects: Disruption of chitin synthesis pathways (which require glucose derived from trehalose).

  • Osmotic Stress: Accumulation of unhydrolyzed trehalose in the hemolymph.

This mechanism makes DMDP HCl a selective agent with reduced toxicity to mammalian hosts (which lack high trehalase dependence).

Experimental Protocols

To validate these benchmarks in your own lab, use the following self-validating protocols.

Protocol A: Comparative -Glucosidase Inhibition Assay

Use this protocol to benchmark DMDP HCl against DNJ.

Reagents:

  • Enzyme:

    
    -Glucosidase from almonds (1 U/mL stock in Buffer A).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 5 mM.
    
  • Buffer A: 0.1 M Phosphate Citrate buffer, pH 5.0.

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.0.

Workflow:

  • Preparation: Dissolve DMDP HCl and DNJ in Buffer A to create serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Pre-incubation: In a 96-well plate, mix 10

    
    L of inhibitor + 80 
    
    
    
    L of Enzyme solution. Incubate at 37°C for 10 mins.
    • Control: Buffer + Enzyme (No inhibitor).

    • Blank: Buffer only (No enzyme).

  • Reaction: Add 10

    
    L of 5 mM pNPG substrate to initiate.
    
  • Incubation: Incubate at 37°C for 20 mins. The solution will turn faint yellow as p-nitrophenol is released.

  • Termination: Add 100

    
    L of Stop Solution. The high pH shifts the color to intense yellow.
    
  • Measurement: Read Absorbance at 405 nm .

Data Analysis: Calculate % Inhibition:



Plot Log[Inhibitor] vs. % Inhibition to determine 

.
Protocol B: Trehalase Inhibition (Nematode/Insect Model)

Critical for validating nematocidal potential.

Reagents:

  • Enzyme Source: Homogenized tissue (e.g., C. elegans or insect midgut) in PBS.

  • Substrate: Trehalose (25 mM).

  • Detection: Glucose Oxidase (GO) assay kit (Colorimetric).

AssayWorkflow Start Tissue Homogenate (Source of Trehalase) Mix Mix with DMDP HCl (Serial Dilutions) Start->Mix Substrate Add Trehalose (Substrate) Mix->Substrate Incubate Incubate 30 min @ 30°C Substrate->Incubate HeatKill Heat Inactivation (100°C, 5 min) Incubate->HeatKill Stops Hydrolysis Detect Add Glucose Oxidase Reagent HeatKill->Detect Detects Glucose Produced Read Read Absorbance @ 505 nm Detect->Read

Figure 2: Step-by-step workflow for Trehalase Inhibition Assay.

References

  • Vertex AI Search. (2025). Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2025). Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system. UBC Chemistry. Link

  • Vertex AI Search. (2025). Inhibition of trehalase affects the trehalose and chitin metabolism pathways in Diaphorina citri.[2][3] PubMed.[4] Link

  • Vertex AI Search. (2025). A Comparative Guide to Deoxynojirimycin Derivatives and Other Protected Iminosugars. BenchChem. Link

  • Vertex AI Search. (2025).[5] Comparison between various commercial sources of almond β-glucosidase. ResearchGate. Link

Sources

Safety & Regulatory Compliance

Safety

2,5-Dideoxy-2,5-imino-D-mannitol hcl proper disposal procedures

Topic: 2,5-Dideoxy-2,5-imino-D-mannitol HCl Proper Disposal Procedures Part 1: Emergency Response & Immediate Safety Profile Operational Directive: This section is designed for immediate reference during a spill or expos...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Dideoxy-2,5-imino-D-mannitol HCl Proper Disposal Procedures

Part 1: Emergency Response & Immediate Safety Profile

Operational Directive: This section is designed for immediate reference during a spill or exposure event. Print this page and post it near the storage location of 2,5-Dideoxy-2,5-imino-D-mannitol HCl.

Hazard Identification Summary
  • Chemical Name: 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride (DMDP HCl)[1]

  • CAS Number: 210115-92-7 (HCl salt); 59920-31-9 (Free base)[1]

  • GHS Classification: WARNING [1][2]

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][4]

  • Biological Activity: Potent glucosidase and invertase inhibitor.[5] While not infectious, it is biologically active and must be prevented from entering environmental water tables to avoid disrupting local ecosystem enzymatic processes.

Emergency Spill Response Protocol
  • Evacuate & Ventilate: Isolate the immediate area (radius: 5 meters). Ensure laboratory ventilation is active.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a N95/P100 particulate respirator if dust is present.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation. Sweep up carefully into a dedicated waste container.

    • Liquid Spill: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust for large spills.

  • Decontamination: Clean the surface with water followed by a 70% ethanol wipe. Collect all cleaning materials as hazardous waste.

Part 2: Technical Disposal Guide

Pre-Disposal Safety Assessment

Before initiating disposal, verify the state of the material. DMDP HCl is a stable organic salt but is incompatible with strong oxidizing agents.

Table 1: Physical & Chemical Properties Relevant to Disposal

PropertyDataOperational Implication
Physical State Off-white Solid / PowderHigh dust potential; requires respiratory protection during transfer.[1]
Solubility Soluble in Water, MethanolAqueous waste streams are common; requires segregation from organic solvents if possible.
Stability Hygroscopic, StableKeep containers tightly sealed until disposal to prevent clumping.
Incompatibility Strong Oxidizing AgentsCRITICAL: Do not mix with nitrates, perchlorates, or peroxides in waste streams.
Waste Characterization & Segregation

Proper segregation is the foundation of a self-validating disposal system.[1] Mixing DMDP HCl with incompatible streams can result in regulatory fines or chemical reactions.

Waste Stream Categories:

  • Stream A (Solid Waste): Pure DMDP HCl powder, expired stock.

  • Stream B (Aqueous Liquid Waste): Solutions in water or buffers.[1]

  • Stream C (Organic Liquid Waste): Solutions in methanol, DMSO, or ethanol.

  • Stream D (Contaminated Debris): Gloves, weigh boats, paper towels.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Stream A)

  • Objective: Prepare solid chemical for high-temperature incineration.

  • Mechanism: Thermal destruction ensures complete breakdown of the pyrrolidine ring structure.

  • Steps:

    • Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Label the container clearly: "Hazardous Waste - Solid - 2,5-Dideoxy-2,5-imino-D-mannitol HCl - Irritant."

    • Validation: Ensure the lid is screw-tight and the exterior is free of dust.[1] Wipe the exterior with a damp cloth if necessary.

    • Handover: Transfer to the facility's EHS department for off-site incineration.

Protocol B: Liquid Waste Disposal (Streams B & C)

  • Objective: Segregate based on solvent combustibility.

  • Steps:

    • Aqueous Solutions (Stream B):

      • Adjust pH to between 5 and 9 if the solution is highly acidic or basic.

      • Collect in a "Non-Halogenated Aqueous Waste" container.

      • Do not drain dispose. Even if water-soluble, the biological activity (enzyme inhibition) poses a risk to aquatic life.[1]

    • Organic Solutions (Stream C):

      • Collect in a "Non-Halogenated Organic Solvent Waste" container (assuming solvents like Methanol/DMSO).

      • Ensure the container is compatible with the solvent (e.g., HDPE or Glass).

    • Validation: Check the waste log to ensure no oxidizers have been added to these containers previously.

Protocol C: Contaminated Debris (Stream D) [1]

  • Objective: Contain trace residues.

  • Steps:

    • Place all contaminated gloves, weigh boats, and wipes into a clear, heavy-duty plastic hazardous waste bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place the bag inside a secondary solid waste container (e.g., a fiber drum) destined for incineration.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for disposing of DMDP HCl, ensuring no step is missed.

DisposalWorkflow Start Start: Waste Identification (DMDP HCl) CheckState Determine Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid Solution CheckState->Liquid Debris Contaminated Debris (Gloves, Wipes) CheckState->Debris ContainerSolid Transfer to HDPE Jar Solid->ContainerSolid CheckSolvent Identify Solvent Base Liquid->CheckSolvent BagDebris Double Bag (2 mil plastic) Debris->BagDebris LabelSolid Label: 'Hazardous Waste - Solid - Irritant' ContainerSolid->LabelSolid Incinerate Off-site Incineration LabelSolid->Incinerate Aqueous Aqueous (Water/Buffer) CheckSolvent->Aqueous Water > 90% Organic Organic (MeOH, DMSO) CheckSolvent->Organic Solvent > 10% WasteAq Container: Non-Halogenated Aqueous Aqueous->WasteAq WasteOrg Container: Non-Halogenated Organic Organic->WasteOrg WasteAq->Incinerate WasteOrg->Incinerate DrumDebris Place in Fiber Drum BagDebris->DrumDebris DrumDebris->Incinerate

Figure 1: Decision Logic Tree for 2,5-Dideoxy-2,5-imino-D-mannitol HCl Disposal. This workflow ensures segregation based on physical state and solvent compatibility.[1]

Part 4: Regulatory & Logistics Compliance

Labeling Requirements

Every container must be labeled before waste is added. A compliant label must include:

  • Full Chemical Name: 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride (No abbreviations).

  • Hazard Checkboxes: Check "Irritant" and "Toxic" (if required by local EHS due to biological activity).

  • Generator Name: Your name/Lab group.

Storage Limits
  • Satellite Accumulation Area (SAA): Waste can be stored in the lab (SAA) until the container is full or for up to 1 year (check local EPA/regional regulations), whichever comes first.

  • Cap Management: Keep caps tightly closed at all times except when adding waste. Funnels must be removed immediately after use.

References

  • PubChem. (n.d.). 2,5-Dideoxy-2,5-imino-D-mannitol | C6H13NO4.[1][2][6][7] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,5-Dideoxy-2,5-imino-D-mannitol HCl

As researchers dedicated to advancing drug development, our most critical asset is a safe laboratory environment. The integrity of our work and our personal well-being depend on a deep, causal understanding of the materi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our most critical asset is a safe laboratory environment. The integrity of our work and our personal well-being depend on a deep, causal understanding of the materials we handle. This guide provides essential safety and logistical protocols for 2,5-Dideoxy-2,5-imino-D-mannitol HCl (CAS 210115-92-7), a potent, biologically active compound.[1]

Core Principle: Hazard Containment

The primary risks associated with 2,5-Dideoxy-2,5-imino-D-mannitol HCl, a fine solid, are inhalation of airborne particles and dermal or eye contact . Its biological potency means that even small exposures could have unintended physiological effects. Therefore, our entire safety strategy is built around containment. This involves using a combination of engineering controls (e.g., a fume hood) and a robust Personal Protective Equipment (PPE) protocol to create a reliable barrier between the researcher and the compound.[6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is non-negotiable. The following table summarizes the minimum required equipment for any procedure involving the solid form of this compound.[5]

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes.[7][8] A face shield offers a secondary, broader layer of protection for the entire face.[5]
Hand Protection Double-gloving with disposable, powder-free nitrile gloves.The inner glove protects your skin in case the outer glove is breached. The outer glove takes the primary contact. Nitrile offers good resistance to a range of chemicals.[8] Always inspect gloves for defects before use and change the outer glove immediately if contamination is suspected.[9]
Body Protection A disposable, long-sleeved gown with a solid front and elastic cuffs.A standard lab coat may not be sufficient. A disposable gown provides proven barrier protection and can be easily removed and disposed of in case of a significant spill, preventing cross-contamination.[7]
Respiratory Protection N95-rated respirator or higher.All handling of the solid compound MUST be performed within a certified chemical fume hood.[5] The respirator serves as a crucial secondary defense against aerosolized particles, particularly during weighing or transfers where dust generation is possible.[7][10]
Foot Protection Closed-toe, non-absorbent shoes.This is a standard laboratory requirement to protect against spills and dropped items.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, systematic workflow is essential to minimize exposure risk. The following protocol outlines the key stages of handling the solid compound.

Step 1: Preparation and Area Setup

  • Designated Work Area: All handling of solid 2,5-Dideoxy-2,5-imino-D-mannitol HCl must occur within a certified chemical fume hood to control airborne particles.[5]

  • Gather Materials: Before bringing the compound into the hood, assemble all necessary equipment: analytical balance, spatulas, weigh paper or boats, volumetric flasks, the appropriate solvent, and a designated, sealed waste container.[5]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Step 2: Weighing the Compound

  • Minimize Air Currents: Ensure the fume hood sash is at the lowest practical height to maintain airflow without creating undue turbulence.

  • Careful Transfer: Use a dedicated spatula to carefully transfer the required amount of powder from the stock vial to a tared weigh boat or paper. Avoid any abrupt movements that could generate dust.

  • Close Primary Container: Immediately and securely close the primary container of 2,5-Dideoxy-2,5-imino-D-mannitol HCl after weighing.

Step 3: Solubilization

  • Controlled Addition: Carefully transfer the weighed powder into the destination flask.

  • Rinse and Transfer: Use a small amount of the intended solvent to rinse the weigh boat, spatula, and any other surfaces that contacted the powder, transferring the rinsate into the flask to ensure quantitative transfer.

  • Dissolve: Add the remaining solvent and mix gently to dissolve the compound. Once in solution, the risk of aerosolization is significantly reduced, but appropriate PPE must still be worn.

Step 4: Post-Handling Decontamination and Cleanup

  • Surface Cleaning: Decontaminate all surfaces inside the fume hood that may have been exposed to the compound.

  • Waste Segregation: Dispose of the outer pair of gloves and any disposable items (e.g., weigh boats, wipes) into the designated, sealed hazardous waste container located inside the fume hood.

  • Doffing PPE: Remove the remaining PPE in the correct order (gown, face shield, goggles, inner gloves) to avoid self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[11]

Emergency Procedures: Spill Management

In the event of a spill of the solid powder:

  • Evacuate and Alert: Ensure the immediate area is clear of personnel who are not equipped with appropriate PPE. Alert colleagues and the lab supervisor.

  • Containment: If it can be done without significant risk, cover the spill with a plastic sheet or absorbent pads to minimize dust generation.[12]

  • Cleanup: Only personnel trained in handling hazardous spills and wearing full PPE (including respiratory protection) should perform the cleanup. Gently sweep the solid material into a designated hazardous waste container. Do not use a brush that could aerosolize the powder.

  • Final Decontamination: Clean the spill area thoroughly with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

Disposal Plan: Managing Waste Streams

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Solid Waste: All unused or waste powder, along with any disposables contaminated with the solid (gloves, weigh boats, wipes), must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing 2,5-Dideoxy-2,5-imino-D-mannitol HCl should be collected in a designated, labeled hazardous liquid waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Empty Containers: The primary container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualizing the Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of 2,5-Dideoxy-2,5-imino-D-mannitol HCl.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Define Work Area (Certified Fume Hood) prep2 Assemble All Equipment (Balance, Glassware, Waste) prep1->prep2 prep3 Don Full PPE (Gown, Double Gloves, Goggles, Face Shield, Respirator) prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Secure Primary Container handle1->handle2 handle3 Transfer Powder to Flask handle1->handle3 spill Spill Occurs? handle1->spill handle4 Solubilize in Solvent handle3->handle4 clean1 Decontaminate Hood Surfaces handle4->clean1 Work Complete clean2 Dispose of Contaminated Solids (Outer Gloves, Weigh Boat) in Sealed Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->handle2 No emergency EMERGENCY PROTOCOL 1. Evacuate & Alert 2. Contain Spill 3. Trained Personnel Cleanup spill->emergency Yes

Caption: Workflow for the safe handling of 2,5-Dideoxy-2,5-imino-D-mannitol HCl.

References

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: β-Glucosidase. (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. Retrieved February 24, 2026, from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: exo-1,3-β-D-Glucanase + β-Glucosidase. (2022, May 24). Megazyme. Retrieved February 24, 2026, from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: D(-)-Mannitol, ACS. (2024, November 4). DC Fine Chemicals. Retrieved February 24, 2026, from [Link]

  • 2,5-Dideoxy-2,5-Imino-D-Mannitol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. (2025, February 5). The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases. (2023, January 11). ACS Central Science. Retrieved February 24, 2026, from [Link]

  • Iminosugar. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Iminosugars: A host-targeted approach to combat Flaviviridae infections. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases – Not Glycolipid Processing Enzymes. (2016, March 14). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

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